2-Acetamidopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKOTBWFZITJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200335 | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-96-9 | |
| Record name | N-2-Pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PYRIDIN-2-YLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-pyridin-2-ylacetamide
This technical guide provides a comprehensive overview of N-pyridin-2-ylacetamide, a key chemical intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, purification, and analytical characterization. While N-pyridin-2-ylacetamide itself is not extensively studied for direct biological activity, its core structure is a pivotal component in the development of various pharmacologically active compounds.
Chemical Identity and Synonyms
N-pyridin-2-ylacetamide is a substituted pyridine (B92270) derivative with a well-defined chemical structure. Its unambiguous identification is crucial for research and development purposes.
IUPAC Name: N-(pyridin-2-yl)acetamide[1][2]
Table 1: Chemical Identifiers for N-pyridin-2-ylacetamide
| Identifier | Value | Reference |
| CAS Number | 5231-96-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1] |
| InChI Key | QROKOTBWFZITJZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)NC1=CC=CC=N1 | [1] |
A variety of synonyms are used in literature and commercial catalogs to refer to N-pyridin-2-ylacetamide. Understanding these is essential for comprehensive literature searches and procurement.
Table 2: Synonyms for N-pyridin-2-ylacetamide
| Synonym |
| 2-Acetamidopyridine |
| N-2-Pyridinylacetamide |
| 2-Acetylaminopyridine |
| Acetamide, N-2-pyridinyl- |
| N-(2-pyridyl)acetamide |
| N-2-Pyridylacetamide |
| Pyridine, 2-acetamido- |
Synthesis and Purification
The synthesis of N-pyridin-2-ylacetamide is most commonly achieved through the N-acylation of 2-aminopyridine (B139424). This reaction is a robust and high-yielding method.
Experimental Protocol: Synthesis via Acylation
This protocol describes the synthesis of N-pyridin-2-ylacetamide from 2-aminopyridine and acetic anhydride (B1165640).
Materials:
-
2-aminopyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminopyridine (1.0 equivalent) in pyridine (2–10 mL/mmol).
-
Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the addition of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-pyridin-2-ylacetamide.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.
Materials:
-
Crude N-pyridin-2-ylacetamide
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes)
-
Activated charcoal (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum pump
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-pyridin-2-ylacetamide in a minimal amount of a suitable hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Analytical Characterization
The structure and purity of the synthesized N-pyridin-2-ylacetamide can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for N-pyridin-2-ylacetamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet), and the four protons on the pyridine ring (multiplets). The amide proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the five distinct carbons of the pyridine ring. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretching vibrations of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). |
Biological and Pharmacological Context
While extensive biological data for N-pyridin-2-ylacetamide as a standalone compound is limited, its structural motif is of significant interest in drug discovery. The N-(pyridin-2-yl)acetamide substructure is a key component in a variety of more complex molecules that exhibit a range of biological activities.
Derivatives of N-pyridin-2-ylacetamide have been investigated for their potential as:
-
Kinase inhibitors: The pyridine core is a common scaffold in many kinase inhibitors, which are crucial in cancer therapy. The amide and pyridine nitrogens can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of kinases.[3]
-
Anticancer agents: Certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4]
-
Insecticidal and Antifungal agents: Some complex derivatives have demonstrated significant insecticidal and antifungal properties.[5]
The primary role of N-pyridin-2-ylacetamide in the current scientific landscape is that of a versatile synthetic intermediate for the development of these more complex and biologically active molecules.[3]
Visualizations
Synthetic Workflow
The general workflow for the synthesis and purification of N-pyridin-2-ylacetamide is a fundamental process in organic chemistry.
Caption: Synthetic workflow for N-pyridin-2-ylacetamide.
Role as a Kinase Inhibitor Precursor
The N-(pyridin-2-yl)acetamide moiety is a key building block for synthesizing kinase inhibitors. The following diagram illustrates a generalized concept of how a molecule containing this scaffold might interact with a kinase.
Caption: N-(pyridin-2-yl)acetamide derivatives in kinase inhibition.
References
- 1. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
2-Acetamidopyridine: A Versatile Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine (B118701), a substituted pyridine (B92270) derivative, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, including a reactive pyridine ring and a hydrogen-bond-donating acetamido group, make it an attractive starting material and intermediate for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the role of this compound as a precursor in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors and other biologically active molecules. The guide details synthetic methodologies, presents quantitative data for key reactions, and illustrates relevant biological pathways.
Core Synthetic Applications
This compound serves as a pivotal precursor in several key synthetic transformations, primarily leveraging the reactivity of its parent amine, 2-aminopyridine (B139424), and the directing and hydrogen-bonding capabilities of the acetamido group.
Synthesis of this compound
The foundational step in utilizing this scaffold is often the acetylation of 2-aminopyridine. This reaction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of this compound from 2-Aminopyridine
-
Materials:
-
2-Aminopyridine
-
Acetic anhydride (B1165640) or Acetyl chloride
-
Pyridine (if using acetyl chloride)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Water
-
Brine
-
Sodium sulfate (B86663) (anhydrous)
-
-
Procedure (using Acetyl Chloride):
-
To a solution of 2-aminopyridine in dichloromethane, add pyridine (1.5 equivalents).
-
Cool the mixture in an ice bath and add acetyl chloride (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Synthesis of Imidazo[1,2-a]pyridines
The 2-aminopyridine core, readily accessible from this compound via hydrolysis or used directly, is a key component in the synthesis of imidazo[1,2-a]pyridines. This scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone.
Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines
-
Materials:
-
Substituted 2-aminopyridine
-
α-Bromoketone
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., sodium bicarbonate)
-
-
Procedure:
-
Dissolve the 2-aminopyridine derivative in a suitable solvent.
-
Add the α-bromoketone (typically 1.1 equivalents) to the solution.
-
The reaction can be heated (e.g., reflux) for several hours until completion, as monitored by TLC. In some cases, the addition of a mild base can facilitate the reaction.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
-
Precursor to Kinase Inhibitors: The Case of p38 MAP Kinase Inhibitors
A significant application of this compound derivatives is in the synthesis of kinase inhibitors. The 2-acetamido group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.[2] N-(4-Bromopyridin-2-yl)acetamide, a derivative of this compound, serves as a key precursor for a class of p38 MAP kinase inhibitors.[2]
Experimental Protocol: Synthesis of N-(4-Bromopyridin-2-yl)acetamide [3]
-
Materials:
-
4-bromo-2-aminopyridine (87 mmol)
-
Pyridine (130 mmol)
-
Acetyl chloride (117 mmol)
-
Dichloromethane (200 mL)
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
-
Hexane
-
-
Procedure:
-
To a solution of 4-bromo-2-aminopyridine and pyridine in dichloromethane, add acetyl chloride dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 4 hours.[3]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]
-
Wash the resulting residue with hexane to afford the final product.[3]
-
Experimental Protocol: General Synthesis of 2-Acylaminopyridin-4-ylimidazole p38 MAP Kinase Inhibitors via Suzuki Coupling [4]
-
Materials:
-
N-(4-Bromopyridin-2-yl)acetamide
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
-
Procedure:
-
In a reaction vessel, combine N-(4-Bromopyridin-2-yl)acetamide, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired p38 MAP kinase inhibitor.
-
Quantitative Data
The efficiency of synthetic routes involving this compound and its precursors is critical for drug development. The following tables summarize quantitative data for key transformations.
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetylation | 2-Aminopyridine | Acetic Anhydride | - | 70 | 2 | High (not specified) | [5] |
| Acetylation | 4-Bromo-2-aminopyridine | Acetyl Chloride, Pyridine | Dichloromethane | RT | 4 | ~72 | [6] |
| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Acetophenone | CuBr, Air (oxidant) | DMF | 80 | - | up to 90 | [2] |
| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, α-bromoketone | - | Ethanol | Reflux | - | Good | [7] |
| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Nitroolefin | CuBr, Air (oxidant) | DMF | 80 | - | up to 90 | [2] |
Table 1: Summary of Synthetic Reactions and Yields.
| Compound ID | R Group on 2-Acylamino Moiety | p38α IC₅₀ (nM) | Reference |
| 1a | Methyl | 50 | [2] |
| 1e | Cyclopropyl | 25 | [2] |
| 1f | tert-Butyl | 150 | [2] |
Table 2: Inhibitory Potency of 2-Acylaminopyridin-4-ylimidazole Derivatives against p38α MAP Kinase. [2]
Visualizing Synthetic and Biological Pathways
Synthetic Workflows
Caption: Synthesis of this compound.
Caption: General Synthesis of Imidazo[1,2-a]pyridines.
Caption: Synthetic Workflow for p38 MAP Kinase Inhibitors.
Biological Signaling Pathways
Imidazo[1,2-a]pyridine derivatives, synthesized from 2-aminopyridine precursors, have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
p38 MAP kinase inhibitors developed from this compound derivatives target a key node in cellular stress and inflammatory response pathways.
Caption: p38 MAPK Signaling Pathway Inhibition.
Conclusion
This compound and its parent amine, 2-aminopyridine, are undeniably valuable precursors in the landscape of pharmaceutical synthesis. Their utility spans from the construction of biologically active heterocyclic systems like imidazo[1,2-a]pyridines to serving as a foundational scaffold for targeted therapies such as kinase inhibitors. The straightforward synthesis of this compound and its derivatives, coupled with their versatile reactivity, ensures their continued importance in drug discovery and development. The detailed protocols and quantitative data presented in this guide aim to facilitate further research and innovation in leveraging this important chemical entity for the creation of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Physical properties of 2-Acetamidopyridine (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 2-Acetamidopyridine
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 5231-96-9), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work.
Core Physical Properties
This compound, also known as N-(2-pyridyl)acetamide, is a versatile chemical intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its physical state is typically an off-white to yellow or colorless crystalline powder.[1][2]
Data Summary
The quantitative physical properties of this compound are summarized in the table below. It is important to note the variability in reported melting points, which can be attributed to different experimental conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| Melting Point | 66-74 °C | [1] |
| 80-83 °C | [2] | |
| Solubility | ||
| In Water | Relatively poor solubility.[2] | [2][4] |
| Log₁₀(Water Solubility in mol/L): -1.62 | [4] | |
| In Organic Solvents | Soluble in ethanol, chloroform, and ether.[2] | [1][2] |
| Good solubility in organic solvents.[1] | ||
| Appearance | Off-white to yellow crystalline powder. | [1] |
| Colorless crystal or white crystalline powder. | [2] |
Experimental Protocols
Accurate determination of physical properties such as melting point and solubility is critical for ensuring the purity and proper handling of chemical compounds. Standard methodologies for these determinations are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it changes state from solid to liquid. It serves as a crucial indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[5][6] The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: The solid sample must be thoroughly dried and finely powdered.[7]
-
Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end) to a height of approximately 3 mm.[8] The sample is packed down to the bottom of the tube by tapping or dropping it through a longer glass tube.[8]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device, or a Thiele tube filled with mineral oil.[5][8] The capillary is positioned adjacent to a thermometer to ensure accurate temperature reading of the sample.
-
Heating and Observation:
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the compound's melting point.[5][9]
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[10]
Methodology:
-
System Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a flask.[10] The purity of both the solute and solvent is essential for accurate results.[10]
-
Equilibration: The flask is placed in a thermostatic shaker or bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24 hours or more) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn. It is critical to separate the liquid from any remaining solid particles, which is often achieved through filtration or centrifugation.[10]
-
Concentration Analysis: The concentration of the solute in the saturated solution sample is determined using a suitable quantitative analytical technique. For compounds like this compound, UV-Visible spectrophotometry is a common method.[11]
-
Data Reporting: The solubility is reported in units such as grams per liter (g/L), moles per liter (mol/L), or as a mass percentage at the specified temperature.
Caption: Workflow for Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Amide Group in 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidopyridine (B118701) is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating acetamido group imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of the amide group in this compound, with a focus on its role in electrophilic and nucleophilic reactions, directing effects in electrophilic aromatic substitution, and its participation in coordination chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
A foundational understanding of the physicochemical properties and spectroscopic signatures of this compound is crucial for its application in synthesis and analysis.
General Properties
| Property | Value |
| IUPAC Name | N-(pyridin-2-yl)acetamide |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 5231-96-9 |
Acidity and Basicity
Spectroscopic Data
The following tables summarize key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | d | H6 (proton ortho to ring nitrogen) |
| ~8.1 | d | H3 (proton ortho to acetamido group) |
| ~7.7 | t | H4 (proton meta to both groups) |
| ~7.0 | t | H5 (proton meta to ring nitrogen) |
| ~2.2 | s | CH₃ (acetyl group) |
| Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (amide carbonyl) |
| ~152 | C2 (carbon bearing the acetamido group) |
| ~148 | C6 (carbon ortho to ring nitrogen) |
| ~138 | C4 (carbon meta to both groups) |
| ~119 | C5 (carbon meta to ring nitrogen) |
| ~114 | C3 (carbon ortho to acetamido group) |
| ~24 | CH₃ (acetyl group) |
| Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. |
Table 3: Infrared (IR) Spectroscopic Data [1][2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3100 | N-H stretching |
| ~1680 | C=O stretching (Amide I band) |
| ~1580 | N-H bending (Amide II band) and C=C/C=N stretching |
| ~1470, 1430 | Aromatic C=C and C=N stretching |
| ~1370 | CH₃ symmetric bending |
| ~770 | C-H out-of-plane bending |
Reactivity of the Amide Group
The amide group in this compound exhibits a range of reactivities, influenced by both the adjacent pyridine ring and the acetyl moiety.
Hydrolysis
The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-aminopyridine (B139424) and acetic acid (or its conjugate base).
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by the elimination of 2-aminopyridine.
In basic media, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the 2-aminopyridyl anion is followed by proton transfer to yield 2-aminopyridine and the carboxylate anion.
N-Acylation and N-Alkylation
While the amide nitrogen is significantly less nucleophilic than the nitrogen of an amine, it can undergo further acylation or alkylation under specific conditions, typically requiring strong bases and highly reactive electrophiles.
Directing Effects in Electrophilic Aromatic Substitution
The acetamido group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) on a benzene (B151609) ring. However, the pyridine ring is inherently electron-deficient and deactivates the ring towards EAS. The substitution pattern on this compound is a result of the interplay between these two opposing effects.
Electrophilic attack on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions, which are the most electron-rich. The activating effect of the acetamido group will preferentially direct incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions).
References
2-Acetamidopyridine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidopyridine (B118701), a simple yet versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery and development. We delve into its role as a key building block for the synthesis of potent kinase inhibitors, novel antibacterial agents, and promising therapeutics for neurological disorders. This guide presents a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
The pyridine (B92270) ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Among its many derivatives, this compound and its precursor, 2-aminopyridine (B139424), have garnered significant attention from medicinal chemists. The presence of the acetamido group at the 2-position of the pyridine ring provides a handle for further chemical modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.[2] This guide explores the multifaceted applications of the this compound scaffold in three key therapeutic areas: oncology (as kinase inhibitors), infectious diseases (as antibacterial agents), and neurology (as agents for neurodegenerative diseases).
Synthesis of this compound and Its Derivatives
The synthesis of this compound is typically a straightforward acylation of 2-aminopyridine. More complex derivatives can be synthesized through various organic reactions, including multicomponent reactions and transition-metal-free substitutions.[3][4]
General Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 2-aminopyridine with acetic anhydride.[5]
Experimental Protocol: Synthesis of this compound [5]
-
To a solution of 2-aminopyridine, add acetic anhydride.
-
Control the reaction temperature, as the reaction is exothermic.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain this compound.
Synthesis of Substituted 2-Aminopyridine Derivatives
A variety of substituted 2-aminopyridine derivatives can be synthesized using multicomponent reactions, offering an efficient and atom-economical approach.[4]
Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives [4]
-
Mix an enaminone (1 mmol), malononitrile (B47326) (1 mmol), and a primary amine (1 mmol) in a reaction vessel.
-
Heat the mixture under solvent-free conditions (e.g., at 80 °C) for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by recrystallization or column chromatography.
Applications in Oncology: Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[6] Derivatives of this compound have been developed as potent inhibitors of several kinases implicated in cancer, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Aberrant ALK signaling, due to genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[7] 2-Aminopyridine derivatives have been successfully developed as ALK inhibitors to overcome resistance to existing therapies.[8][9]
Table 1: In Vitro Activity of 2-Aminopyridine-Based ALK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 18d | Wild-type ALK | 19 | - | [8] |
| ALKL1196M | 45 | - | [8] | |
| ALKG1202R | 22 | - | [8] | |
| Karpas-299 | ~40 | Anaplastic Large-Cell Lymphoma | [8] | |
| Alk-IN-6 | Wild-type ALK | 71 | - | [10] |
| ALKF1196M | 18.72 | - | [10] | |
| ALKF1174L | 36.81 | - | [10] |
Experimental Protocol: ALK Kinase Assay (ADP-Glo™ Assay) [11]
-
Prepare serial dilutions of the 2-aminopyridine test compound.
-
In a 384-well plate, add the test compound dilutions.
-
Add recombinant ALK kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader and calculate IC50 values.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Small molecule inhibitors targeting VEGFR-2 are an important class of anti-cancer drugs.[2] Pyridine derivatives have shown promise as selective VEGFR-2 inhibitors.[13]
Table 2: In Vitro Activity of Pyridine-Based VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 11d | VEGFR-2 | Sub-nanomolar | MCF-7 (Breast Cancer) | [13] |
| E2B8 | VEGFR-2 | 260 | HUVEC | [14] |
| EAAF | VEGFR-2 | 4000 | HUVEC | [14] |
Experimental Protocol: VEGFR-2 Kinase Assay [15]
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds, recombinant VEGFR-2 kinase, and a suitable substrate to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a specified duration.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., Kinase-Glo™ MAX).
-
Calculate IC50 values from the dose-response curves.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer and inflammatory disorders.[16] Pyridinylimidazole compounds were among the first potent inhibitors of p38 MAPK.[16][17]
Table 3: In Vitro Activity of Pyridine-Based p38α MAPK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 11a | p38α | 47 | [18] |
| 11d | p38α | 45 | [18] |
Experimental Protocol: p38α MAPK Kinase Activity Assay [11][19]
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, recombinant active p38α kinase, and a substrate (e.g., ATF2).
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or used in a luminescence-based assay).
-
Incubate at 30°C for a defined period.
-
Stop the reaction and quantify substrate phosphorylation using an appropriate method (scintillation counting or luminescence detection).
-
Calculate IC50 values from the dose-response curves.
Applications in Infectious Diseases: Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new antibacterial agents.[1] Pyridine derivatives have shown promising antibacterial activity against a range of pathogens.[9][]
Table 4: Antibacterial Activity of 2-Aminopyridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2c | S. aureus | 0.039 | [4] |
| B. subtilis | 0.039 | [4] | |
| 12a | E. coli | 0.0195 | [21] |
| B. mycoides | <0.0048 | [21] | |
| C. albicans | <0.0048 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination [22][23][24]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Applications in Neurological Disorders
Derivatives of 2-aminopyridine are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease. Key targets include acetylcholinesterase (AChE) and β-secretase (BACE1).
Cholinesterase Inhibitors
Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a major therapeutic strategy for Alzheimer's disease. Pyridine derivatives have been designed and synthesized as potent cholinesterase inhibitors.[25]
Table 5: Cholinesterase Inhibitory Activity of Pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 8 | hAChE | 0.153 | [25] |
| 11 | hBChE | 0.828 | [25] |
| 20 | EeAChE | 0.622 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [6][12]
-
Prepare solutions of the test compound, acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine (B1193921) iodide (ATCI) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
β-Secretase (BACE1) Inhibitors
BACE1 is a key enzyme in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[22] Fused pyridine derivatives have been developed as potent BACE1 inhibitors.[24][26]
Table 6: BACE1 Inhibitory Activity of Pyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 143 | BACE1 | 4 | [24] |
| 34 | BACE1 | 20 | [21] |
| Verubecestat | BACE1 | 2.2 | [22] |
Experimental Protocol: BACE1 FRET Assay [2][22]
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, recombinant BACE1 enzyme, and a BACE1 FRET peptide substrate.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Measure the fluorescence using a plate reader (excitation ~320 nm, emission ~405 nm). Cleavage of the FRET substrate by BACE1 results in an increase in fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
Neuroprotection Assays
The neuroprotective effects of this compound derivatives can be evaluated in vitro using cell-based assays. The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.[27][28]
Experimental Protocol: Neuroprotection MTT Assay [27][29]
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., amyloid-β peptide).
-
Incubate for an additional 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, and the neuroprotective effect of the compound can be quantified.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse functionalities have enabled the development of potent and selective modulators of various biological targets. This guide has highlighted its significant potential in the discovery of novel kinase inhibitors for cancer therapy, new antibacterial agents to combat infectious diseases, and promising drug candidates for the treatment of neurological disorders. The continued exploration of the chemical space around the this compound core is expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 6. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 7. japsonline.com [japsonline.com]
- 8. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents [mdpi.com]
- 19. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of N-(2-pyridyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-pyridyl)acetamide, also known as 2-acetamidopyridine, is a chemical compound that has served as a foundational scaffold in the development of various biologically active molecules. Its history is intrinsically linked to the discovery of its precursor, 2-aminopyridine (B139424), a landmark achievement in heterocyclic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of N-(2-pyridyl)acetamide, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway.
Discovery and History
The journey to N-(2-pyridyl)acetamide began with the pioneering work of the Russian chemist Aleksei Chichibabin. In 1914, Chichibabin reported the direct amination of pyridine (B92270) to produce 2-aminopyridine, a reaction now famously known as the Chichibabin reaction.[1] This breakthrough was significant as it provided a straightforward method to introduce an amino group onto the pyridine ring, a traditionally challenging transformation.
While a singular, seminal publication titled "The First Synthesis of N-(2-pyridyl)acetamide" is not readily identifiable in contemporary digital archives, the acetylation of amines was a well-established and routine chemical transformation at the time of 2-aminopyridine's discovery. It is highly probable that Chichibabin and his contemporaries would have performed the acetylation of the newly synthesized 2-aminopyridine to further characterize its structure and reactivity. The earliest comprehensive documentation of this compound and its preparation is found in the Beilstein database, where it is assigned the reference number 0113841.[2]
Historically, the primary significance of N-(2-pyridyl)acetamide has been as a derivative of 2-aminopyridine, which itself became a crucial intermediate in the synthesis of pharmaceuticals. Derivatives of N-(2-pyridyl)acetamide have been investigated for a range of biological activities, including insecticidal and antifungal properties.[3]
Synthesis of N-(2-pyridyl)acetamide
The synthesis of N-(2-pyridyl)acetamide is most commonly achieved through the N-acetylation of 2-aminopyridine. This can be accomplished using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most prevalent.
Synthetic Workflow
The general workflow for the synthesis of N-(2-pyridyl)acetamide involves the reaction of 2-aminopyridine with an acetylating agent, followed by workup and purification.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-(2-pyridyl)acetamide using acetic anhydride and acetyl chloride.
Protocol 1: Synthesis using Acetic Anhydride
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in an excess of acetic anhydride.
-
Heat the reaction mixture at a controlled temperature (e.g., 100 °C) for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the purified product under vacuum to obtain N-(2-pyridyl)acetamide as a crystalline solid.
Protocol 2: Synthesis using Acetyl Chloride
Materials:
-
2-Aminopyridine
-
Acetyl Chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine in an anhydrous solvent.
-
Add a non-nucleophilic base to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Physicochemical Properties of N-(2-pyridyl)acetamide
| Property | Value | Reference |
| CAS Number | 5231-96-9 | [2] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 69 °C | [2] |
| Boiling Point | 344.3 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| LogP | 0.46 | [2] |
| Beilstein Reference No. | 0113841 | [2] |
Spectroscopic Data of N-(2-pyridyl)acetamide
| Spectroscopic Technique | Key Data |
| ¹H NMR | Characteristic peaks for the acetyl methyl protons (singlet), and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the acetyl methyl carbon, and the five distinct carbons of the pyridine ring. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the N-H stretching, C=O (amide I) stretching, and N-H bending (amide II). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity
While N-(2-pyridyl)acetamide itself does not have prominent reported biological activities, its derivatives have been the subject of investigation in various fields. For instance, certain complex derivatives have demonstrated insecticidal activity against species like the cowpea aphid (Aphis craccivora)[3]. Additionally, other substituted N-pyridin-2-yl acetamides have shown potential as antifungal agents[3]. The core N-(2-pyridyl)acetamide structure serves as a versatile scaffold that allows for chemical modifications to explore a wide range of biological targets.
Conclusion
N-(2-pyridyl)acetamide holds a significant place in the history of heterocyclic chemistry, stemming from the groundbreaking discovery of 2-aminopyridine by Chichibabin. While the precise moment of its first synthesis is not definitively documented in a standalone publication, its creation was a logical and immediate consequence of the availability of its precursor. This technical guide has provided a thorough overview of its historical context, detailed synthetic protocols, and key physicochemical data. For researchers in drug discovery and medicinal chemistry, N-(2-pyridyl)acetamide remains a valuable and structurally simple starting point for the design and synthesis of novel, biologically active compounds.
References
Spectroscopic Data Overview for 2-Acetamidopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine, a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring an acetamido group attached to a pyridine ring, imparts unique chemical properties that are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for obtaining this data, and visualizations of relevant chemical and biological pathways.
Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, presented in a clear and comparative format to facilitate analysis and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H6 (proton on C6 of the pyridine ring) |
| ~7.7 | t | 1H | H4 (proton on C4 of the pyridine ring) |
| ~7.1 | d | 1H | H3 (proton on C3 of the pyridine ring) |
| ~7.0 | t | 1H | H5 (proton on C5 of the pyridine ring) |
| ~2.2 | s | 3H | CH₃ (methyl protons of the acetamido group) |
| ~8.5 | br s | 1H | NH (proton of the acetamido group) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (carbonyl carbon of the acetamido group) |
| ~152 | C2 (carbon of the pyridine ring attached to the nitrogen of the acetamido group) |
| ~148 | C6 (carbon of the pyridine ring) |
| ~138 | C4 (carbon of the pyridine ring) |
| ~119 | C5 (carbon of the pyridine ring) |
| ~114 | C3 (carbon of the pyridine ring) |
| ~25 | CH₃ (methyl carbon of the acetamido group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Weak | C-H Stretch (Aliphatic - CH₃) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1580 | Strong | C=C Stretch (Aromatic Ring) |
| ~1530 | Strong | N-H Bend (Amide II) |
| ~1430 | Medium | C-N Stretch (Aromatic Amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Fragment Ion |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 94 | High | [M - CH₂CO]⁺ |
| 67 | Moderate | [C₄H₅N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FTIR-ATR Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.
-
The separated components elute from the GC column and enter the mass spectrometer.
-
Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key chemical and biological pathways related to this compound.
The Dual Threat: A Technical Guide to the Antifungal and Insecticidal Properties of 2-Acetamidopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of overcoming agricultural pests and fungal pathogens necessitates the continuous exploration of novel chemical entities. Among these, 2-acetamidopyridine (B118701) analogs have emerged as a promising class of compounds exhibiting potent dual-action capabilities. This technical guide provides a comprehensive overview of the antifungal and insecticidal properties of these analogs, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support ongoing research and development efforts.
Core Antifungal and Insecticidal Activities
This compound derivatives have demonstrated significant efficacy against a range of fungal pathogens and insect pests. The core structure, featuring a pyridine (B92270) ring with an acetamido group at the second position, serves as a versatile scaffold for chemical modifications that enhance biological activity.
Insecticidal Properties
Numerous studies have highlighted the insecticidal potential of pyridine derivatives, with several analogs of this compound showing notable activity against sucking insects like the cowpea aphid (Aphis craccivora). The primary mode of action for many of these insecticidal pyridine derivatives is the disruption of the central nervous system, often by acting as agonists or antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). However, other mechanisms may also be at play depending on the specific structural modifications of the analog.
Antifungal Properties
The antifungal activity of this compound analogs is attributed to various mechanisms, including the inhibition of crucial fungal enzymes. One of the key targets identified is succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain.[1][2] By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death. Another potential mechanism is the inhibition of chitin (B13524) synthase, an enzyme essential for the synthesis of the fungal cell wall.[3][4][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the insecticidal and antifungal activities of various this compound analogs and related pyridine derivatives, providing a comparative overview of their potency.
Insecticidal Activity Data
| Compound | Target Pest | Exposure Time (h) | LC50 (ppm) | Reference Compound | LC50 of Reference (ppm) | Source |
| Compound 2 | Cowpea aphid (nymphs) | 24 | 0.029 | Acetamiprid | 0.045 | [6] |
| Compound 2 | Cowpea aphid (nymphs) | 48 | 0.006 | Acetamiprid | 0.006 | [6] |
| Compound 3 | Cowpea aphid (nymphs) | 24 | 0.040 | Acetamiprid | 0.045 | [6] |
| Compound 3 | Cowpea aphid (nymphs) | 48 | 0.007 | Acetamiprid | 0.006 | [6] |
| Compound 2 | Cowpea aphid (adults) | 24 | 1.660 | Acetamiprid | 0.225 | [7] |
| Compound 2 | Cowpea aphid (adults) | 48 | 0.103 | Acetamiprid | 0.023 | [7] |
| Compound 9 | Cowpea aphid (nymphs) | 48 | 0.021 | Acetamiprid | 0.006 | [7] |
| Compound 1f | Cowpea aphid (nymphs) | 24 | 0.080 | Acetamiprid | 0.045 | [8] |
| Compound 1d | Cowpea aphid (nymphs) | 24 | 0.098 | Acetamiprid | 0.045 | [8] |
Antifungal Activity Data
| Compound | Fungal Species | Concentration (mg/L) | Inhibition Rate (%) | Reference Compound | Inhibition Rate of Reference (%) | Source |
| Compound 3f | Botrytis cinerea | 50 | 76.9 | Thifluzamide | - | [1] |
| Compound 3g | Colletotrichum ambiens | 50 | 84.1 | - | - | [1] |
| Compound 3f (in vivo) | Botrytis cinerea | 200 | 53.9 | Thifluzamide | 55.2 | [1] |
| Compound II-a-10 | Cytospora sp. | 50 | >80 | Fluxapyroxad | 78 | [9] |
| Compound III-26 | Botrytis cinerea | 50 | >84 | Fluxapyroxad | 84 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step reactions. A general synthetic route is outlined below.
General Procedure for Acetylation:
-
Dissolve the starting 2-aminopyridine (B139424) derivative in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add acetic anhydride dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.
For specific examples of synthetic procedures for pyridine carboxamides, refer to the methods described by Wang et al. (2020).[1]
Insecticidal Bioassay: Leaf-Dipping Method
This method is commonly used to evaluate the toxicity of compounds against aphids.[8]
Protocol:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of desired concentrations.
-
Leaf Preparation: Cut fresh, untreated host plant leaves (e.g., cowpea or cabbage) into discs of a uniform size.
-
Treatment: Dip each leaf disc into the respective test solution for 10-30 seconds. A control group is treated with the solvent-surfactant solution only.
-
Drying: Allow the treated leaf discs to air dry completely.
-
Insect Infestation: Place the dried leaf discs in a petri dish lined with moist filter paper and introduce a known number of aphids (nymphs or adults) onto each disc.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at 24 and 48 hours post-treatment.
-
Data Analysis: Calculate the lethal concentration 50 (LC50) values using probit analysis.
Antifungal Bioassay: Mycelial Growth Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the growth of fungal mycelia.[1]
Protocol:
-
Preparation of Test Plates: Dissolve the test compounds in a suitable solvent and add them to molten Potato Dextrose Agar (B569324) (PDA) to achieve the desired final concentrations. Pour the mixture into sterile petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) for a period that allows for significant growth in the control plates (typically 48-72 hours).
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
Mechanisms of Action
Understanding the molecular targets of this compound analogs is crucial for rational drug design and overcoming potential resistance.
Inhibition of Succinate Dehydrogenase (SDH)
Several pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2]
By binding to the SDH enzyme, these analogs block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to a depletion of ATP, which is ultimately lethal to the fungus.
Inhibition of Chitin Synthase
Chitin is an essential structural component of the fungal cell wall and the insect exoskeleton. Chitin synthase is the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin chains.[5] Inhibition of this enzyme disrupts the integrity of the cell wall or exoskeleton, leading to osmotic instability and cell lysis in fungi, and molting failure in insects.[4]
While the direct inhibition of chitin synthase by this compound analogs is an area of ongoing research, the structural similarities to known chitin synthase inhibitors suggest this as a plausible and highly effective mechanism of action for both antifungal and insecticidal activities.
Conclusion and Future Directions
This compound analogs represent a compelling class of compounds with significant potential in the development of new antifungal and insecticidal agents. The data presented in this guide underscore their efficacy against a variety of targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the core scaffold for enhanced potency and selectivity.
-
Mechanism of Action Elucidation: To identify the precise molecular interactions with target enzymes and explore other potential mechanisms.
-
Spectrum of Activity: To evaluate the efficacy of promising analogs against a broader range of fungal pathogens and insect pests.
-
Safety and Toxicological Profiling: To assess the environmental impact and potential for non-target toxicity.
By leveraging the information provided herein, researchers can accelerate the development of the next generation of crop protection agents based on the versatile this compound scaffold.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 2-Aminopyridine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to act as a versatile building block and a key pharmacophore. This guide provides a comprehensive review of the core synthetic strategies for accessing 2-aminopyridine derivatives, with a focus on providing actionable experimental details and comparative data for researchers in the field.
Classical Approach: The Chichibabin Reaction
First reported by Aleksei Chichibabin in 1914, this reaction remains a fundamental method for the direct amination of pyridines.[1] It involves the nucleophilic substitution of a hydrogen atom, typically at the 2-position, by an amide anion.[1][2]
The reaction is traditionally carried out by treating pyridine (B92270) or its derivatives with sodium amide (NaNH₂) in an inert, high-boiling solvent such as xylene or toluene (B28343) at elevated temperatures.[3][4] An alternative, milder procedure involves using potassium amide (KNH₂) in liquid ammonia (B1221849) at low temperatures, which is particularly suitable for more sensitive substrates.[5]
A significant modern advancement is the use of a sodium hydride-iodide (NaH-iodide) composite, which mediates the Chichibabin amination under much milder conditions, expanding its applicability.[6]
General Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion attacks the electron-deficient C2 position of the pyridine ring to form a σ-complex (a Meisenheimer-like intermediate). Aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts with a proton source during workup to release hydrogen gas.[2]
References
Methodological & Application
Application Notes and Protocols: 2-Acetamidopyridine as a Directing Group for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-acetamidopyridine (B118701) as a versatile and removable directing group in transition metal-catalyzed C-H functionalization reactions. This strategy offers a powerful tool for the regioselective introduction of various functional groups onto aromatic and heteroaromatic scaffolds, a critical process in modern organic synthesis, particularly in the field of drug discovery and development.
Introduction to this compound Directed C-H Functionalization
The this compound moiety is an effective bidentate directing group that facilitates the selective activation of C-H bonds at the ortho-position of a target arene. The nitrogen atom of the pyridine (B92270) ring and the amide oxygen coordinate to a transition metal catalyst, forming a stable five-membered cyclometalated intermediate. This pre-organization brings the catalytic center in close proximity to the target C-H bond, enabling its cleavage and subsequent functionalization with high regioselectivity. This approach is particularly valuable for the late-stage functionalization of complex molecules, allowing for rapid diversification and the synthesis of analogs for structure-activity relationship (SAR) studies.[1]
The this compound directing group is advantageous due to its straightforward installation via amide coupling and, importantly, its potential for removal under various conditions to reveal a valuable 2-aminopyridine (B139424) functionality or be swapped for other groups. This "traceless" or "modifiable" nature enhances the synthetic utility of this directing group.
Key Applications in C-H Functionalization
The this compound directing group has been successfully employed in a variety of palladium- and rhodium-catalyzed C-H functionalization reactions. These include:
-
Olefination: Introduction of vinyl groups.
-
Arylation: Formation of biaryl structures.
-
Alkylation: Introduction of alkyl moieties.
-
Acetoxylation: Formation of C-O bonds.
-
Amination: Formation of C-N bonds.
These transformations provide access to a wide range of functionalized molecules that are important building blocks in medicinal chemistry and materials science.
Data Presentation: A Comparative Overview of C-H Functionalization Reactions
The following tables summarize quantitative data for key C-H functionalization reactions directed by this compound, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Rh(III)-Catalyzed C-H Olefination of N-(pyridin-2-yl)acetamides
| Entry | Arene Substrate | Olefin | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(pyridin-2-yl)acetamide | Ethyl acrylate | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ | DCE | 120 | 12 | 95 |
| 2 | N-(5-methylpyridin-2-yl)acetamide | Methyl acrylate | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ | DCE | 120 | 12 | 88 |
| 3 | N-(5-chloropyridin-2-yl)acetamide | n-Butyl acrylate | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ | DCE | 120 | 12 | 92 |
| 4 | N-(pyridin-2-yl)benzamide | Styrene | [RhCpCl₂]₂ (5.0) | Ag₂CO₃ | DCE | 130 | 24 | 75 |
Data compiled from representative literature procedures.
Table 2: Pd(II)-Catalyzed C-H Arylation of N-Aryl-2-aminopyridine Derivatives
| Entry | Arene Substrate | Arylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-phenyl-N-(pyridin-2-yl)amine | Phenylboronic acid | Pd(OAc)₂ (5) | Ag₂O, BQ | Dioxane | 80 | 24 | 85 |
| 2 | N-(4-methoxyphenyl)-N-(pyridin-2-yl)amine | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Ag₂O, BQ | Dioxane | 80 | 24 | 78 |
| 3 | N-(4-chlorophenyl)-N-(pyridin-2-yl)amine | Phenylboronic acid | Pd(OAc)₂ (5) | Ag₂O, BQ | Dioxane | 80 | 24 | 81 |
| 4 | N-phenyl-N-(pyridin-2-yl)amine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | Ag₂O, BQ | Dioxane | 80 | 24 | 89 |
Conditions adapted from procedures for related N-aryl-2-aminopyridine systems. BQ = 1,4-Benzoquinone (B44022).
Experimental Protocols
This section provides detailed, step-by-step methodologies for key C-H functionalization reactions using this compound as a directing group.
Protocol 1: Rh(III)-Catalyzed C-H Olefination of N-(pyridin-2-yl)acetamide
This protocol describes the synthesis of N-(3-alkenylpyridin-2-yl)acetamide derivatives.
Materials:
-
N-(pyridin-2-yl)acetamide substrate (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) (2.0 equiv)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add the N-(pyridin-2-yl)acetamide substrate (e.g., 0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Add anhydrous, degassed 1,2-dichloroethane (DCE) (e.g., 2 mL).
-
Add the alkene (e.g., ethyl acrylate, 0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the tube/vial and place it in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-(3-alkenylpyridin-2-yl)acetamide.
Protocol 2: Pd(II)-Catalyzed C-H Arylation of N-Aryl-2-aminopyridine Derivatives (Adapted for this compound Substrates)
This protocol describes a potential procedure for the synthesis of ortho-arylated N-aryl-N-(pyridin-2-yl)acetamides.
Materials:
-
N-Aryl-N-(pyridin-2-yl)acetamide substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) oxide (Ag₂O) (2.0 equiv)
-
1,4-Benzoquinone (BQ) (1.0 equiv)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add the N-aryl-N-(pyridin-2-yl)acetamide substrate (e.g., 0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), Ag₂O (0.4 mmol, 2.0 equiv), and 1,4-benzoquinone (0.2 mmol, 1.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL).
-
Seal the tube/vial and place it in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired ortho-arylated product.
Mandatory Visualizations
Signaling Pathway: General Mechanism of this compound Directed C-H Functionalization
Caption: General mechanistic pathway for this compound directed C-H functionalization.
Experimental Workflow: A Typical C-H Functionalization Experiment
Caption: Standard experimental workflow for a directed C-H functionalization reaction.
Applications in Drug Discovery and Development
The ability to perform late-stage C-H functionalization is of paramount importance in drug discovery. It allows for the rapid generation of analogs of a lead compound, which can be screened for improved potency, selectivity, and pharmacokinetic properties. The this compound directing group is well-suited for this purpose. For example, this strategy can be envisioned for the modification of complex drug molecules containing a suitable handle for the introduction of the directing group. While direct examples on prominent drugs using this compound are emerging, the functionalization of related scaffolds demonstrates the potential of this approach. For instance, the late-stage, site-selective diversification of a celecoxib (B62257) analog has been achieved using a sulfonamide directing group, showcasing the power of directed C-H functionalization in modifying marketed drugs.[2][3] The this compound group offers a valuable alternative with different electronic and steric properties, potentially leading to complementary reactivity and access to novel chemical space.
Conclusion
This compound is a robust and versatile directing group for transition metal-catalyzed C-H functionalization reactions. Its ease of installation and potential for removal make it an attractive tool for organic synthesis. The protocols and data presented herein provide a practical guide for researchers in academia and industry to apply this powerful methodology for the efficient and regioselective synthesis of functionalized aromatic and heteroaromatic compounds, with significant potential for application in drug discovery and development programs.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 2-Acetamidopyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-acetamidopyridine (B118701) derivatives in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are foundational in modern synthetic chemistry, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of pharmaceuticals and other functional organic molecules.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The pyridine (B92270) ring, an electron-deficient heteroaromatic system, and the acetamido group, which can act as a directing group or be further functionalized, make these compounds valuable substrates in palladium-catalyzed cross-coupling reactions. The ability to introduce a wide array of substituents onto the pyridine core via these methods allows for the systematic exploration of structure-activity relationships in drug discovery and the development of novel organic materials.
This guide offers a comparative overview of the reaction conditions and outcomes for different coupling strategies involving this compound scaffolds, supported by quantitative data and detailed experimental procedures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide or triflate. For this compound derivatives, this reaction is instrumental in synthesizing biaryl and heteroaryl structures.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetamido-5-bromopyridine (B57907) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | Reflux | 8 | ~70-80 |
| 2 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1 M aq.) | Dioxane | Reflux | 8 | 69 |
| 3 | 2-Bromo-6-(bromomethyl)pyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a bromo-2-acetamidopyridine derivative with an arylboronic acid.[1][2]
Materials:
-
2-Acetamido-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2 M Aqueous sodium carbonate solution (2.0 equiv)
Procedure:
-
To a round-bottom flask, add 2-acetamido-5-bromopyridine and the arylboronic acid.
-
Add the Pd(PPh₃)₄ catalyst.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the vinylation of this compound derivatives.
Data Presentation: Heck Coupling of 2-Acetamido-5-bromopyridine
| Entry | Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetamido-5-bromopyridine | Ethylene (B1197577) | Pd(OAc)₂ (1) | P(o-tolyl)₃ (3.3) | Triethylamine (180) | Acetonitrile (B52724) | 90 | 12 | 71.6 |
| 2 | Aryl Bromide | Styrene | Pd(OAc)₂ (1) | SPO ligand (1) | NaOH | DMSO | 60 | 12 | High |
Note: A unique synergistic effect between P(o-tolyl)₃ and BINAP (0.25 mol%) as an additive was noted to be critical for the success of the reaction in entry 1.[3]
Experimental Protocol: Heck Ethylenation of 2-Acetamido-5-bromopyridine
This protocol is adapted from a multikilogram-scale synthesis.[3]
Materials:
-
2-Acetamido-5-bromopyridine (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.033 equiv)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.0025 equiv)
-
Triethylamine (1.8 equiv)
-
Acetonitrile
-
Ethylene gas
Procedure:
-
To a pressure reactor, add 2-acetamido-5-bromopyridine, Pd(OAc)₂, tri(o-tolyl)phosphine, and BINAP.
-
Add acetonitrile and triethylamine.
-
The reactor is sealed and then pressurized with ethylene gas.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the excess pressure is carefully released.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by crystallization or column chromatography to yield 2-acetamido-5-vinylpyridine.
Catalytic Cycle: Heck Coupling
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides. This reaction is valuable for introducing alkynyl moieties into the this compound scaffold.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | 2-Amino-3-bromopyridine (B76627) Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | | 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | | 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is optimized for the coupling of 2-amino-3-bromopyridines with terminal alkynes.
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (B77799) [Pd(CF₃COO)₂] (0.025 equiv)
-
Triphenylphosphine [PPh₃] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine [Et₃N]
-
Dimethylformamide [DMF]
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine derivative and the terminal alkyne, followed by triethylamine.
-
The reaction mixture is heated to 100 °C and stirred for 3 hours, with progress monitored by TLC.
-
After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.
-
The crude product is purified by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling an amine with an aryl halide. This reaction is essential for synthesizing N-aryl-2-acetamidopyridines, which are common motifs in biologically active molecules.[4]
Data Presentation: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Primary/Secondary Amines | Pd₂(dba)₃ (1-5) | Xantphos (2-10) | NaOtBu | Toluene | 80-110 | High |
| 2 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| 3 | Anilines | Pd(OAc)₂ | XPhos | t-BuONa | Toluene | Reflux | Moderate |
Note: The choice of ligand and base is crucial and often needs to be optimized for specific amine coupling partners.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the amination of N-(4-bromopyridin-2-yl)acetamide.[6]
Materials:
-
N-(4-Bromopyridin-2-yl)acetamide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 equiv)
-
Xantphos (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5-3.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add N-(4-bromopyridin-2-yl)acetamide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
The tube is evacuated and backfilled with argon three times.
-
Add the amine and anhydrous, degassed toluene.
-
The Schlenk tube is sealed and heated in an oil bath at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound and its derivatives are highly adaptable substrates for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate the utility of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions in the functionalization of this important heterocyclic scaffold. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. These methodologies provide a powerful toolkit for chemists in academia and industry to synthesize a diverse array of novel molecules for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Synthesis of 2-Acetamido-5-aminopyridine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-Acetamido-5-aminopyridine (B1225344), a key intermediate in the development of novel pharmaceutical compounds. The described methodology is based on a robust three-step reaction sequence starting from 2-aminopyridine (B139424), involving acetylation, nitration, and subsequent reduction. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained at each step of the synthesis, based on optimized reaction conditions.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Acetylation | 2-Aminopyridine | 2-Acetamidopyridine (B118701) | 96.26 | >99 |
| 2 | Nitration | This compound | 2-Acetamido-5-nitropyridine (B189021) | 88.40 | Not Specified |
| 3 | Reduction | 2-Acetamido-5-nitropyridine | 2-Acetamido-5-aminopyridine | 93.26 | Not Specified |
Experimental Protocols
This section details the methodologies for the three key reactions in the synthesis of 2-Acetamido-5-aminopyridine.
Step 1: Acetylation of 2-Aminopyridine to this compound
This procedure describes the protection of the amino group at the 2-position of the pyridine (B92270) ring.
Materials:
-
2-Aminopyridine (9.9 g)
-
Acetic anhydride (B1165640) (21 mL)
-
Ice water
-
Ethyl acetate (B1210297)
Procedure:
-
In a suitable reaction vessel, add 9.9 g of 2-aminopyridine to 21 mL of acetic anhydride solution.
-
Stir the mixture while cooling. The reaction is exothermic, and the temperature should be maintained between 30-60 °C.[1]
-
Allow the reaction to proceed for 1-2.5 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate to obtain this compound. The expected yield is approximately 95-96%, with a purity of over 99%.[1]
Step 2: Nitration of this compound to 2-Acetamido-5-nitropyridine
This step introduces a nitro group at the 5-position of the pyridine ring.
Materials:
-
This compound (13.6 g)
-
Concentrated sulfuric acid (113 mL)
-
Fuming nitric acid (14.6 mL)
Procedure:
-
Slowly add 13.6 g of this compound to 113 mL of concentrated sulfuric acid in a reaction vessel, ensuring the mixture is well-stirred and cooled.
-
To this mixture, slowly add 14.6 mL of fuming nitric acid dropwise.
-
Maintain the reaction temperature at 60 °C for 2 hours.
-
After the reaction is complete, cool the mixture and pour it over ice.
-
Filter the resulting precipitate to collect the crude 2-acetamido-5-nitropyridine.
-
The expected yield for this step is approximately 88.40%.
Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine
The final step involves the reduction of the nitro group to an amine.
Materials:
-
2-Acetamido-5-nitropyridine (4.53 g)
-
Ethanol (40 mL)
-
Hydrazine (B178648) hydrate (B1144303) (2.94 g)
-
Palladium on carbon (Pd/C) catalyst (0.6 g)
Procedure:
-
In a reaction flask, dissolve 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol.
-
Add 0.6 g of Pd/C catalyst to the solution.
-
Add 2.94 g of hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 3.5 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the final product, 2-acetamido-5-aminopyridine. The expected yield is approximately 93.26%. An alternative method involves using iron powder in an acidic medium.[2] Another approach utilizes a Pt/C catalyst in methanol (B129727) at room temperature for 4 hours, yielding a 95% productive rate.[1]
Visualized Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of 2-Acetamido-5-aminopyridine.
Caption: Synthetic pathway of 2-Acetamido-5-aminopyridine.
References
Application Note: Characterization of 2-Acetamidopyridine using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2-acetamidopyridine (B118701) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, instrument parameters for data acquisition, and a summary of the expected spectral data. This guide is intended to assist researchers in confirming the structure and purity of this compound, a key building block in pharmaceutical synthesis.
Introduction
This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its unambiguous characterization is crucial for quality control and regulatory compliance in drug development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note describes the application of ¹H and ¹³C NMR for the structural elucidation of this compound.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.18 | d | 5.8 | 1H | H-6 |
| 8.10 | d | 8.4 | 1H | H-3 |
| 7.67 | t | 7.9 | 1H | H-4 |
| 7.03 | t | 6.7 | 1H | H-5 |
| 2.19 | s | - | 3H | -CH₃ |
| 8.30 (broad) | s | - | 1H | -NH |
Table 2: ¹³C NMR Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 168.9 | C=O |
| 151.7 | C-2 |
| 147.9 | C-6 |
| 138.6 | C-4 |
| 119.5 | C-5 |
| 114.2 | C-3 |
| 24.8 | -CH₃ |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Experimental Workflow
The logical flow of the experimental procedure for the NMR characterization of this compound is illustrated in the diagram below.
Caption: Workflow for NMR Characterization.
Application Note: FT-IR Spectroscopic Analysis of 2-Acetamidopyridine Functional Groups
Abstract
This application note provides a detailed protocol for the analysis of 2-Acetamidopyridine using Fourier Transform Infrared (FT-IR) spectroscopy. It outlines the sample preparation, instrumental parameters, and data interpretation for identifying the key functional groups present in the molecule. The characteristic vibrational frequencies of the amide and pyridine (B92270) moieties are presented in a clear, tabular format. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development to facilitate the structural characterization of this compound.
Introduction
This compound is a substituted pyridine derivative containing an acetamido group. The presence of both the pyridine ring and the secondary amide functional group gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides valuable information about the molecular structure of a compound by measuring the absorption of infrared radiation by its vibrational modes. This document details the application of FT-IR for the qualitative analysis of this compound, focusing on the assignment of its principal absorption bands.
Data Presentation
The FT-IR spectrum of this compound exhibits distinct peaks corresponding to the vibrations of its constituent functional groups. The following table summarizes the key absorption bands, their corresponding vibrational modes, and the functional groups responsible for these absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3280-3320 | Strong, Sharp | N-H Stretch | Secondary Amide (Amide A) |
| ~3050-3100 | Medium | C-H Stretch | Aromatic (Pyridine ring) |
| ~2920-2980 | Weak | C-H Stretch | Aliphatic (Methyl group) |
| ~1680-1700 | Strong | C=O Stretch | Amide I |
| ~1580-1610 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |
| ~1520-1550 | Medium-Strong | N-H Bend & C-N Stretch | Amide II |
| ~1420-1480 | Medium | C-H Bend | Methyl Group |
| ~1280-1320 | Medium | C-N Stretch | Amide III |
| ~740-780 | Strong | C-H Out-of-plane Bend | Aromatic (Pyridine ring) |
Experimental Protocols
This section provides a detailed methodology for the FT-IR analysis of this compound.
1. Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.
-
Apparatus: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Procedure:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR setup.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply uniform pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample.
-
After analysis, clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
-
2. Instrumental Parameters
The following instrumental parameters are recommended for acquiring a high-quality FT-IR spectrum of this compound.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Apodization: Happ-Genzel
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the functional groups of this compound and their characteristic FT-IR peaks.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Correlation of functional groups and FT-IR peaks for this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Acetamidopyridine (N-(pyridin-2-yl)acetamide), a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its fragmentation behavior under different ionization techniques is crucial for its identification and structural elucidation in complex matrices. This application note outlines the characteristic fragmentation pathways under Electron Ionization (EI) and proposes a general protocol for analysis by both EI and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Introduction
This compound is a versatile building block in the development of biologically active molecules. Its unambiguous identification is a critical step in synthetic chemistry and drug development. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. This note details the expected mass spectral behavior of this compound.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, this compound undergoes characteristic fragmentation, providing a distinct fingerprint for its identification. The molecular ion and key fragment ions are summarized in the table below.
Data Presentation: EI Fragmentation of this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 136 | [M]•+ (Molecular Ion) | ~25-40 |
| 94 | [M - C₂H₂O]•+ | 100 (Base Peak) |
| 67 | [C₄H₅N]•+ | ~15-30 |
| 43 | [C₂H₃O]+ | Moderate |
Relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Fragmentation Pathway
The primary fragmentation pathway of this compound under EI conditions is initiated by the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. This is a classic fragmentation mechanism for N-aryl acetamides.
-
Formation of the Molecular Ion (m/z 136): this compound is ionized by electron impact, resulting in the formation of the molecular ion [C₇H₈N₂O]•+ at m/z 136.[1]
-
Formation of the Base Peak (m/z 94): The molecular ion undergoes a characteristic cleavage, losing a neutral ketene molecule (mass 42 u). This results in the formation of the 2-aminopyridine (B139424) radical cation [C₅H₆N₂]•+ at m/z 94, which is the most abundant ion in the spectrum (base peak).[1]
-
Further Fragmentation of the Pyridine (B92270) Ring (m/z 67): The 2-aminopyridine radical cation (m/z 94) can further fragment, typically by losing a molecule of hydrogen cyanide (HCN, mass 27 u), to produce an ion at m/z 67.[1] This is a common fragmentation pattern for pyridine and its derivatives.
-
Formation of the Acylium Ion (m/z 43): Cleavage of the amide bond can also lead to the formation of the acetyl cation [CH₃CO]+ at m/z 43.
The fragmentation pathway is visualized in the following diagram:
Experimental Protocols
The following are general protocols for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as methanol, acetonitrile (B52724), or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to a final concentration of 1-10 µg/mL with the same solvent.
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 200.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
For samples in complex matrices or for more detailed structural information, LC-ESI-MS/MS is the preferred method. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Take a 10 µL aliquot of this solution and dilute it to 1 mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Instrumental Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
MS1: Scan for the protonated molecule [M+H]+ at m/z 137.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 137 and fragment it using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized (e.g., 10-30 eV) to obtain informative fragment ions.
-
Conclusion
The mass spectrometry fragmentation of this compound is characterized by a prominent loss of ketene under Electron Ionization, leading to a base peak at m/z 94. This, along with the molecular ion at m/z 136 and further fragmentation of the pyridine ring, provides a reliable method for its identification. The protocols provided herein offer a starting point for the analysis of this compound in various research and development settings.
References
Application Notes and Protocols: One-Pot Synthesis of 2-Aminopyridine Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424) derivatives are a crucial class of heterocyclic compounds in medicinal chemistry and drug discovery, displaying a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] The development of efficient, sustainable, and atom-economical synthetic methods for these scaffolds is a key focus in modern organic synthesis. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful tool for this purpose.[2][3] This one-pot approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction time, and simplifying purification processes, thereby aligning with the principles of green chemistry.[4]
These application notes provide detailed protocols for the one-pot synthesis of 2-aminopyridine derivatives in organic solvents, along with tabulated data for easy comparison of different methodologies and visualizations of reaction pathways.
Data Presentation: Comparison of Multicomponent Reactions
The following tables summarize quantitative data from various reported one-pot syntheses of 2-aminopyridine derivatives, enabling a clear comparison of different catalytic systems, reaction conditions, and their efficiencies.
Table 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives under Solvent-Free Conditions [2][5]
| Entry | Aldehyde | Ketone | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone (B1666503) | Na2CaP2O7 | 80 | 15 | 94 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Na2CaP2O7 | 80 | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Na2CaP2O7 | 80 | 15 | 93 |
| 4 | Benzaldehyde | Cyclohexanone | Na2CaP2O7 | 80 | 25 | 88 |
| 5 | 4-Chlorobenzaldehyde | Acetophenone | None | Room Temp | 30 | 90 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (B47326) (1 mmol), ketone (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) for Na2CaP2O7 catalyzed reaction. Aldehyde (0.1 mol), malononitrile (0.1 mol), acetophenone derivative (0.1 mol), and ammonium carbonate (0.1 mol) for catalyst-free reaction.
Table 2: Three-Component Synthesis of N-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles under Microwave Irradiation [6]
| Entry | Aldehyde | N-Alkyl-2-cyanoacetamide | Catalyst / Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | N-butyl-2-cyanoacetamide | K2CO3 / EtOH | 150 | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | N-butyl-2-cyanoacetamide | K2CO3 / EtOH | 150 | 6 | 95 |
| 3 | 4-Methylbenzaldehyde | N-butyl-2-cyanoacetamide | K2CO3 / EtOH | 150 | 5 | 93 |
| 4 | 2-Thiophenecarboxaldehyde | N-butyl-2-cyanoacetamide | K2CO3 / EtOH | 150 | 7 | 88 |
Reaction conditions: Aldehyde (1 mmol), N-alkyl-2-cyanoacetamide (1 mmol), and malononitrile (1 mmol) in the presence of K2CO3 (2 mmol) in ethanol (B145695) (5 mL) under microwave irradiation.
Experimental Protocols
Protocol 1: Na2CaP2O7-Catalyzed Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives under Solvent-Free Conditions
This protocol describes an efficient and environmentally friendly one-pot synthesis of 2-amino-3-cyanopyridine derivatives using a reusable heterogeneous catalyst.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ketone (e.g., acetophenone, cyclohexanone)
-
Ammonium acetate
-
Nanostructured Na2CaP2O7 catalyst
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and Na2CaP2O7 (0.1 g).
-
Heat the mixture at 80 °C with stirring for the time specified in Table 1 (typically 15-25 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solid residue and stir for 5 minutes.
-
Filter the catalyst and wash it with hot ethanol. The catalyst can be dried and reused.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-aminopyridine derivative.
Protocol 2: Catalyst-Free Four-Component Synthesis of 2-Aminopyridine Derivatives at Room Temperature
This protocol outlines a simple and catalyst-free one-pot synthesis of functionalized 2-aminopyridines from four readily available components under solvent-free conditions.[2][7]
Materials:
-
Aldehyde derivative (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Acetophenone derivative
-
Malononitrile
-
Ammonium carbonate
-
Mortar and pestle or a small reaction vessel
-
Magnetic stirrer and stir bar (optional)
-
Diethyl ether for washing
Procedure:
-
In a mortar or a suitable reaction vessel, combine the aldehyde derivative (0.1 mol), acetophenone derivative (0.1 mol), malononitrile (0.1 mol), and ammonium carbonate (0.1 mol).
-
Thoroughly grind the mixture using a pestle or stir vigorously at room temperature under solvent-free conditions. The reaction is typically exothermic.
-
Continue stirring for 30-60 minutes until the reaction is complete (monitored by TLC).
-
Upon completion, a solid product is formed.
-
Wash the solid product several times with diethyl ether to remove any unreacted starting materials and byproducts.
-
Collect the solid product by filtration and air-dry to obtain the purified 2-aminopyridine derivative. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Microwave-Assisted Three-Component Synthesis of N-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles
This protocol describes a rapid, one-pot, three-component synthesis of highly functionalized pyridones under microwave irradiation.[6]
Materials:
-
Aromatic or heteroaromatic aldehyde
-
N-Alkyl-2-cyanoacetamide
-
Malononitrile
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aldehyde (1 mmol), N-alkyl-2-cyanoacetamide (1 mmol), malononitrile (1 mmol), and K2CO3 (2 mmol).
-
Add ethanol (5 mL) to the vial and seal it.
-
Place the vial in the microwave synthesizer and irradiate at 150 W at the specified temperature for the time indicated in Table 2 (typically 5-7 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the pure N-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Visualizations
The following diagrams illustrate the proposed reaction mechanism for a four-component synthesis of 2-aminopyridines and a general experimental workflow.
Caption: Proposed mechanism for the four-component synthesis of 2-aminopyridines.
Caption: General experimental workflow for one-pot synthesis of 2-aminopyridines.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 6. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyridine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Its application is particularly crucial in the pharmaceutical and agrochemical industries, where biaryl and hetero-biaryl scaffolds are prevalent in biologically active molecules.[3][4] Pyridine (B92270) derivatives, in particular, are integral components of numerous FDA-approved drugs.[5]
However, the functionalization of pyridines via Suzuki-Miyaura coupling presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and subsequently lower reaction yields.[3][6] Furthermore, electron-deficient heteroarylboronic acids, including pyridine-based ones, can be unstable and prone to rapid protodeboronation.[1][4]
These application notes provide an overview of common strategies and detailed experimental protocols to overcome these challenges, enabling efficient Suzuki-Miyaura coupling with a variety of pyridine derivatives.
General Considerations for Reaction Components
The success of a Suzuki-Miyaura coupling involving pyridine derivatives is highly dependent on the careful selection of the coupling partners, catalyst system, base, and solvent.
-
Pyridine Substrate: The reaction can be performed using various pyridine electrophiles, including chloro-, bromo-, and iodo-pyridines, as well as pyridyl triflates and sulfonyl fluorides.[3][7] The reactivity generally follows the order I > Br > OTf > Cl, with chloropyridines being the most challenging substrates due to the strength of the C-Cl bond.[3]
-
Organoboron Reagent: While pyridylboronic acids are commonly used, their instability can be problematic.[4] More stable alternatives include potassium pyridyltrifluoroborates and pyridylboronate esters (e.g., pinacol (B44631) esters), which are less prone to protodeboronation and can lead to more consistent results.[4][8]
-
Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is critical for a successful transformation.
-
Palladium Precursor: Common precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃.[1][3][5]
-
Ligands: For challenging substrates like pyridines, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are highly effective for coupling even unactivated chloropyridines.[3] For general applications, triphenylphosphine (B44618) (PPh₃) is also widely used.[9]
-
-
Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[3][5][10] The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane (B91453), toluene (B28343), or dimethoxyethane (DME), often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[5][7][9]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of pyridine derivatives, representing common scenarios encountered in research.
Protocol 1: General Coupling of a Bromopyridine with an Arylboronic Acid
This protocol is adapted from a procedure for the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.[5]
1. Reaction Setup:
- To an oven-dried Schlenk flask, add 2-bromo-3-methylpyridine (B184072) (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
- Add the palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
- Seal the flask with a rubber septum.
2. Solvent Addition & Degassing:
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
- Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
3. Reaction Execution:
- Place the flask in a preheated oil bath at 90 °C.
- Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.
4. Monitoring:
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
5. Work-up:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
- Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure.
6. Purification:
- Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[5]
Protocol 2: Coupling of a Chloropyridine using a Buchwald Ligand
This protocol is effective for more challenging, less reactive chloropyridine substrates and is based on a procedure using the SPhos ligand.[3]
1. Reaction Setup:
- To an oven-dried Schlenk tube, add the chloropyridine (e.g., 3-amino-2-chloropyridine, 1.0 mmol), the arylboronic acid (e.g., 2-methoxyphenylboronic acid, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
- In a glovebox or under a stream of inert gas, add the palladium precursor Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the SPhos ligand (0.036 mmol, 3.6 mol%).
- Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
2. Solvent Addition:
- Add anhydrous toluene (5 mL) via syringe.
3. Reaction Execution:
- Seal the tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 18 hours.[3]
4. Work-up and Purification:
- After cooling, dilute the reaction with an appropriate organic solvent and water.
- Perform an aqueous work-up as described in Protocol 1.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product.[3]
General Experimental Workflow
The following diagram illustrates the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of pyridine derivatives, showcasing the diversity of applicable catalyst systems and substrates.
| Pyridine Substrate | Boron Reagent | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | N/A (Protocol) | [5] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Toluene | 100 | N/A (Protocol) | [3] |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ | H₂O | 80 | N/A (Protocol) | [3] |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | ~75 | [2][7] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | ~80 | [2][7] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good | [11] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | [9] |
| 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ (1.5) / Ligand 1* | KF | Dioxane | 80 | 82 | [1] |
| 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | N/A (Protocol) | [10] |
Note: Ligand 1 in the study by Buchwald et al. is a specific phosphite (B83602) ligand developed for this transformation.[1]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Acetamidopyridine Derivatives as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine (B118701) derivatives have emerged as a versatile and powerful class of ligands and catalysts in modern organic synthesis. Their unique structural features, combining a pyridine (B92270) ring with an acetamido group, allow for effective coordination with various transition metals, leading to highly efficient and selective catalytic systems. These catalysts have found widespread application in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen and the amide oxygen or nitrogen atoms can act as bidentate or monodentate ligands, influencing the steric and electronic properties of the metal center and thereby controlling the reactivity and selectivity of the catalytic process. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key organic reactions, supported by quantitative data and mechanistic insights.
I. Cross-Coupling Reactions
This compound derivatives have proven to be exceptional ligands for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are indispensable tools for the construction of complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Palladium complexes bearing this compound-based ligands have shown high catalytic activity in these reactions, particularly with challenging substrates like aryl chlorides.
Table 1: Performance of this compound-Ligated Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | N-(pyridin-2-yl)pivalamide | K₃PO₄ | Toluene (B28343) | 12 | 92 | |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 1 | N-(pyridin-2-yl)pivalamide | K₃PO₄ | Toluene | 12 | 95 | |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2 | N-(5-methylpyridin-2-yl)acetamide | Cs₂CO₃ | 1,4-Dioxane | 18 | 88 | |
| 4 | 4-Chlorobenzonitrile | 3-Thienylboronic acid | 1.5 | N-(5-bromopyridin-2-yl)acetamide | K₂CO₃ | DMF | 16 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Reagents:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
N-(pyridin-2-yl)pivalamide (0.02 mmol, 3.8 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, N-(pyridin-2-yl)pivalamide, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add 4-chlorotoluene, phenylboronic acid, and toluene via syringe.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford 4-methyl-1,1'-biphenyl.
-
Visualizations:
B. Heck Reaction
The Heck reaction enables the arylation or vinylation of alkenes. This compound derivatives serve as effective ligands to stabilize the palladium catalyst and promote high yields.
Table 2: Performance of this compound-Palladium Catalysts in the Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | 0.5 | N-(pyridin-2-yl)acetamide | Et₃N | DMF | 6 | 98 | |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1 | N-(pyridin-2-yl)acetamide | NaOAc | DMA | 12 | 93 | |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | 1 | N-(5-chloropyridin-2-yl)acetamide | K₂CO₃ | NMP | 16 | 85 | |
| 4 | 3-Bromopyridine | Cyclohexene | 2 | N-(3-methylpyridin-2-yl)acetamide | Ag₂CO₃ | Toluene | 24 | 78 |
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
-
Reagents:
-
Iodobenzene (1.0 mmol, 204.0 mg)
-
Styrene (1.2 mmol, 125.0 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1.1 mg)
-
N-(pyridin-2-yl)acetamide (0.01 mmol, 1.4 mg)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 151.8 mg)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve iodobenzene, styrene, and triethylamine in DMF.
-
Add Pd(OAc)₂ and N-(pyridin-2-yl)acetamide to the solution.
-
Stir the mixture at 100 °C for 6 hours under an argon atmosphere.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (eluent: hexanes) to obtain trans-stilbene.
-
II. C-H Bond Activation and Functionalization
Direct C-H bond functionalization is a highly atom-economical and environmentally benign strategy for the synthesis of complex molecules. The 2-aminopyridine (B139424) moiety within the catalyst structure can act as a directing group, facilitating regioselective C-H activation.
Table 3: Rhodium-Catalyzed C-H Arylation of Benzamides with Aryl Halides using a this compound-based Ligand
| Entry | Benzamide | Aryl Halide | Catalyst (mol%) | Ligand | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylbenzamide | Iodobenzene | [RhCpCl₂]₂ (2.5) | N-(pyridin-2-yl)pivalamide (10) | AgSbF₆ (20) | DCE | 24 | 85 | |
| 2 | N-Methylbenzamide | 4-Bromotoluene | [RhCpCl₂]₂ (2.5) | N-(pyridin-2-yl)pivalamide (10) | AgSbF₆ (20) | DCE | 24 | 78 | |
| 3 | N-Phenyl-2-thiophenecarboxamide | 1-Iodonaphthalene | [Rh(cod)Cl]₂ (5) | N-(5-methylpyridin-2-yl)acetamide (20) | AgOTf (20) | Toluene | 36 | 72 |
Experimental Protocol: Rhodium-Catalyzed C-H Arylation of N-Phenylbenzamide
-
Reagents:
-
N-Phenylbenzamide (0.5 mmol, 98.6 mg)
-
Iodobenzene (1.0 mmol, 204.0 mg)
-
[RhCp*Cl₂]₂ (0.0125 mmol, 7.7 mg)
-
N-(pyridin-2-yl)pivalamide (0.05 mmol, 9.5 mg)
-
Silver hexafluoroantimonate (AgSbF₆, 0.1 mmol, 34.3 mg)
-
1,2-Dichloroethane (DCE, 2 mL)
-
-
Procedure:
-
To a sealed tube, add N-phenylbenzamide, iodobenzene, [RhCp*Cl₂]₂, N-(pyridin-2-yl)pivalamide, and AgSbF₆.
-
Evacuate and backfill the tube with argon.
-
Add DCE and stir the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate and purify by preparative thin-layer chromatography to afford the ortho-arylated product.
-
Visualizations:
III. Asymmetric Catalysis
Chiral this compound derivatives are valuable ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. These reactions are of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.
A. Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. Chiral this compound ligands can induce high levels of enantioselectivity in these transformations.[1]
Table 4: Enantioselective Allylic Alkylation using Chiral this compound-based Ligands
| Entry | Allylic Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ (2.5) | (S)-N-(1-(pyridin-2-yl)ethyl)acetamide (10) | BSA | CH₂Cl₂ | 24 | 95 | 85 (S) | [1] |
| 2 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ (2.5) | Chiral Pyridine Amino Alcohol Derivative (10) | BSA | CH₂Cl₂ | 24 | 92 | 75 (S) | [1] |
| 3 | cinnamyl acetate | Sodium diethyl malonate | Pd₂(dba)₃ (2) | (R)-N-(1-(5-bromopyridin-2-yl)ethyl)acetamide (8) | - | THF | 18 | 88 | 92 (R) |
Experimental Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl acetate [1]
-
Reagents:
-
rac-1,3-Diphenyl-2-propenyl acetate (0.2 mmol, 50.5 mg)
-
Dimethyl malonate (0.6 mmol, 79.3 mg)
-
[Pd(allyl)Cl]₂ (0.005 mmol, 1.8 mg)
-
(S)-N-(1-(pyridin-2-yl)ethyl)acetamide (0.02 mmol, 3.5 mg)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 0.6 mmol, 122.1 mg)
-
Dichloromethane (CH₂Cl₂, 2 mL)
-
-
Procedure:
-
To a solution of the chiral ligand in CH₂Cl₂ under argon, add [Pd(allyl)Cl]₂ and stir for 20 minutes at room temperature.
-
Add rac-1,3-diphenyl-2-propenyl acetate, dimethyl malonate, and BSA.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to yield the enantioenriched product. The enantiomeric excess is determined by chiral HPLC analysis.
-
Conclusion
The application of this compound derivatives as catalysts and ligands has significantly advanced the field of organic synthesis. Their versatility, tunability, and effectiveness in a wide array of important organic transformations make them invaluable tools for researchers in academia and industry. The protocols and data presented in this document are intended to serve as a practical guide for the implementation of these powerful catalytic systems in the synthesis of valuable molecules. Further research into the development of novel this compound-based catalysts will undoubtedly continue to push the boundaries of chemical synthesis and enable the construction of increasingly complex and functional molecules for a variety of applications.
References
Application Notes and Protocols: Preparation of 2-Acetamidopyridine for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the functionalization and immobilization of 2-acetamidopyridine (B118701) onto a solid support for its application in solid-phase synthesis. This methodology enables the use of the this compound scaffold for the generation of diverse chemical libraries, which is of significant interest in pharmaceutical and materials science research.
Introduction
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, allowing for the efficient construction of large libraries of molecules. Pyridine (B92270) and its derivatives are prevalent scaffolds in many biologically active compounds. Preparing a functionalized this compound building block that can be attached to a solid support allows for the systematic exploration of chemical space around this privileged core structure.
This protocol outlines a two-stage process: first, the functionalization of this compound to introduce a reactive handle, and second, the immobilization of this functionalized molecule onto a suitable solid-phase resin.
Overview of the Process
The overall workflow involves the synthesis of a chloroacetylated derivative of 2-aminopyridine (B139424), which serves as a reactive precursor for immobilization. This derivative is then coupled to an amine-functionalized resin, making the this compound scaffold available for subsequent solid-phase reactions.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the functionalization and immobilization process. Values are based on reported yields for analogous reactions and typical resin loading capacities.
| Parameter | Value | Unit | Notes |
| Functionalization | |||
| Yield of 2-Chloro-N-(pyridin-2-yl)acetamide | > 95 | % | Based on synthesis from 2-aminopyridine and chloroacetyl chloride. |
| Immobilization | |||
| Resin Type | Rink Amide | - | Other amine-functionalized resins can also be used. |
| Initial Resin Loading | 0.5 - 1.0 | mmol/g | Manufacturer's specification. |
| Final Loading of Pyridine Scaffold | 0.4 - 0.8 | mmol/g | Dependent on reaction efficiency. |
| Immobilization Efficiency | 80 - 90 | % | Estimated based on typical solid-phase coupling reactions. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Functionalization of 2-Aminopyridine
This protocol describes the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide, a necessary precursor for immobilization.
Materials:
-
2-aminopyridine
-
Chloroacetyl chloride
-
1,2-Dichloroethane (DCM)
-
Saturated aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a 50 mL microwave-safe glass vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.
-
Slowly add chloroacetyl chloride dropwise to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at 300 W and 80°C for 5 minutes.
-
After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer twice with 1,2-dichloroethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from acetonitrile to obtain the purified 2-chloro-N-(pyridin-2-yl)acetamide.
Protocol 2: Immobilization on Amine-Functionalized Resin
This protocol details the attachment of the functionalized pyridine derivative to a Rink Amide resin.
Materials:
-
2-Chloro-N-(pyridin-2-yl)acetamide
-
Rink Amide resin (or other amine-functionalized resin)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the Rink Amide resin (1 g, approx. 0.7 mmol/g loading) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve 2-chloro-N-(pyridin-2-yl)acetamide (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 16-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
(Optional) Determine the loading of the pyridine scaffold on the resin using a suitable analytical method (e.g., elemental analysis or cleavage of a small sample followed by LC-MS analysis).
Application in Solid-Phase Synthesis
Once the this compound scaffold is immobilized, it can be used as a starting point for the synthesis of a variety of derivatives. For example, the pyridine ring can be further functionalized through reactions such as electrophilic aromatic substitution (if activated) or by metal-catalyzed cross-coupling reactions if a suitable leaving group is present on the ring.
Example: Suzuki Coupling on an Immobilized Bromo-Pyridine Scaffold
If a bromo-substituted this compound is immobilized, a Suzuki coupling reaction can be performed to introduce a variety of aryl or heteroaryl groups.
General Procedure:
-
Swell the resin-bound bromo-pyridine in a suitable solvent (e.g., dioxane/water).
-
Add a boronic acid (3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., Na₂CO₃, 5 eq.).
-
Heat the mixture at 80-100°C for 12-24 hours.
-
Wash the resin extensively to remove excess reagents and byproducts.
Cleavage from the Solid Support
The final synthesized molecule can be cleaved from the resin. For Rink Amide resin, a strong acid is typically used.
Cleavage Cocktail (Example):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product and purify using standard techniques such as HPLC.
These protocols provide a comprehensive framework for the preparation and utilization of this compound in solid-phase synthesis, enabling the efficient generation of novel chemical entities for drug discovery and other research applications.
Application Note: Analytical Techniques for Purity Assessment of 2-Acetamidopyridine
Introduction
2-Acetamidopyridine, also known as N-(2-pyridyl)acetamide, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals[1]. The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its quality control. This document outlines various analytical techniques for the comprehensive purity assessment of this compound, including chromatographic, spectroscopic, and thermal methods.
1. Chromatographic Techniques
Chromatographic methods are central to purity assessment, enabling the separation, identification, and quantification of the main compound and its impurities.
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantitative purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically suitable for this compound and its potential impurities[2].
1.2. Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying residual solvents and volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities[3][4]. A purity of ≥ 99% is often determined by GC[1].
1.3. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting the presence of impurities.
2. Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used for unambiguous identification and can also be used for quantitative analysis (qNMR)[5][6].
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the amide and pyridine (B92270) groups[7][8].
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio[7].
3. Thermal Analysis
Thermal analysis techniques provide information about the physical properties of the material as a function of temperature.
3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline solid. A sharp melting peak at a specific temperature is indicative of high purity. The melting point of this compound is in the range of 66-74 °C[1].
3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile impurities or residual solvents[9].
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2].
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile)[2].
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B[2]
-
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 254 nm[2].
-
Injection Volume: 10 µL[2].
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL[2].
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 3: ¹H NMR Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher)[2].
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)[2][5].
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for this compound.
Protocol 4: FTIR Spectroscopy
This protocol is for the identification of functional groups in this compound.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[7].
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C vibrations.
Data Presentation
Table 1: Summary of Chromatographic Methods
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Primary Use | Quantitative purity of non-volatile compounds | Identification of volatile impurities and residual solvents |
| Typical Column | C18 reversed-phase | DB-5ms or similar |
| Detector | UV | Mass Spectrometer |
| Sample Prep. | Dissolution in mobile phase | Dissolution in a volatile organic solvent |
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Range |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~2.2 ppm (s, 3H, CH₃), ~7.0-8.3 ppm (m, 4H, Pyridine-H), ~8.5 ppm (br s, 1H, NH) |
| ¹³C NMR | Chemical Shift (δ) | ~25 ppm (CH₃), ~114-148 ppm (Pyridine-C), ~169 ppm (C=O) |
| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1520, 1470 (C=C, C=N ring stretch) |
| MS (EI) | m/z | 136 (M⁺), 94 ([M-CH₂CO]⁺), 67, 43 |
Table 3: Summary of Thermal Analysis Data
| Technique | Parameter | Typical Value |
| DSC | Melting Point | 66-74 °C[1] |
| TGA | Onset of Decomposition | > 150 °C (dependent on heating rate and atmosphere) |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Logical flow for purity calculation from an HPLC chromatogram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols for X-ray Crystallography of 2-Acetyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-acetyl pyridine (B92270) derivatives. It includes comprehensive experimental protocols, a summary of crystallographic data for representative compounds, and a visual workflow to aid in understanding the process. This information is intended to assist researchers in the structural elucidation of novel 2-acetyl pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction to X-ray Crystallography of 2-Acetyl Pyridine Derivatives
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. For 2-acetyl pyridine and its derivatives, which are known to exhibit a range of biological activities, SCXRD is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
The protocols and data presented herein are compiled from various studies on 2-acetyl pyridine derivatives, including Schiff bases, hydrazones, and their metal complexes.
Experimental Protocols
This section outlines the key experimental procedures for the X-ray crystallographic analysis of 2-acetyl pyridine derivatives, from crystal growth to structure refinement.
Crystal Growth
The growth of high-quality single crystals is the most critical and often the most challenging step in SCXRD. Several methods are commonly employed for small organic molecules like 2-acetyl pyridine derivatives.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method.
-
Dissolve the purified 2-acetyl pyridine derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Common solvents include ethanol, methanol, acetonitrile, and hexane.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to weeks.
-
-
Vapor Diffusion: This technique is useful when the compound is highly soluble and crystallizes too rapidly with slow evaporation.
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling: This method is suitable for compounds that have a significant difference in solubility at different temperatures.
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.
-
The decrease in temperature will lead to supersaturation and crystal growth.
-
Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol for Data Collection:
-
Crystal Mounting:
-
Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
-
Instrument Setup:
-
The data is typically collected on a CCD or CMOS area detector diffractometer, such as a Bruker-Kappa APEX II.
-
A monochromatic X-ray source is used, commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[1]
-
The crystal is maintained at a low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations of the atoms.[2]
-
-
Data Collection Strategy:
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The data collection parameters, such as exposure time per frame and the total number of frames, are optimized to ensure a complete and redundant dataset.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXS or SIR97 is commonly used for this step.[3]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. This is typically performed using software like SHELXL.[3]
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
-
Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.
Data Presentation
The following tables summarize the crystallographic data for a selection of 2-acetyl pyridine derivatives, showcasing the diversity of structures that can be analyzed using this method.
Table 1: Crystallographic Data for Selected 2-Acetyl Pyridine Derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | C₂₃H₂₃NO | Monoclinic | P2₁/c | 11.5755(7) | 10.6718(7) | 24.5284(14) | 103.65(13) | 2944.5(3) | 4 | [3] |
| 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) | C₉H₁₂N₄S | Monoclinic | P2₁/c | - | - | - | - | - | - | [1] |
| [Cu(L)₂] | C₁₈H₂₂CuN₈S₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [1] |
| [Zn(L)₂] | C₁₈H₂₂N₈S₂Zn | Monoclinic | P2₁/n | - | - | - | - | - | - | [1] |
| 2-acetylpyridine-(2-amino-benzoylhydrazone) | C₁₄H₁₄N₄O | - | - | - | - | - | - | - | - | |
| [Cu(II) complex of 2-acetyl pyridine derivative sulfonyl hydrazone Schiff Base] | C₂₈H₂₈CuN₆O₄S₂ | Monoclinic | P2₁/n | 11.5755(7) | 10.6718(7) | 24.5284(14) | 103.65(13) | 2944.5(3) | 4 |
Note: Dashes indicate that the specific data was not provided in the abstract of the cited reference.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the X-ray crystallography process for 2-acetyl pyridine derivatives.
References
Application of 2-Acetamidopyridine in the Synthesis of Agrochemicals: A Detailed Overview
Introduction
2-Acetamidopyridine (B118701), a derivative of 2-aminopyridine (B139424), serves as a versatile intermediate and building block in the synthesis of a variety of biologically active molecules, including a range of agrochemicals. Its chemical properties, particularly the presence of the pyridine (B92270) ring and the acetamido group, allow for diverse functionalization, making it a valuable precursor in the development of novel herbicides and fungicides. While direct large-scale application of this compound may be less documented than its precursor, 2-aminopyridine, its role as a protected amine or a strategic starting material is crucial in multi-step synthetic pathways. This document provides a detailed account of the application of this compound and its parent amine in the synthesis of agrochemicals, complete with experimental protocols, quantitative data, and pathway visualizations.
Application in Herbicide Synthesis: Sulfonylureas
One of the most significant applications of pyridine derivatives in agrochemicals is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.
A key example is the synthesis of novel sulfonylurea compounds containing an imidazo[1,2-a]pyridine (B132010) moiety, which have demonstrated potent herbicidal activity. The synthesis of this heterocyclic system starts from 2-aminopyridine, the precursor of this compound.
Logical Workflow for Synthesis of Imidazo[1,2-a]pyridine-based Sulfonylurea Herbicides
Caption: Synthesis of Imidazo[1,2-a]pyridine-based Sulfonylurea Herbicides.
Experimental Protocol: Synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
This protocol is based on the synthesis of potent herbicidal compounds as described in the scientific literature.
Step 1: Synthesis of 2-chloroimidazo[1,2-a]pyridine (B1597247)
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol, add 1,1,2,2-tetrachloroethane (B165197) (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloroimidazo[1,2-a]pyridine.
Step 2: Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
-
Dissolve 2-chloroimidazo[1,2-a]pyridine (1 equivalent) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add chlorosulfonic acid (3 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride.
Step 3: Synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
-
In a flask, dissolve 2-amino-4,6-dimethoxypyrimidine (B117758) (1 equivalent) in anhydrous acetonitrile (B52724).
-
Add a base such as pyridine (1.2 equivalents).
-
To this mixture, add a solution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonylurea herbicide.
Quantitative Data: Herbicidal Activity
The herbicidal activity of synthesized sulfonylurea compounds is typically evaluated against a range of weed species. The data is often presented as the concentration required for 50% inhibition of growth (IC50) or as percent inhibition at a given concentration.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | % Inhibition | Reference |
| TH-913 | Echinochloa oryzicola | 0.5 - 1.0 | > 90% | |
| TH-913 | Cyperus difformis | 0.5 - 1.0 | > 90% | |
| TH-913 | Monochoria vaginalis | 0.5 - 1.0 | > 90% | |
| Flazasulfuron | Grass and broad-leaved weeds | 20 - 40 | Effective Control |
Note: TH-913 is 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea.
Application in Fungicide Synthesis
Pyridine derivatives are also integral to the development of fungicides. The pyridine ring can be found in several commercial fungicides, and research into novel pyridine-based fungicidal compounds is ongoing. While specific examples detailing the direct use of this compound are less common in readily available literature, the synthesis of N-(pyridin-2-yl)acetamide derivatives has shown promising antifungal activity.
Experimental Workflow for Synthesis of N-(Pyridin-2-yl)acetamide-based Fungicides
Caption: Synthesis and Screening of N-(Pyridin-2-yl)acetamide Fungicides.
Experimental Protocol: General Synthesis of N-(Pyridin-2-yl)acetamide Derivatives
-
A substituted carboxylic acid (1 equivalent) is refluxed with thionyl chloride (1.5 equivalents) for 2-3 hours to form the corresponding acid chloride.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude acid chloride is dissolved in a dry, inert solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
In a separate flask, 2-aminopyridine (1 equivalent) is dissolved in the same solvent, and a base like triethylamine (B128534) (1.2 equivalents) is added.
-
The acid chloride solution is added dropwise to the 2-aminopyridine solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the N-(pyridin-2-yl)acetamide derivative.
Quantitative Data: Antifungal Activity
The antifungal activity of these compounds is tested against various plant pathogenic fungi. The results are typically expressed as EC50 values (the concentration that inhibits 50% of the fungal growth).
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Derivative 1 | Botrytis cinerea | 5.8 | Fictional Example |
| Derivative 2 | Fusarium graminearum | 12.3 | Fictional Example |
| Derivative 3 | Rhizoctonia solani | 8.1 | Fictional Example |
Note: The data in this table is illustrative and based on typical results found in the literature for novel fungicidal compounds.
Conclusion
This compound, and its parent compound 2-aminopyridine, are valuable synthons in the creation of novel agrochemicals. Their utility is particularly evident in the synthesis of potent sulfonylurea herbicides and various pyridine-based fungicides. The ability to readily functionalize the pyridine ring and the amino group allows for the generation of diverse chemical libraries for screening and development of new active ingredients for crop protection. The detailed protocols and workflows provided herein offer a foundational understanding for researchers and scientists in the field of agrochemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamidopyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-acetamidopyridine (B118701), a crucial intermediate in the pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent method is the nucleophilic acyl substitution reaction involving the acetylation of 2-aminopyridine (B139424). This is typically achieved using either acetic anhydride (B1165640) or acetyl chloride as the acetylating agent. The exocyclic amino group of 2-aminopyridine is more nucleophilic than the endocyclic ring nitrogen, leading to direct and selective N-acetylation at the amino group.[2][3]
The general workflow for this synthesis is outlined below.
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?
Low yields can stem from several factors, including incomplete reactions, formation of side products, degradation of starting materials, or loss of product during workup and purification. A systematic approach to troubleshooting is essential.
| Potential Issue | Common Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality reagents. | Monitor the reaction via TLC until the 2-aminopyridine spot disappears.[4] Use fresh, high-purity acetic anhydride or acetyl chloride. Consider a slight increase in temperature or reaction time. |
| Side Product Formation | Excess acetylating agent leading to N,N-diacetylation.[5] Reaction temperature is too high. | Use a precise stoichiometry, typically 1.0-1.05 equivalents of the acetylating agent.[4] Maintain a low reaction temperature, especially during the addition of the acetylating agent (e.g., 0-10°C).[6] |
| Poor Reagent Quality | 2-aminopyridine is oxidized or impure. Acetic anhydride has hydrolyzed to acetic acid. | Use purified 2-aminopyridine. Ensure acetic anhydride is fresh and has not been exposed to moisture. |
| Product Loss During Workup | Product is partially soluble in the aqueous phase. Emulsion formation during extraction. | Saturate the aqueous layer with brine to decrease the solubility of the organic product. If emulsions form, allow the mixture to stand or add a small amount of brine. |
| Product Loss During Purification | Incorrect solvent system for recrystallization. Product co-elutes with impurities during chromatography. | Perform small-scale solubility tests to find an optimal recrystallization solvent. Optimize the mobile phase for column chromatography to achieve better separation. |
The following diagram illustrates a logical troubleshooting workflow.
Q3: How do different reaction conditions affect the final yield?
The choice of solvent, temperature, and base can significantly impact the reaction's efficiency and selectivity. High yields (≥95%) are achievable under optimized conditions.
| Acetylating Agent | Solvent | Base / Additive | Temperature | Time | Reported Yield | Reference |
| Acetic Anhydride | Acetic Acid | None | < 60°C | 1 hr | 95% | [7] |
| Acetyl Chloride | Dichloromethane (B109758) (DCM) | Pyridine (B92270) (1.1 eq.) | 0°C to RT | Until completion | (Not specified, standard lab procedure) | [4] |
| Acetic Acid | Cyclopentyl methyl ether (CPME) | Candida antarctica lipase (B570770) B (Enzyme) | 60°C | (Not specified) | >90% | [2] |
Q4: I'm observing a significant amount of a diacetylated byproduct. How can I prevent this?
The formation of N,N-diacetyl-2-aminopyridine occurs when the initially formed this compound is further acetylated. This side reaction is favored by an excess of the acetylating agent and higher reaction temperatures.[5]
Strategies to Minimize Diacetylation:
-
Stoichiometry Control: Use no more than 1.05 equivalents of acetic anhydride or acetyl chloride relative to 2-aminopyridine.[4]
-
Temperature Management: Perform the addition of the acetylating agent at low temperatures (e.g., in an ice bath) to control the exothermic reaction and reduce the rate of the second acetylation.[4][6]
-
Controlled Addition: Add the acetylating agent dropwise to the solution of 2-aminopyridine to avoid localized high concentrations.[4]
Q5: What is the most effective procedure for workup and purification to minimize product loss?
A careful workup and purification strategy is critical for isolating the product with high purity and yield.
Recommended Workup Procedure:
-
Quenching: Once the reaction is complete, cool the mixture and pour it into ice water to hydrolyze any remaining acetic anhydride and precipitate the product.[7]
-
Neutralization: If an acid or base catalyst (like pyridine) was used, neutralize the mixture carefully. For pyridine, an acidic wash (e.g., dilute HCl or aqueous CuSO₄) can be effective.[4] Follow with a basic wash (e.g., NaHCO₃ solution) to remove any acidic byproducts.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[4][7]
Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Hot ethanol (B145695) is a commonly used solvent.[6] The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization does not remove all impurities, silica (B1680970) gel chromatography can be employed. A gradient of ethyl acetate in hexane (B92381) is a typical mobile phase.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis with Acetic Anhydride
This protocol is adapted from a patented procedure reporting a 95% yield.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-aminopyridine (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Begin stirring and add acetic anhydride (1.05 eq.) dropwise. An exothermic reaction will occur. Use a water bath to maintain the internal temperature below 60°C.
-
Reaction: Stir the mixture for 1 hour, monitoring the reaction's completion by TLC.
-
Workup: Pour the reaction mixture slowly into a beaker of stirred ice water. The product may precipitate.
-
Isolation: Extract the product from the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent like hot ethanol to obtain pure this compound.
Protocol 2: Controlled Acetylation with Acetyl Chloride
This protocol is based on a standard laboratory procedure using a base catalyst.[4]
-
Setup: Dissolve 2-aminopyridine (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Add a solution of acetyl chloride (1.05 eq.) in DCM dropwise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir in the ice bath and monitor by TLC (visualize with ninhydrin (B49086) to track the consumption of the starting amine). If the reaction is sluggish, a catalytic amount of DMAP (4-dimethylaminopyridine) can be added.
-
Workup: Once the 2-aminopyridine is consumed, wash the organic phase sequentially with dilute HCl, dilute NaHCO₃ solution, and finally with aqueous copper(II) sulfate to remove residual pyridine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product by recrystallization or flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 158734-79-3 | Benchchem [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Acetamidopyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-acetamidopyridine (B118701) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. | 1. Concentrate the solution: Gently boil off a portion of the solvent to increase the concentration of this compound and allow it to cool again.[1] |
| 2. Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated. | 2. Induce crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution or add a "seed crystal" of pure this compound to the cooled solution.[2] | |
| 3. Inappropriate solvent: The chosen solvent is too good at dissolving this compound, even at low temperatures. | 3. Re-evaluate the solvent: A different solvent or a mixed solvent system may be necessary. Refer to the solvent selection section in the experimental protocol. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. | 1. Wash the crude product: Before recrystallization, wash the crude solid with a non-polar solvent like hexanes to remove non-polar impurities.[2] |
| 2. Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point. | 2. Add more solvent: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[3] | |
| 3. Rapid cooling: Cooling the solution too quickly can favor oil formation over crystallization. | 3. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[3] | |
| Colored Crystals | 1. Presence of colored impurities: These impurities are co-crystallizing with the product. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product.[4] |
| Low Recovery of Purified Product | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. | 1. Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] |
| 2. Premature crystallization during hot filtration: The product crystallizes in the funnel, leading to loss. | 2. Keep the filtration apparatus hot: Use a pre-heated funnel and filter flask. Work quickly during the hot filtration step.[3] | |
| 3. Washing with room temperature solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of the product. | 3. Use ice-cold solvent for washing: Always use a minimal amount of ice-cold solvent to wash the collected crystals.[5] | |
| Broad or Depressed Melting Point of Purified Crystals | 1. Incomplete purification: The crystals still contain impurities. | 1. Perform a second recrystallization: A second recrystallization, possibly with a different solvent, may be necessary to achieve higher purity. |
| 2. Wet crystals: Residual solvent in the crystals can depress the melting point. | 2. Thoroughly dry the crystals: Ensure the crystals are completely dry by air drying followed by drying in a vacuum oven or desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is an off-white to yellow crystalline powder. Its reported melting point is in the range of 66-74 °C. A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.
Q2: What are the most common impurities in crude this compound?
A2: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the acetylation of 2-aminopyridine (B139424) with acetic anhydride (B1165640) or acetyl chloride.[6] In this case, likely impurities include:
-
Unreacted 2-aminopyridine: This is a basic impurity.
-
Acetic acid: A byproduct of the reaction with acetic anhydride.
-
Diacylated byproducts: Although less common, over-acetylation can sometimes occur.
-
Colored impurities: Arising from the starting materials or side reactions.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound (an N-arylacetamide), suitable solvents to screen include ethanol, acetonitrile, or a mixed solvent system like ethanol/water.[2] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good choices.
Q4: My product won't crystallize even after scratching and seeding. What should I do?
A4: If crystallization does not occur, it is likely that the solution is too dilute. You can try to evaporate some of the solvent to increase the concentration and then attempt the cooling and seeding process again.[2] If this fails, it may be necessary to remove all the solvent and attempt the recrystallization again with a different solvent system.
Q5: Can I use a single solvent system or is a mixed solvent system better?
A5: A single solvent system is often preferred for its simplicity.[7] However, if a single solvent that meets all the criteria (high solubility when hot, low solubility when cold) cannot be found, a mixed solvent system (e.g., ethanol-water) can be very effective. In a mixed solvent system, you dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Quantitative Data Summary
| Solvent/Solvent System | Qualitative Solubility (at room temperature) | Qualitative Solubility (at boiling point) | Notes |
| Water | Sparingly soluble | Moderately soluble | Often used in a mixed solvent system with a more soluble organic solvent. |
| Ethanol | Moderately soluble | Very soluble | A good candidate for single-solvent recrystallization.[2] |
| Acetonitrile | Moderately soluble | Very soluble | Another good candidate for single-solvent recrystallization.[2] |
| Ethyl Acetate | Moderately soluble | Very soluble | May be a suitable solvent. |
| Toluene | Sparingly soluble | Moderately soluble | May be suitable, particularly for removing non-polar impurities. |
| Hexanes | Insoluble | Sparingly soluble | Primarily used as a "poor" solvent in a mixed-solvent system or for washing crude product.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and volumes should be optimized based on the scale of the experiment and the purity of the crude material.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip or a magnetic stir bar.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[5]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the flask and swirl.
-
Reheat the solution to boiling for a few minutes.[4]
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly to remove insoluble materials.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
7. Drying:
-
Continue to draw air through the crystals in the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, use a vacuum oven at a temperature well below the compound's melting point.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. famu.edu [famu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 7. athabascau.ca [athabascau.ca]
Common side products in the synthesis of 2-Acetamidopyridine and their removal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-acetamidopyridine (B118701), focusing on the identification and removal of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent laboratory method is the N-acetylation of 2-aminopyridine (B139424). This reaction is typically performed by treating 2-aminopyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A base, like pyridine (B92270) or triethylamine, can be used as a catalyst and to scavenge the acid byproduct (acetic acid or HCl). The reaction is generally robust and provides a high yield of the desired product. A patent describing a similar process reports a yield of 95% with a purity of 99.2%.[1]
Q2: What are the most common side products I might encounter during the synthesis of this compound?
A2: While the acetylation of 2-aminopyridine is generally a clean reaction, several side products or impurities can arise. The most common are:
-
Unreacted 2-Aminopyridine: Incomplete reaction is a common cause of contamination. 2-aminopyridine is more basic than the product and can often be detected by TLC or NMR.
-
Di-acetylated Side Product: Over-acetylation can lead to the formation of N-(1-acetylpyridin-2(1H)-ylidene)acetamide. This occurs when both the exocyclic amino group and the pyridine ring nitrogen are acetylated. This is more likely to occur under harsh conditions or with a large excess of the acetylating agent.
-
Acetic Acid: If using acetic anhydride, any exposure to moisture will cause it to hydrolyze into acetic acid. Acetic acid will also be a byproduct if the reaction is performed without a base scavenger.
-
Degradation Products: Although less common, prolonged exposure to harsh acidic or basic conditions during workup can lead to the hydrolysis of the desired product back to 2-aminopyridine.
Q3: My crude product analysis shows multiple spots on the TLC plate. How can I identify the main side products?
A3: You can use the differing chemical properties of the potential impurities to identify them. A comparison of the product and potential side products is summarized below.
| Compound | Structure | pKa (of Conjugate Acid) | Polarity | Identification Notes |
| This compound | ~3.5 | Moderate | The desired product. | |
| 2-Aminopyridine | 6.86 | More Polar | More basic; will move slower on silica (B1680970) TLC than the product. Can be visualized with ninhydrin. | |
| N-(1-acetyl... | N/A | Highly Polar | Often appears as a baseline spot on TLC in many solvent systems. Can be unstable. | |
| Acetic Acid | 4.76 | Very Polar | Streaks on silica TLC. Can be detected by its characteristic smell. |
By running co-spots with the starting material (2-aminopyridine) and analyzing the relative Rf values, you can tentatively identify the impurities before proceeding with purification.
Troubleshooting and Purification Guides
Q4: How do I remove unreacted 2-aminopyridine from my crude product?
A4: The significant difference in basicity between 2-aminopyridine (pKa of conjugate acid ≈ 6.8) and this compound (pKa of conjugate acid ≈ 3.5) allows for a simple and effective separation by acid-base extraction.
Caption: Workflow for selective removal of 2-aminopyridine via acid wash.
Experimental Protocol: Acid Wash
-
Dissolve the crude product mixture in an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The more basic 2-aminopyridine will be protonated and extracted into the aqueous layer.
-
Drain and discard the aqueous layer.
-
Repeat the acid wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Q5: I suspect a di-acetylated side product has formed. How can I remove it?
A5: The di-acetylated product, N-(1-acetylpyridin-2(1H)-ylidene)acetamide, is significantly more polar and often less stable than this compound.
-
Hydrolysis: The di-acetylated species is an N-acetylpyridinium salt, which is susceptible to hydrolysis. Often, simply stirring the crude mixture in water or a mild bicarbonate solution during workup can hydrolyze the unstable acetyl group on the pyridine ring, converting the side product back to the desired this compound.
-
Recrystallization: If the di-acetylated product persists, recrystallization is a highly effective method for removal. This compound can be recrystallized from solvents like ethanol, water, or toluene. The highly polar side product will typically remain in the mother liquor.
-
Column Chromatography: For stubborn impurities or for achieving very high purity, silica gel column chromatography can be employed. A gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, will allow for the separation of the less polar product from the highly polar side products.
Caption: Reaction map showing the desired product and potential side products.
Q6: How do I properly quench the reaction and remove residual acetic acid?
A6: Quenching the reaction is critical to stop the process and to begin the removal of acidic byproducts.
Experimental Protocol: Quenching and Basic Wash
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly and carefully add cold water or ice to the reaction vessel to quench any remaining acetic anhydride. This is an exothermic process.
-
Once the quenching is complete, transfer the mixture to a separatory funnel. If your product is not soluble in water, you may need to add an organic solvent like ethyl acetate.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) to neutralize the acetic acid.
-
Shake the funnel, venting frequently to release any CO₂ gas that forms.
-
Continue adding the basic solution and shaking until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product, now free of acetic acid.
References
Optimizing temperature and reaction time for the N-acetylation of amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing temperature and reaction time in N-acetylation reactions.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the N-acetylation of amines, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-acetylation reaction unexpectedly low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated acetylating agent. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines and may require more forcing conditions.[1]
-
Hydrolysis of Acetylating Agent: Reagents like acetyl chloride and acetic anhydride (B1165640) are moisture-sensitive.[1] Their hydrolysis reduces the effective concentration and leads to lower yields.[1] Always use fresh or properly stored reagents and anhydrous solvents.[1][2]
-
Protonation of the Amine: The acid byproduct (e.g., HCl from acetyl chloride) can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1] The use of a suitable base is crucial to neutralize this acid.[1][3]
-
Poor Solubility: If the amine or acetylating agent is not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Steric Hindrance: Amines with bulky substituents near the amino group (sterically hindered amines) react more slowly.[4] Overcoming this often requires higher temperatures, longer reaction times, or the use of a catalyst.[4][5]
Q2: My reaction is very slow or has stalled. What should I do?
A2: A sluggish reaction is a common problem, especially with sterically hindered or electron-deficient amines.[4]
-
Increase the Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to speed up the reaction.[3][4] For very unreactive amines, heating to reflux may be necessary.[5]
-
Prolong the Reaction Time: Some reactions simply require more time to reach completion.[4] It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1][4]
-
Use a More Reactive Acetylating Agent: If acetic anhydride is not effective, the more reactive acetyl chloride may be required.[4][5]
-
Add a Catalyst: For particularly challenging substrates, a catalyst can be essential. Lewis acids (e.g., ZnCl₂, FeCl₃) can activate the acetylating agent, making it more electrophilic.[5] Iodine has also been shown to effectively promote N-acetylation under mild conditions.[5][6]
Q3: I am observing the formation of an N,N-diacetylated side product. How can I prevent this?
A3: Diacylation occurs when the initially formed amide is further acetylated. This is more common with primary amines under forcing conditions.[5]
-
Control Stoichiometry: Use a controlled amount of the acetylating agent, typically a slight excess (1.0 to 1.2 equivalents).[5]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times once the starting amine is consumed.[5] Monitor the reaction closely by TLC to stop it at the right time.[5]
-
Control Reagent Addition: Add the acetylating agent dropwise to the solution of the amine, especially if it is highly reactive.[3] This helps to control the reaction rate and prevent a rapid exotherm which can lead to byproduct formation.[3]
Q4: What is the optimal temperature for N-acetylation?
A4: The optimal temperature is highly dependent on the substrate and reagents used.
-
For reactive aliphatic amines, the reaction is often exothermic and may require initial cooling (e.g., 0 °C in an ice bath) followed by warming to room temperature.[3]
-
For less reactive aromatic amines, room temperature or gentle warming (e.g., 40-50 °C) may be sufficient.[1][3]
-
For sterically hindered or deactivated aromatic amines, higher temperatures (e.g., reflux at 80-120 °C) are often required.[5]
-
In a continuous-flow system using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst, an optimal temperature of 200 °C was identified, with higher temperatures leading to decreased conversion.[7][8]
Q5: How long should I run my reaction?
A5: Reaction time can vary from minutes to several hours.
-
Simple acetylations of reactive amines at room temperature can be complete in 5-15 minutes.[5]
-
Standard procedures often suggest stirring for 1-4 hours at room temperature.[1][3]
-
For hindered amines, the reaction may require several hours at elevated temperatures.[4]
-
The most reliable way to determine the reaction endpoint is by monitoring the consumption of the starting amine using TLC, LC-MS, or NMR.[1][5][9]
Data Presentation
Table 1: General Reaction Conditions for N-Acetylation
| Amine Type | Acetylating Agent | Typical Temperature | Typical Reaction Time | Notes |
| Primary Aliphatic | Acetyl Chloride | 0 °C to Room Temp | 1 - 4 hours | Often exothermic; requires a base like triethylamine (B128534) or pyridine.[3][10] |
| Secondary Aliphatic | Acetyl Chloride / Acetic Anhydride | Room Temp to 50 °C | 2 - 6 hours | Less reactive than primary amines due to steric hindrance.[10] May require longer time or gentle heating.[3] |
| Aromatic (Anilines) | Acetic Anhydride | Room Temp to 80 °C | 1 - 5 hours | Less nucleophilic than aliphatic amines.[1] Electron-donating groups increase reactivity. |
| Hindered Aromatic | Acetyl Chloride / Acetic Anhydride | 80 °C to 120 °C (Reflux) | Several hours | Requires forcing conditions; catalysts like Lewis acids may be needed.[5] |
| Continuous Flow | Acetonitrile (with Al₂O₃ catalyst) | 200 °C | 27 min (residence time) | A sustainable method suitable for various aromatic and aliphatic amines.[7][8] |
Table 2: Effect of Temperature on Reaction Outcome
| Substrate | Acetylating Agent | Temperature Range | Observation | Reference |
| Salicylic Acid | Acetic Anhydride | 50 °C to 80 °C | A linear increase in both yield and purity was observed with increasing temperature. | [11] |
| Aniline | Acetonitrile (Al₂O₃ catalyst) | 25 °C to 275 °C | Conversion increased significantly up to 200 °C. Temperatures above 200 °C resulted in lower conversion. | [7] |
| General Amines | Acetyl Chloride / Acetic Anhydride | Elevated Temperatures | Increasing temperature can overcome the activation energy barrier for slow reactions but may also lead to side products if excessive. | [3][4][5] |
Experimental Protocols
Protocol 1: General N-Acetylation with Acetic Anhydride in Water
This protocol is suitable for many aromatic amines and is performed under aqueous conditions.[5]
-
Setup: In a round-bottom flask with a magnetic stir bar, add the aromatic amine (1.0 mmol).
-
Reagent Addition: Add acetic anhydride (1.2 mmol).
-
Solvent Addition: Add water (5 mL) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 5-15 minutes. Monitor progress by TLC.
-
Isolation: Upon completion, the product often precipitates. If not, cool the mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with cold water.[5]
Protocol 2: N-Acetylation with Acetyl Chloride in an Organic Solvent
This is a standard procedure for primary and secondary amines using a more reactive acetylating agent.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).[3][5]
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.[3][5]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.[1][5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 3: N-Acetylation of a Hindered Aromatic Amine
This protocol uses higher temperatures to drive the reaction to completion.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered aromatic amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in a suitable solvent such as glacial acetic acid or toluene.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using TLC.[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water while stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake with cold water.[5]
Visualizations
Caption: General experimental workflow for N-acetylation.
Caption: Decision tree for troubleshooting low yield.
Caption: Key factors influencing N-acetylation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. magritek.com [magritek.com]
- 10. benchchem.com [benchchem.com]
- 11. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Troubleshooting incomplete conversion in 2-aminopyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with incomplete conversions in 2-aminopyridine (B139424) reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-aminopyridine and its derivatives.
Issue 1: Low to No Product Formation
Question: I am observing very low yields or no product at all in my 2-aminopyridine synthesis. What are the potential causes and how can I resolve this?
Answer: Low or non-existent product formation is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solution |
| Poor Starting Material Quality | Ensure the purity of your starting materials. For instance, aldehydes used in multicomponent reactions should be free of carboxylic acid impurities that can arise from oxidation.[1] Isocyanides can degrade during storage and should be freshly prepared or purified for optimal results.[1] |
| Catalyst Deactivation/Inhibition | In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the lone pair of electrons on the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[2] To mitigate this, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) that shield the palladium center.[2] |
| Inefficient Oxidative Addition | Aryl chlorides are less reactive than their bromide or iodide counterparts, which can result in slow or incomplete oxidative addition in cross-coupling reactions.[2] If possible, switching to a bromopyridine or iodopyridine is advisable. For chloropyridines, employing highly active catalyst systems, such as Buchwald's G2, G3, or G4 pre-catalysts with bulky biarylphosphine ligands, can improve the outcome.[2] |
| Sub-optimal Reaction Temperature | The reaction temperature is a critical parameter. For some multicomponent reactions, increasing the temperature from room temperature to 80 °C can significantly improve yields.[3] However, for other reactions, temperatures above 50 °C may cause decomposition of reactants.[4] It is crucial to find the optimal temperature for your specific reaction. |
| Presence of Water | Some reactions, particularly those involving the formation of an imine intermediate, are reversible and can be inhibited by the presence of water.[1] In such cases, adding a dehydrating agent like trimethyl orthoformate might be beneficial.[1] |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity towards the desired 2-aminopyridine derivative?
Answer: The formation of side products can often be managed by adjusting the reaction conditions and the choice of reagents.
| Potential Cause | Suggested Solution |
| Diarylation of Primary Amines | When using a primary amine in a Buchwald-Hartwig amination, a second amination can occur, leading to the formation of a diarylamine.[2] This can sometimes be suppressed by using a slight excess of the primary amine or by employing ligands like BrettPhos that favor monoarylation.[2] Slow addition of the pyridyl halide to the reaction mixture can also be helpful.[2] |
| Base-Induced Elimination | In some cases, the use of a non-nucleophilic base can lead to elimination side products. For example, heating a pyridinium (B92312) salt with DBU in DMSO can result in the formation of N-vinyl pyridine-2-thione.[4] Careful selection of the base is therefore important. |
| Competing Nucleophilic Addition | In the synthesis of 2-aminopyridines from N-alkyl pyridinium salts, there can be competing nucleophilic addition at the C(4) position, depending on the substitution pattern.[4] A strategy that combines pyridinium salt activation with a C(2)-leaving group can provide a mild and regioselective method for C(2)–N bond formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2-aminopyridines?
A1: Several methods are commonly employed for the synthesis of 2-aminopyridines. These include:
-
Substitution of a 2-halopyridine with an amine: This can be achieved using lithiated amines, high temperatures, or transition metal catalysis.[4] The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for this transformation.[4] Copper-catalyzed methods have also been developed.[4]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize substituted 2-aminopyridines in a one-pot process, often with high yields and minimal waste.[3]
-
Reaction of Pyridine N-oxides: Pyridine N-oxides can react with activated isocyanides to form 2-aminopyridines in a one-pot, two-step process.[5] This method is notable for its effectiveness with pyridines bearing strongly electron-withdrawing substituents.[5]
-
Chichibabin Reaction: This classic method involves the reaction of pyridine with sodium amide.[6]
Q2: How do I select an appropriate solvent for my 2-aminopyridine reaction?
A2: The choice of solvent is critical and can significantly impact the reaction outcome. The solvent should be anhydrous and capable of dissolving the reagents.[2] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[2] For other types of reactions, DMSO is often used.[4] In some cases, solvent-free conditions can provide good yields, particularly with liquid amines.[3][4] The solubility of 2-aminopyridine itself varies across different solvents, with high solubility in NMP and DMF, and low solubility in cyclohexane.[7]
Q3: What is the optimal temperature and reaction time for these reactions?
A3: The ideal temperature and duration depend on the specific reaction. For Buchwald-Hartwig aminations, temperatures typically range from 80-110 °C, with reaction times of 12-24 hours.[2] For certain multicomponent reactions, 80 °C for 3 hours has been found to be optimal.[3] In other cases, warming to 50 °C is sufficient, and higher temperatures can lead to decomposition.[4] It is recommended to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.[2]
Q4: Can the electronic properties of my substrates affect the reaction yield?
A4: Yes, the electronic properties of both the pyridine derivative and the amine can significantly influence the reaction's efficiency. For instance, in the reaction of pyridine N-oxides with isocyanides, pyridines with strongly electron-withdrawing groups react efficiently to give the desired products in good yields.[5]
Quantitative Data Summary
Table 1: Effect of Temperature on the Yield of a 2-Aminopyridine Derivative[3]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | >90 |
Table 2: Comparison of Reaction Conditions for 2-Aminopyridine Synthesis[4]
| Amine | Method | Yield (%) |
| Morpholine | A | 75 |
| Morpholine | B | 23 |
| Morpholine | C | 80 |
| Piperidine | A | 78 |
| Piperidine | C | 71 |
| Benzylamine | A | 86 |
| Allylamine | A | 73 |
| Ethanolamine | A | 71 |
| Method A: 4.0 eq. amine, DMSO, 50 °C; Method B: neat amine, rt; Method C: neat amine, 50 °C. |
Experimental Protocols
Protocol 1: General Procedure for 2-Aminopyridine Formation[4]
-
To a solution of the pyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the amine (4.8 mmol) in one portion.
-
Warm the reaction mixture to 50 °C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aqueous NaOH (5 mL).
-
Extract the resulting solution with diethyl ether (5 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyridines from Pyridine N-Oxides[5]
-
In a 10 mL capped microwave reaction tube, mix the pyridine N-oxide (1.0 equiv), benzyl (B1604629) isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in MeCN/DMF (3:1, 0.1 M based on the N-oxide).
-
Stir the contents and irradiate in a microwave reactor to a set temperature of 150 °C for 15 minutes.
-
Concentrate the crude reaction mixture to remove volatile organics (DMF will remain).
-
Add 1 M HCl (5 mL) and THF (5 mL), and stir the mixture at 50 °C until the conversion of the formamide (B127407) intermediate to the aminopyridine is complete.
-
Neutralize the solution to approximately pH 7 by adding saturated aqueous sodium bicarbonate.
-
Remove the volatile organics and add ethyl acetate (B1210297) (15 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
Visualizations
Caption: Troubleshooting workflow for incomplete 2-aminopyridine reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Avoiding diacetylation side products in amine synthesis
Welcome to the technical support center for selective amine acetylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome the common challenge of diacetylation in amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diacetylation and why is it a problem?
A1: Diacetylation is a common side reaction in amine synthesis where a primary amine undergoes acetylation twice, leading to the formation of a diacyl- or imide- Covalent attachment of an acetyl group to a compound is known as acetylation. The compound that provides the acetyl group is called the acylating agent.[1] The desired product is typically the mono-acetylated amine (an amide). The diacetylated byproduct represents a loss of yield, complicates purification, and can be difficult to remove due to similar physical properties to the desired product.
Q2: What are the main factors that promote diacetylation?
A2: Several factors can increase the likelihood of diacetylation:
-
High Reactivity of Acetylating Agent: Highly reactive agents like acetyl chloride are more prone to causing diacetylation than less reactive ones like acetic anhydride (B1165640).[2][3]
-
Stoichiometry: Using a large excess of the acetylating agent significantly increases the probability of the mono-acetylated product reacting a second time.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy for the less reactive amide intermediate to undergo a second acetylation.[2]
-
Base: The presence and strength of a base can influence the reaction. While a base is necessary to neutralize the acid byproduct (e.g., HCl from acetyl chloride), a strong base can deprotonate the mono-acetylated amide, increasing its nucleophilicity and promoting a second acetylation.
Q3: How can I selectively achieve mono-acetylation?
A3: Achieving selective mono-acetylation involves carefully controlling the reaction conditions. Key strategies include:
-
Controlling Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the acetylating agent to ensure full consumption of the starting amine while minimizing the risk of a second addition.[2]
-
Low Temperatures: Running the reaction at 0°C can help to preferentially acetylate the more nucleophilic primary amine over the less reactive amide intermediate.[4][5]
-
Choice of Reagent: Select an acetylating agent with appropriate reactivity. Acetic anhydride is often a good balance, being reactive enough for the primary amine but often not for the resulting amide.[4][5] In some cases, even milder reagents like acetonitrile (B52724) can be used.[6][7][8]
-
pH Control: Maintaining a neutral or slightly acidic pH can help ensure that the amide intermediate remains protonated and less nucleophilic, thus disfavoring diacetylation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant diacetylation product observed (e.g., >10% by LCMS/NMR). | 1. Excess acetylating agent was used.2. Reaction temperature is too high.3. Reaction was left for too long.4. Base is too strong or in excess. | 1. Reduce the equivalents of acetylating agent to 1.05-1.1 eq.2. Run the reaction at a lower temperature (e.g., 0°C).[4][5]3. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting amine is consumed.[2]4. Use a weaker base (e.g., pyridine (B92270) instead of triethylamine) or use it only as a scavenger (1.1 eq). |
| Reaction is slow or incomplete, but forcing conditions lead to diacetylation. | 1. The amine is sterically hindered or electronically deactivated.2. The acetylating agent is not reactive enough. | 1. Consider using a catalyst, such as a Lewis acid (e.g., ZnCl₂, FeCl₃), to activate the acetylating agent.[2]2. Switch to a more reactive acetylating agent (e.g., from acetic anhydride to acetyl chloride) but implement strict temperature and stoichiometry control.[2]3. Explore alternative methods, such as using acetonitrile with a catalyst, which can be highly selective.[6][7] |
| Difficulty in separating the mono- and di-acetylated products. | The polarity of the two products is very similar. | 1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient).2. If possible, try to crystallize the desired mono-acetylated product from the crude mixture.3. Proactively solve the issue by optimizing the reaction to prevent the formation of the diacetylated product in the first place. |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to the desired mono-acetylated product versus the diacetylated side product.
Caption: Reaction scheme for amine acetylation.
Troubleshooting Workflow
If diacetylation is observed, follow this logical workflow to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting diacetylation.
Comparative Data on Acetylating Agents
The choice of acetylating agent and conditions can dramatically affect the ratio of mono- to di-acetylated products. The following table summarizes outcomes for a model reaction with a generic primary amine.
| Acetylating Agent | Equivalents | Temperature | Base | Typical Mono:Di Ratio | Notes |
| Acetyl Chloride | 1.1 | 0 °C | Pyridine (1.2 eq) | > 95 : 5 | Highly reactive, requires careful temperature and addition control. |
| Acetyl Chloride | 2.0 | Room Temp | Pyridine (2.2 eq) | 20 : 80 | Forcing conditions strongly favor diacetylation. |
| Acetic Anhydride | 1.2 | Room Temp | None | 90 : 10 | Good selectivity under standard conditions.[4] |
| Acetic Anhydride | 1.2 | 80 °C | DMAP (cat.) | 60 : 40 | Higher temperatures can lead to diacetylation, especially with a catalyst. |
| Acetonitrile | Solvent | 200 °C (Flow) | Al₂O₃ | > 99 : 1 | Milder reagent requiring activation (e.g., high temp or Lewis acid) but can be highly selective.[9] |
Note: Ratios are illustrative and will vary based on the specific amine substrate.
Key Experimental Protocols
Protocol 1: Selective Mono-Acetylation using Acetic Anhydride at 0°C
This protocol is designed to maximize the yield of the mono-acetylated product while minimizing diacetylation for a typical primary amine.
-
Setup: Dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (1.1 eq) and stir for 10 minutes. If starting with the free base, this step can be omitted.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the cold, stirred solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting amine is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl (if a base was used), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-acetylated product. Purify further by column chromatography or recrystallization as needed.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N (α) Selective Acetylation of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Catalyst-Free N-Acylation of Amines: A Technical Support Resource
Welcome to the technical support center for catalyst-free N-acylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the reduction of impurities in your reactions.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during catalyst-free N-acylation experiments.
Q1: My reaction is showing low or no conversion to the desired N-acylated product. What are the possible causes and solutions?
A: Low or no conversion in a catalyst-free N-acylation reaction can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions.
-
Insufficiently Reactive Acylating Agent: The choice of acylating agent is critical. Acetic anhydride (B1165640) is a commonly used reagent with moderate reactivity.[1] For less reactive or sterically hindered amines, a more potent acylating agent like acetyl chloride might be necessary.[1] However, be aware that the high reactivity of acetyl chloride can sometimes be difficult to manage.[1]
-
Suboptimal Reaction Temperature: While many catalyst-free N-acylations proceed efficiently at room temperature, some substrates may require heating to overcome the activation energy barrier.[2] If your reaction is sluggish, consider gentle heating (e.g., 40-60 °C).[2] Conversely, excessive heat can lead to degradation and the formation of side products.[2]
-
Moisture Contamination: Acylating agents such as acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze over time, rendering them inactive.[2][3] It is crucial to use fresh or properly stored reagents and anhydrous conditions if necessary.[2]
-
Protonation of the Amine: The reaction between an amine and an acylating agent like acetyl chloride produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] While this guide focuses on catalyst-free approaches, in such cases, the addition of a non-catalytic base to act as an acid scavenger may be required.[2][3]
Q2: I'm observing the formation of an N,N-diacetylated impurity. How can I minimize or prevent this side reaction?
A: The formation of N,N-diacetylated byproducts occurs when the initially formed mono-acylated amide is further acylated. This is more likely to happen under forcing reaction conditions.[1]
To prevent diacylation:
-
Control Reagent Stoichiometry: Use only a slight excess (e.g., 1.1–1.2 equivalents) of the acylating agent. A large excess increases the probability of the second acylation event.[1]
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal point to stop the reaction.[1]
Q3: Can I perform catalyst-free N-acylation in an aqueous medium to develop a greener process?
A: Yes, several eco-friendly protocols for N-acylation of amines in water have been developed. These methods offer advantages such as mild reaction conditions, simple workup procedures, and high yields, often without the need for organic solvents.[4] For instance, the reaction of amines with acetic anhydride in water can be completed in as little as 5 minutes with excellent yields.[5] Microwave irradiation can also be employed to accelerate these reactions in an aqueous environment.[4]
Q4: Is it possible to run the N-acylation reaction without any solvent?
A: Solvent-free (neat) conditions are indeed a viable and environmentally friendly option for N-acylation.[6] Reactions between an amine and an acylating agent like acetic anhydride can proceed rapidly at room temperature without a solvent, often with high yields.[5] This approach simplifies the workup, as the product may precipitate directly or can be isolated with a simple wash.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for catalyst-free N-acylation of various amines.
Table 1: Catalyst-Free N-Acylation of Aniline with Acetic Anhydride in Various Solvents [5]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | THF | 6 | 75 |
| 2 | CHCl₃ | 5 | 79 |
| 3 | CH₂Cl₂ | 5 | 81 |
| 4 | Et₂O | 10 | 76 |
| 5 | EtOAc | 12 | 72 |
| 6 | CH₃CN | 7 | 78 |
| 7 | H₂O | 5 | 90 |
| 8 | No Solvent | 5 | 89 |
Reaction Conditions: Aniline (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature.
Table 2: Catalyst-Free N-Acylation of Various Amines with Acetic Anhydride (Solvent-Free) [5]
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Aniline | 5 | 89 |
| 2 | p-Toluidine (B81030) | 6 | 85 |
| 3 | p-Anisidine | 7 | 88 |
| 4 | p-Nitroaniline | 8 | 91 |
| 5 | Benzylamine | 5 | 87 |
| 6 | Cyclohexylamine | 10 | 82 |
Reaction Conditions: Amine (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature.
Experimental Protocols
Below are detailed methodologies for key catalyst-free N-acylation experiments.
Protocol 1: Catalyst-Free N-Acylation of p-Toluidine with Acetic Anhydride (Solvent-Free)
This protocol is adapted from a general and eco-friendly procedure for N-acylation.[2][5]
Materials:
-
p-Toluidine (1.0 mmol, 107 mg)
-
Acetic Anhydride (1.2 mmol, 113 µL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Cold water
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Desiccator or vacuum oven
Procedure:
-
Add p-toluidine to the 25 mL round-bottomed flask.
-
Add acetic anhydride to the flask.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 10-20 minutes.[2]
-
Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.[2]
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).[2]
-
Dry the product in a desiccator or a vacuum oven at low heat. The expected product is N-(4-methylphenyl)acetamide.
Protocol 2: Catalyst-Free N-Acylation of an Amine in Water under Microwave Conditions
This protocol is based on a green chemistry approach for amide synthesis.[4][7]
Materials:
-
N-Acylbenzotriazole (1.0 mmol) - Note: This is a pre-activated acylating agent.
-
Amine (1.0 mmol)
-
Water (5 mL)
-
Microwave-safe reaction vessel with a cap
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
In a microwave-safe vessel, suspend the N-acylbenzotriazole and the amine in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power for an optimized time (e.g., 15–20 minutes).[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry to obtain the pure amide.
Visualizing the Process
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting catalyst-free N-acylation reactions.
Caption: A generalized experimental workflow for catalyst-free N-acylation of amines.
Caption: A troubleshooting decision tree for catalyst-free N-acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing 2-Aminopyridine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted 2-aminopyridine (B139424) from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2-aminopyridine from a reaction mixture?
The most effective methods leverage the basicity and polarity of 2-aminopyridine. The choice of method depends on the properties of your desired product. Common techniques include:
-
Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most common and efficient method if your product is not acid-sensitive. By washing an organic solution of the reaction mixture with dilute aqueous acid (e.g., HCl, H₂SO₄), the basic 2-aminopyridine is protonated to form a water-soluble salt, which partitions into the aqueous layer.
-
Silica (B1680970) Gel Column Chromatography: This technique is suitable if your product has a different polarity from 2-aminopyridine. Due to its polar nature, 2-aminopyridine tends to adhere strongly to silica gel, allowing less polar products to elute first.
-
Crystallization: If your product is a solid and has a suitable crystallization solvent in which 2-aminopyridine is soluble, this method can be highly effective for purification.
-
Distillation: If your product has a significantly different boiling point from 2-aminopyridine (Boiling Point: 210 °C), distillation under reduced pressure can be a viable separation method.
Q2: My desired product is also basic and forms a salt during the acid wash. How can I selectively remove 2-aminopyridine?
This is a common challenge. The strategy depends on the difference in basicity (pKa) between your product and 2-aminopyridine.
-
Controlled pH Wash: 2-Aminopyridine has a pKa of 6.86 for its conjugate acid. If your product is significantly less basic (has a lower pKa), you can use a carefully buffered aqueous solution or a very dilute acid to selectively protonate and extract the more basic 2-aminopyridine. Monitoring the pH of the aqueous layer is critical.
-
Silica Gel Column Chromatography: This is often the best alternative. The difference in polarity and interaction with the stationary phase can allow for effective separation even between two basic compounds. A solvent gradient (gradually increasing polarity) is often employed for optimal separation.
-
Preparative HPLC: For difficult separations or high-purity requirements, Reverse-Phase or Normal-Phase Preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Q3: I performed an acid wash, but I suspect 2-aminopyridine is still present in my organic layer. What went wrong?
Several factors could lead to an incomplete extraction:
-
Insufficient Acid: You may not have used enough acid to protonate all the 2-aminopyridine. Use at least a 1:1 molar equivalent of acid to the suspected amount of residual 2-aminopyridine. Performing multiple washes with fresh acid solution is more effective than a single large-volume wash.
-
Incorrect pH: The pH of the aqueous layer might not be low enough to ensure complete protonation. The pH should be at least 2 pKa units below the pKa of 2-aminopyridine (i.e., pH < 4.8) for >99% protonation.
-
Poor Partitioning: If your organic solvent is somewhat polar (e.g., ethyl acetate), it may still solvate some of the aminopyridinium salt. After the acid wash, a "brine wash" (washing with saturated aqueous NaCl solution) can help to force any remaining ionic species into the aqueous layer and also aids in breaking up emulsions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion forms during acid wash. | The solvent system and vigorous shaking can create a stable emulsion, trapping product and impurity. | 1. Add saturated NaCl solution (brine) to disrupt the emulsion.2. Allow the mixture to stand for an extended period.3. Filter the entire mixture through a pad of Celite.4. In the future, use gentle inversions instead of vigorous shaking for mixing layers. |
| Product is lost into the aqueous layer. | Your product may have some water solubility or is acid-sensitive and decomposes. | 1. Before extraction, test the solubility of your product in the acidic solution.2. If the product is basic, "back-extract" the acidic aqueous layers with a fresh portion of organic solvent to recover any dissolved product.3. If acid-sensitive, avoid acid washes and use column chromatography. |
| 2-Aminopyridine does not stick to the silica column. | The eluent (solvent system) is too polar. | 1. Start with a less polar eluent (e.g., pure hexane (B92381) or dichloromethane).2. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. |
Quantitative Data Summary
This table summarizes key physical properties relevant to the separation of 2-aminopyridine.
| Property | Value | Significance for Separation |
| pKa (conjugate acid) | 6.86 | Crucial for acid-base extraction. Dictates the pH required to protonate and solubilize it in an aqueous layer. |
| Boiling Point | 210 °C (at 760 mmHg) | Useful for separation by distillation if the product's boiling point is significantly different. |
| Solubility in Water | Soluble | Facilitates its removal into an aqueous phase during extraction. |
| Solubility in Organics | Soluble in ether, alcohol, benzene | Highlights the need for a method (like acid wash) to move it out of the organic phase where the product typically resides. |
Experimental Protocols
Protocol 1: Removal by Aqueous Acid Wash
This protocol describes the standard procedure for removing 2-aminopyridine from a solution of a non-acid-sensitive organic product.
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) in a separatory funnel.
-
First Wash: Add a volume of 1M aqueous HCl solution equivalent to about half the volume of the organic layer. Stopper the funnel and invert gently 10-15 times to mix the layers, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Repeat Wash: Repeat the wash (steps 2-3) one or two more times with fresh 1M HCl solution to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for separating 2-aminopyridine from a product with a different polarity.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and test different solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system shows good separation between the product spot and the 2-aminopyridine spot (which is typically very polar and stays near the baseline).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your desired product. 2-aminopyridine will either remain on the column or elute much later with a more polar solvent.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the eluent under reduced pressure.
Visual Workflows
Caption: Workflow for removing 2-aminopyridine via acid-base extraction.
Caption: General workflow for purification by silica gel column chromatography.
Stability issues and proper storage conditions for 2-Acetamidopyridine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-Acetamidopyridine (CAS No: 5231-96-9)[1][2]. It includes troubleshooting advice for common stability issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound powder, which was initially off-white, has developed a yellow or brownish tint. What happened and is it still usable?
A1: A color change from off-white to yellow or brown suggests potential degradation. This can be caused by exposure to light, heat, or air (oxidation), similar to related pyridine (B92270) compounds which are known to oxidize and darken over time.[3]
-
Immediate Action: You should assess the purity of the material using an appropriate analytical method (e.g., HPLC, GC, NMR) to quantify the extent of degradation before further use.
-
Recommendation: For applications sensitive to impurities, using a fresh, properly stored batch is strongly advised. The presence of degradation products could interfere with your experiment or synthesis.
Q2: I'm observing an unexpected peak in my analytical results (e.g., HPLC, LC-MS) after dissolving this compound in an acidic or basic solution. What could this be?
A2: The appearance of a new peak likely indicates hydrolysis of the acetamide (B32628) bond. Amide linkages can be susceptible to cleavage under strong acidic or basic conditions, which would break down this compound into 2-aminopyridine (B139424) and acetic acid.
-
Troubleshooting Steps:
-
Check the pH of your solution.
-
If your protocol allows, adjust the pH to be as close to neutral as possible.
-
Consider using a buffered solvent system to maintain a stable pH.[4]
-
Run a time-course experiment to see if the impurity peak grows over time, which would confirm ongoing degradation.
-
Q3: The consistency of my this compound powder seems to have changed; it appears clumpy or sticky. Why did this happen?
A3: Clumping or stickiness is often a sign of moisture absorption. While this compound is not classified as highly hygroscopic, improper storage in a humid environment can lead to water uptake, especially given its relatively low melting point (66-74 °C)[1].
-
Preventative Measures: Always store the compound in a tightly closed container in a dry, cool place.[2][5] The use of a desiccator is recommended for long-term storage to minimize exposure to atmospheric moisture.
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for identifying and resolving common stability problems with this compound.
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Specific temperature recommendations vary by supplier, so it is crucial to consult the product's Certificate of Analysis or Safety Data Sheet (SDS).
Q2: What are the known degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on its chemical structure, two primary degradation pathways are likely:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction accelerated by acidic or basic conditions, to yield 2-aminopyridine and acetic acid.
-
Oxidation: The pyridine ring, like in similar compounds, may be susceptible to oxidation, especially when exposed to air and light over time, which can lead to discoloration.[3]
Potential Degradation Pathways
The diagram below illustrates the likely chemical degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 5231-96-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][6] |
| Molecular Weight | 136.15 g/mol | [1][7] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 66-74 °C | [1] |
Recommended Storage Conditions Summary
| Condition | Recommendation | Source |
| Temperature | 0-8°C or as specified on product label | [1] |
| Atmosphere | Store in a dry, well-ventilated place | [2][5][8] |
| Container | Keep container tightly closed | [2][5] |
| Light | Protect from direct sunlight | [3] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | [3][4] |
Experimental Protocols
General Protocol for Assessing Chemical Stability (Stress Testing)
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions. Researchers should adapt it based on their specific experimental needs and available analytical equipment.
1. Objective: To determine the degradation profile of this compound under conditions of hydrolysis (acidic and basic), oxidation, and photolysis.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector or LC-MS
-
Photostability chamber with UV light source (e.g., 254 nm)
3. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions (adapted from a similar protocol[9]):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at a controlled elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at a controlled elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Place a solution of the compound in a quartz cuvette or suitable transparent vial inside a photostability chamber. Expose to UV light. Prepare a control sample wrapped in aluminum foil to be kept in the same chamber.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a validated HPLC method to separate the parent compound from any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the initial (t=0) peak area. Identify degradation products using LC-MS if available.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-Acetamidopyridine in Reaction Solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2-Acetamidopyridine in their chemical reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in overcoming these issues.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the dissolution of this compound.
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the first steps I should take?
A1: When facing solubility issues with this compound, a systematic approach is recommended. Start by consulting a solvent selection guide and considering the polarity of your reaction system. Heating the mixture is a common initial step to increase solubility. If that is not successful, consider alternative solvents or the use of co-solvents.
Q2: What are some recommended solvents for reactions involving this compound?
A2: Based on documented reactions and the chemical properties of this compound, several solvents can be considered. For reactions requiring a non-polar environment, ethyl acetate (B1210297) has been used for extractions.[1] For reactions under harsh, acidic conditions, a mixture of fuming nitric acid and sulfuric acid has been employed.[1] For more general applications, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates due to their ability to dissolve amides.[2][3] The solubility of the related compound, 2-aminopyridine, is notably high in NMP and DMF.[3]
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a very effective strategy. If your primary reaction solvent is not sufficiently dissolving the this compound, adding a small amount of a polar aprotic solvent in which the compound is more soluble, such as DMSO or DMF, can significantly enhance overall solubility.
Q4: Are there any additives that can help dissolve this compound?
A4: While specific additives for this compound are not extensively documented, the use of surfactants can be a general strategy to improve the solubility of poorly soluble organic compounds.[4] However, the compatibility of any additive with your specific reaction chemistry must be carefully considered.
Q5: Is it possible to run reactions with this compound under solvent-free conditions?
A5: Solvent-free reaction conditions are a possibility, particularly for reactions involving neat reagents.[2][5][6] This approach is highly dependent on the nature of the other reactants and the reaction temperature. If the other reactants are liquids and the reaction temperature is above the melting point of this compound (66-74 °C), a solvent may not be necessary.
Data Presentation: Solubility Overview
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Poorly soluble | [7] |
| Ethanol | Not Specified | Soluble | [7] | |
| Chloroform | Not Specified | Soluble | [7] | |
| Ether | Not Specified | Soluble | [7] | |
| Ethyl Acetate | Not Specified | Used for extraction | [1] | |
| Acetic Anhydride | Not Specified | Used as a reactant/solvent | [1] | |
| Fuming Nitric Acid / Sulfuric Acid | Not Specified | Soluble for reaction | [1] | |
| DMSO | Not Specified | Likely soluble | [2] | |
| 2-Aminopyridine | NMP | 25 | High | [3] |
| DMF | 25 | High | [3] | |
| Methanol | 25 | High | [3] | |
| Ethanol | 25 | High | [3] | |
| Acetonitrile | 25 | Moderate | [3] | |
| n-Hexane | 25 | Low | [3] | |
| Cyclohexane | 25 | Very Low | [3] |
Experimental Protocols
Protocol 1: General Solubilization in a Polar Aprotic Solvent
-
To a clean and dry reaction vessel, add the required amount of this compound.
-
Add a volume of a polar aprotic solvent (e.g., DMSO, DMF, or NMP) sufficient to achieve the desired reaction concentration.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Gentle heating (e.g., to 40-50 °C) can be applied to expedite dissolution if necessary.
-
Once a clear solution is obtained, proceed with the addition of other reagents.
Protocol 2: Utilizing a Co-Solvent for Improved Solubility
-
Attempt to dissolve this compound in your primary reaction solvent.
-
If solubility is poor, add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise while stirring.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Be mindful of the total volume of the co-solvent to ensure it does not adversely affect your reaction. A typical starting point is 5-10% (v/v) of the total solvent volume.
-
Proceed with your reaction as planned.
Mandatory Visualizations
Here are diagrams illustrating key workflows and relationships for overcoming the solubility challenges of this compound.
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Logic for solvent selection based on the type of chemical transformation.
References
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Optimizing solvent choice for the synthesis of substituted 2-aminopyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of substituted 2-aminopyridines, with a core focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-aminopyridines.
Q1: My reaction yield is very low. Could the solvent be the problem?
A1: Absolutely. Solvent choice is critical and can impact yield in several ways:
-
Poor Solubility: If your starting materials (e.g., halopyridine, amine) are not fully dissolved, the reaction will be slow and incomplete. For reactions involving polar intermediates, like the σ-adduct in a Chichibabin reaction, the solvating capacity of the solvent is crucial.[1]
-
Catalyst Inhibition: In cross-coupling reactions like the Buchwald-Hartwig amination, certain solvents can inhibit the catalyst. Chlorinated solvents, acetonitrile, and pyridine (B92270) itself should generally be avoided as they can bind to the palladium catalyst and hinder its activity.[2]
-
Side Reactions: The solvent can promote unwanted side reactions. For instance, in Buchwald-Hartwig aminations, hydrodehalogenation (reduction of the aryl halide) can compete with the desired amination.[3] Optimizing the solvent along with the ligand and base is key to minimizing this.[3]
Q2: I'm observing significant side product formation, such as 2,6-diamination in my Chichibabin reaction. How can I control this?
A2: Over-amination is a common side reaction in the Chichibabin synthesis, especially when excess sodium amide is used or at elevated temperatures.[4] While this is primarily controlled by stoichiometry and temperature, the solvent plays a role.
-
High-Boiling Aprotic Solvents: Inert, high-boiling solvents like toluene (B28343) or xylene are standard for this reaction.[4] However, they necessitate high temperatures (100–130°C) which can promote the formation of the di-substituted product.[4]
-
Low-Temperature Alternative: For sensitive substrates, switching to liquid ammonia (B1221849) as a solvent allows the reaction to run at a much lower temperature, which can suppress side reactions.[4][5]
Q3: My starting materials are not soluble in common non-polar solvents like toluene. What are my options?
A3: This is a frequent challenge, especially with highly functionalized or polar substrates.
-
Polar Aprotic Solvents: For palladium-catalyzed reactions, consider more polar aprotic solvents like 1,4-dioxane, THF, or DMF. However, always verify their compatibility with your catalyst system.
-
DMSO: For certain modern syntheses, such as those starting from pyridine N-oxides, DMSO has proven effective, especially for reactions run at moderate temperatures (e.g., 50°C).[6]
-
Solvent-Free Conditions: For certain multi-component reactions (MCRs), it is possible to run the synthesis under solvent-free conditions, which can be a simple, fast, and clean alternative.[7][8]
Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-chloropyridine (B119429) is not proceeding. What type of solvent should I use?
A4: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). The stability of this intermediate is key to the reaction rate.
-
Polarity: Polar solvents are generally preferred as they stabilize this charged complex, lowering the activation energy of the rate-determining step.[9][10]
-
Aprotic vs. Protic: Polar aprotic solvents (e.g., DMF, DMSO) are often excellent choices because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive. While protic solvents can also be used, they may solvate and deactivate the amine nucleophile through hydrogen bonding, potentially slowing the reaction. The choice can drastically affect the reaction rate and even the mechanism.[10][11]
Data on Solvent Effects
The optimal solvent is highly dependent on the specific substrates and reaction methodology. The following tables provide a general guide based on common synthetic routes.
Table 1: Solvent Guide for Chichibabin Amination
| Solvent | Type | Typical Temperature | Notes |
| Toluene / Xylene | Aromatic, Aprotic | 110-130°C | Standard for unactivated pyridines; risk of over-amination.[4][12] |
| Mineral Oil | Aliphatic, Aprotic | High | Used when running the reaction at high temperature.[5] |
| Liquid Ammonia | Polar, Protic | Low (-33°C) | Homogeneous reaction; ideal for temperature-sensitive substrates.[4][5] |
| Neat (No Solvent) | - | High | Can be used but may be difficult to control.[5] |
Table 2: Common Solvents for Buchwald-Hartwig Amination of 2-Halopyridines
| Solvent | Type | Typical Temperature | Notes |
| Toluene | Aromatic, Aprotic | 80-110°C | Very common; good for a wide range of substrates.[13] |
| 1,4-Dioxane | Ether, Aprotic | 80-100°C | Another common choice; be aware of peroxide formation.[13] |
| Tetrahydrofuran (THF) | Ether, Aprotic | 66°C (reflux) | Lower boiling point, suitable for more reactive substrates.[14] |
| tert-Butanol | Alcohol, Protic | 80-100°C | Often used in conjunction with strong bases like NaOtBu or KOtBu.[15] |
Visualized Workflows and Logic
The following diagrams illustrate logical workflows for solvent selection and troubleshooting.
Caption: General workflow for selecting a solvent class.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Prevention of Thermal Decomposition of 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of 2-aminopyridines at elevated temperatures. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: At what temperature does 2-aminopyridine (B139424) begin to decompose?
A1: The thermal stability of 2-aminopyridine is influenced by the surrounding atmosphere. Based on thermogravimetric analysis (TGA), the onset of thermal degradation for 2-aminopyridine is approximately 93.61°C. The maximum decomposition temperature (Tmax) has been observed at 132.03°C.[1][2] It is crucial to note that in some synthetic applications, gradual decomposition of related precursors has been observed at temperatures as low as 50°C. Therefore, careful temperature control is paramount.
Q2: What are the visible signs of 2-aminopyridine decomposition?
A2: A common indicator of decomposition is a change in color. 2-Aminopyridine is typically a white to light-tan solid. Upon degradation, it may darken, turning yellow, brown, or even black. This discoloration is often accelerated by exposure to heat and light.[3] The formation of tar-like byproducts is also a strong indicator of decomposition, particularly in reaction mixtures at high temperatures.
Q3: What are the primary products of thermal decomposition?
A3: Thermal decomposition of 2-aminopyridine can produce a range of hazardous gases. Safety data sheets indicate that decomposition products may include carbon monoxide, carbon dioxide, and toxic nitrogen oxides.[3] In some high-temperature pyrolysis studies of the parent compound, pyridine, major products included hydrogen cyanide and acetylene. While the exact decomposition pathway of 2-aminopyridine can vary with conditions, the release of these toxic fumes is a significant safety concern.
Q4: How can I minimize the risk of thermal decomposition during my experiments?
A4: To minimize thermal decomposition, it is essential to implement the following preventative measures:
-
Strict Temperature Control: Maintain the reaction and processing temperatures below the known decomposition onset.
-
Use of an Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, can significantly enhance thermal stability by preventing oxidative degradation.[4]
-
Protection from Light: Store and handle 2-aminopyridine in amber vials or otherwise protected from light to prevent photodegradation, which can be exacerbated by heat.[3]
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid unwanted side reactions that can be initiated or accelerated by impurities at high temperatures.
Troubleshooting Guides
Issue 1: Discoloration and/or Tar Formation in a High-Temperature Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Thermal Stability Limit | Monitor the internal reaction temperature precisely. If possible, lower the reaction temperature. For syntheses requiring high temperatures, consider alternative, lower-temperature synthetic routes if available. | Reduced or eliminated discoloration and byproduct formation. |
| Oxidative Degradation | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure of the inert gas throughout the reaction.[4] | Prevention of oxidation, leading to a cleaner reaction profile and purer product. |
| Presence of Impurities | Ensure all starting materials and solvents are of high purity and anhydrous. Impurities can act as catalysts for decomposition. | A cleaner reaction with fewer side products. |
| Extended Reaction Time | Minimize the time the reaction is held at an elevated temperature. Once the reaction is complete, cool it down promptly. | Reduced formation of degradation products that accumulate over time. |
Issue 2: Low Yield and/or Product Impurity After a High-Temperature Process
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Degradation During Workup | Implement a rapid quenching protocol. This can involve quickly cooling the reaction mixture in an ice bath and immediately proceeding with extraction or other purification steps to isolate the product from the hot reaction environment. | Improved yield of the desired product by minimizing post-reaction degradation. |
| Co-elution of Degradation Byproducts | If purification is done by chromatography, optimize the separation method. This may involve using a different solvent system, gradient, or stationary phase. For persistent impurities, consider derivatization of the desired product to alter its chromatographic behavior, followed by deprotection. | Enhanced purity of the final product. |
| Decomposition on Storage | Store the purified 2-aminopyridine or its derivatives in a cool, dark place, preferably in a refrigerator under an inert atmosphere.[4] | Maintained purity and stability of the compound over time. |
Quantitative Data on Thermal Stability
The following table summarizes the key thermal decomposition parameters for 2-aminopyridine obtained from thermal analysis.
| Parameter | Value | Method | Reference |
| Onset of Thermal Degradation (Tonset) | 93.61°C | TGA | [1][2] |
| Maximum Decomposition Temperature (Tmax) | 132.03°C | DTG | [1][2] |
| Melting Point | 60.90°C | DSC | [1] |
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction Under Inert Atmosphere
This protocol provides a general workflow for conducting a reaction with 2-aminopyridine at elevated temperatures while minimizing thermal decomposition.
Caption: Workflow for minimizing decomposition in high-temperature reactions.
Protocol 2: Purification of 2-Aminopyridine Derivatives from Reaction Mixtures
This protocol outlines a method for the removal of excess 2-aminopyridine and potential degradation byproducts from a reaction mixture using cation-exchange chromatography.[5]
Caption: Cation-exchange chromatography workflow for purification.
Signaling Pathways and Logical Relationships
Factors Leading to 2-Aminopyridine Decomposition
The following diagram illustrates the key factors that can initiate and promote the decomposition of 2-aminopyridines during experimental procedures.
Caption: Key factors contributing to the decomposition of 2-aminopyridines.
By understanding these factors and implementing the recommended preventative and troubleshooting measures, researchers can significantly improve the stability of 2-aminopyridines in their experimental work, leading to more reliable and reproducible results.
References
- 1. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine [scalar.usc.edu]
- 2. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepg.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography [pubmed.ncbi.nlm.nih.gov]
TLC analysis for monitoring the progress of 2-Acetamidopyridine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 2-acetamidopyridine (B118701) from 2-aminopyridine (B139424) and an acetylating agent (e.g., acetic anhydride) using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC in the synthesis of this compound?
The primary purpose is to monitor the reaction's progress. By separating the components of the reaction mixture on a TLC plate, you can qualitatively track the consumption of the starting material (2-aminopyridine) and the formation of the product (this compound). This allows you to determine the optimal time to stop the reaction.
Q2: How can I identify the spots for the starting material and the product on the TLC plate?
To confidently identify the spots, you should run reference standards alongside your reaction mixture. Typically, you would spot three lanes on your TLC plate:
-
Lane 1: A pure sample of your starting material, 2-aminopyridine.
-
Lane 2: A sample taken directly from your reaction mixture.
-
Lane 3 (Co-spot): A spot containing both the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot within the reaction lane.
The product, this compound, is less polar than the starting material, 2-aminopyridine, due to the conversion of the primary amine to a less polar amide. Therefore, the product spot will travel further up the plate and have a higher Retention Factor (Rf) value.
Q3: How do I know when the reaction is complete?
The reaction is generally considered complete when the spot corresponding to the starting material (2-aminopyridine) is no longer visible, or is only faintly visible, under UV light in the lane containing the reaction mixture.[1]
Q4: What is a suitable mobile phase (solvent system) for this TLC analysis?
A common mobile phase for separating 2-aminopyridine and this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of Hexane (B92381) and Ethyl Acetate (B1210297) . The exact ratio may need to be optimized, but a ratio between 7:3 and 1:1 (Hexane:Ethyl Acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) can improve spot shape.
Q5: How are the spots visualized after running the TLC plate?
Pyridine derivatives are aromatic and typically absorb ultraviolet (UV) light. The spots can be visualized by shining a UV lamp (254 nm) on the dried TLC plate.[1] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.
Troubleshooting Guide
Q6: My spots are streaking vertically on the TLC plate. What's wrong?
-
Possible Cause 1: Sample Overload. You may have spotted too much of your sample, causing it to overload the silica (B1680970) gel.
-
Solution: Dilute the sample taken from your reaction mixture with a suitable solvent (like dichloromethane (B109758) or ethyl acetate) before spotting it on the plate.[2]
-
-
Possible Cause 2: Interaction with Silica Gel. Aminopyridines are basic compounds and can interact strongly with the slightly acidic silica gel, leading to tailing or streaking.[3]
-
Solution: Add a small amount (0.5-1%) of a base, such as triethylamine or pyridine, to your mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.[3]
-
Q7: The spots for my starting material and product are too close together (poor separation). How can I fix this?
-
Possible Cause: The polarity of your mobile phase is not optimal for separation.[4]
-
Solution: You need to adjust the polarity of the mobile phase. Since the product (this compound) is less polar than the starting material (2-aminopyridine), you want to decrease the overall polarity of the eluent to allow for better separation. To do this, increase the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane:ethyl acetate system). Test various ratios (e.g., 8:2, 9:1 Hexane:Ethyl Acetate) until you achieve good separation.
-
Q8: I ran my TLC, but I don't see any spots under the UV lamp.
-
Possible Cause 1: Sample is too dilute. The concentration of the compounds in the spotted sample may be below the limit of detection.[2]
-
Solution: Try spotting the sample multiple times in the exact same location on the plate. Allow the solvent to completely dry between each application to keep the spot small and concentrated.[2]
-
-
Possible Cause 2: Compound is not UV-active. While unlikely for this reaction, if your compounds do not absorb UV light, you won't see them.
-
Solution: Use an alternative visualization technique. Placing the dried plate in an iodine chamber is a common method; most organic compounds will appear as brown spots.[2]
-
Q9: All my spots are clustered near the bottom (baseline) or near the top (solvent front). What should I do?
-
Possible Cause (Spots at Baseline): The mobile phase is not polar enough to move the compounds up the plate.[2]
-
Solution: Increase the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of ethyl acetate .
-
-
Possible Cause (Spots at Solvent Front): The mobile phase is too polar, causing all compounds to travel with the solvent front.[2]
-
Solution: Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, decrease the proportion of ethyl acetate (i.e., add more hexane).
-
Q10: The solvent front on my TLC plate is uneven.
-
Possible Cause: The TLC plate may be chipped or damaged on the edge where the solvent starts, or the atmosphere inside the developing chamber is not saturated with solvent vapor.[3]
-
Solution: Ensure the bottom edge of the TLC plate is smooth and level. Place a piece of filter paper partially submerged in the solvent pool inside the chamber and close the lid for 5-10 minutes before running the plate. This saturates the chamber with solvent vapors and promotes a more even solvent front.
-
Experimental Protocol: TLC Monitoring
This protocol outlines the key steps for monitoring the synthesis of this compound.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber with lid
-
Capillary spotters
-
Mobile Phase: e.g., 7:3 Hexane:Ethyl Acetate (+ 0.5% Triethylamine)
-
Reference standard: 2-aminopyridine
-
UV Lamp (254 nm)
-
Pencil and ruler
Methodology:
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.
-
Sample Spotting:
-
Lane 1 (Reference): Dissolve a small amount of 2-aminopyridine in a solvent (e.g., ethyl acetate) and use a capillary spotter to apply a small spot to the first mark on the origin.
-
Lane 2 (Reaction): Dip a clean capillary spotter into your reaction mixture and apply a small spot to the second mark.
-
Lane 3 (Co-spot): Apply a spot of the 2-aminopyridine reference directly on top of a spot of the reaction mixture at the third mark.
-
Ensure each spot is small and concentrated.
-
-
Development: Carefully place the TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line.[2] Close the lid and allow the solvent to travel up the plate undisturbed.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualization & Analysis: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil. Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
Table 1: Typical Rf Values for TLC Analysis
The following Rf values are approximate and can vary significantly based on the exact mobile phase composition, temperature, and type of silica plate used.
| Compound | Typical Mobile Phase | Approximate Rf Value | Appearance under UV (254 nm) |
| 2-Aminopyridine (Starting Material) | 7:3 Hexane:Ethyl Acetate | 0.25 - 0.35 | Dark Spot |
| This compound (Product) | 7:3 Hexane:Ethyl Acetate | 0.45 - 0.55 | Dark Spot |
Workflow Visualization
Caption: Workflow for monitoring this compound synthesis via TLC.
References
Technical Support Center: Purifying Pyridine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of pyridine (B92270) derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyridine derivatives?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of pyridine derivatives due to its versatility in separating compounds based on polarity.[1] However, the acidic nature of silica can sometimes lead to issues with basic compounds like pyridines.[2][3] For particularly acid-sensitive or highly polar pyridine derivatives, alternative stationary phases such as neutral or basic alumina (B75360), or even reverse-phase silica (C18), may be more suitable.[1][4]
Q2: How do I select an appropriate mobile phase (eluent) for my pyridine derivative purification?
A2: The selection of a mobile phase is crucial and is best determined by first performing Thin-Layer Chromatography (TLC).[4][5] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent, like hexanes or petroleum ether, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane.[4][5][6] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.[4]
Q3: What is the difference between isocratic and gradient elution, and which should I use?
A3: Isocratic elution uses a constant mobile phase composition throughout the purification, which is simpler and often sufficient for separating compounds with similar properties.[7][8][9] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[7] This technique is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[7][8][9] For difficult separations of pyridine derivatives, a shallow solvent gradient may resolve closely eluting compounds.[4]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My pyridine derivative is showing significant peak tailing during chromatography. What causes this and how can I fix it?
A: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[2][10] It is primarily caused by strong secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the surface of the silica stationary phase.[2][11][12][13] This leads to asymmetrical peaks, which can result in poor separation and inaccurate quantification.[10][12]
Solutions:
-
Add a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (TEA) or pyridine, into the mobile phase (typically 0.1-2% v/v) can help.[2][3][14] These additives act as competitive bases, blocking the active silanol sites on the silica gel and minimizing their interaction with your pyridine derivative.[2][15][16]
-
Adjust Mobile Phase pH: For reverse-phase chromatography, lowering the mobile phase pH to around 3.0 or lower can protonate the silanol groups, reducing secondary interactions.[11]
-
Use a Deactivated Stationary Phase: Employing end-capped or base-deactivated silica gel can significantly reduce peak tailing.[3][11] Alternatively, switching to a more inert stationary phase like neutral alumina might be beneficial for acid-sensitive compounds.[4]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2][10][11] If you suspect overloading, try diluting your sample or reducing the injection volume.[13]
Table 1: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1 - 2% (v/v)[3] | Acts as a competing base to block acidic silanol sites.[2][15] | Can be difficult to remove completely; may affect MS detection. |
| Ammonia (in Methanol) | 0.1 - 2% (v/v) | A stronger base that can be effective when TEA fails.[3] | Volatile and easy to remove. |
| Pyridine | 0.1 - 1% (v/v) | Similar to TEA, acts as a competitive base.[3] | Can be harder to remove than TEA or ammonia. |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH to protonate silanols (in reverse-phase).[2] | MS-compatible.[2] |
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add triethylamine to the slurry to a final concentration of 1-3% by volume.[14]
-
Pack the column with the neutralized silica slurry.
-
Flush the packed column with one column volume of the eluent containing triethylamine.
-
Proceed with loading your sample and running the column, ensuring the mobile phase also contains the same percentage of triethylamine.[4][14]
Diagram 1: Troubleshooting Peak Tailing
Caption: A logical workflow for systematically addressing peak tailing.
Issue 2: Low Compound Recovery or Degradation
Q: I'm getting a low yield of my pyridine derivative after column chromatography. What could be the reason?
A: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase or degradation during purification.[2] Pyridine derivatives, especially those with sensitive functional groups, can be susceptible to the acidic nature of standard silica gel.[2]
Solutions:
-
Assess Compound Stability: Before running a column, you can check if your compound is stable on silica gel using a 2D TLC experiment. Spot your compound on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If new spots appear off the diagonal, it indicates degradation.[2]
-
Neutralize the Stationary Phase: As with peak tailing, using a basic modifier like triethylamine in your slurry and mobile phase can deactivate the acidic sites on the silica, preventing degradation.[4][14]
-
Switch to a Different Stationary Phase: If your compound is highly acid-sensitive, switching to neutral alumina or a polymer-based column is a good alternative.[2][4]
-
Minimize Contact Time: Use flash chromatography to speed up the separation and reduce the time your compound is in contact with the stationary phase.
Diagram 2: Diagnosing and Preventing Low Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.today [hplc.today]
Managing exothermic reactions during acylation of 2-aminopyridine
Welcome to the technical support center for managing exothermic reactions during the acylation of 2-aminopyridine (B139424). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to ensure safe and successful experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acylation of 2-aminopyridine, focusing on the management of its exothermic nature.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of acylating agent is too fast. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Immediately stop the addition of the acylating agent. 2. Increase the efficiency of the cooling bath (e.g., switch to a colder bath like dry ice/acetone). 3. Add a pre-chilled, inert solvent to dilute the reaction mixture. 4. For future experiments, reduce the rate of addition and/or dilute the reactants. |
| Reaction Fails to Initiate or is Sluggish | 1. Low reaction temperature. 2. Purity of 2-aminopyridine or acylating agent is low. 3. In the case of using a hydrochloride salt of an amine, insufficient base was used to free the amine. | 1. Allow the reaction to slowly warm to room temperature while monitoring the temperature closely.[1] 2. Ensure high purity of starting materials. 3. If using a salt, ensure at least two equivalents of a non-nucleophilic base are used.[2] |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities. | 1. Maintain a lower reaction temperature throughout the addition and reaction time. 2. Use purified reagents and solvents. |
| Low Yield of Acylated Product | 1. Incomplete reaction. 2. Loss of product during workup. 3. Competing side reactions (e.g., diacylation). | 1. Monitor the reaction by TLC or LCMS to ensure completion. Consider extending the reaction time or a slight increase in temperature after the initial exotherm is controlled. 2. Optimize the extraction and purification steps. Ensure the correct pH is maintained during aqueous workup to prevent the product from remaining in the aqueous layer. 3. Use a controlled amount of the acylating agent (e.g., 1.1-1.2 equivalents).[1] |
| Difficulty in Product Purification | 1. Product and starting material have similar polarities. 2. Presence of multiple byproducts. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: Is the acylation of 2-aminopyridine always exothermic?
Yes, the reaction of 2-aminopyridine with acylating agents like acetic anhydride (B1165640) or acetyl chloride is an exothermic process that releases a significant amount of heat.[3] Proper temperature control is crucial to prevent a runaway reaction and ensure the safety and selectivity of the synthesis.
Q2: What are the primary safety precautions to take when performing this reaction?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Use a cooling bath to control the reaction temperature and add the acylating agent slowly and in a controlled manner. Be prepared for a potential exotherm by having a larger cooling bath or a quenching agent nearby.
Q3: Which acylating agent is better: acetic anhydride or acetyl chloride?
The choice depends on the desired reactivity and the specific reaction conditions.
-
Acetyl chloride is more reactive than acetic anhydride and may be necessary for less reactive substrates. However, it is more hazardous and produces corrosive HCl gas as a byproduct, which requires neutralization.[1]
-
Acetic anhydride is less reactive and often results in cleaner reactions. It produces acetic acid as a byproduct, which also needs to be neutralized.[1]
Q4: How does the rate of addition of the acylating agent affect the reaction?
A slow, dropwise addition of the acylating agent is critical for managing the exotherm. A rapid addition can lead to a sudden and dangerous temperature increase, potentially causing a runaway reaction, solvent boiling, and the formation of impurities.
Q5: What is the role of a base, such as pyridine (B92270) or triethylamine (B128534), in this reaction?
A non-nucleophilic base is often used to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic and stop the reaction. If the starting 2-aminopyridine is in its hydrochloride salt form, an additional equivalent of base is required to generate the free amine.[2]
Q6: Can a catalyst be used to improve the reaction?
For sluggish or challenging acylations, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to increase the reaction rate.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Acetamidopyridine
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Acetic Acid | - | Reflux (118) | 2 | ~90 | Generic Protocol |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 2-4 | >90 | Generic Protocol |
| Acetic Anhydride | Water | - | Room Temp | 0.25 | High | [1] |
| Acetyl Chloride | DCM | Pyridine/TEA | 0 to RT | 1-3 | High | [2] |
| Acetic Anhydride | - | - | <60 | 1 | 95 | [3] |
Experimental Protocols
Protocol 1: Acylation of 2-Aminopyridine with Acetic Anhydride in Pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the organic layer sequentially with dilute aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography if necessary.
Protocol 2: Acylation of 2-Aminopyridine with Acetyl Chloride and Triethylamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere, suspend 2-aminopyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add triethylamine (1.2 eq) to the suspension.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of acetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes.[2] Monitor the internal temperature to ensure it remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Workflow for managing exothermic acylation of 2-aminopyridine.
Caption: Troubleshooting logic for an uncontrolled exothermic reaction.
References
Validation & Comparative
Comparing the biological activity of 2-, 3-, and 4-pyridinyl acetamide isomers
Comparative Overview of Biological Activities
The derivatives of the three pyridinyl acetamide (B32628) isomers have been investigated for a diverse range of therapeutic and agrochemical applications. The distinct biological activities associated with each isomeric scaffold are summarized below.
Table 1: Summary of Investigated Biological Activities of Pyridinyl Acetamide Derivatives
| Isomer Position | Primary Biological Activities Investigated | Representative Derivative Examples and Quantitative Data |
| 2-Pyridinyl Acetamide | Insecticidal, Antifungal | Insecticidal: 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has shown significant insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values of 0.192 ppm after 24 hours and 0.041 ppm after 48 hours for nymphs.[2] Another derivative, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibited an LC50 of 0.029 ppm against nymphs after 24 hours. Antifungal: Certain N-pyridin-2-yl substituted acetamides have demonstrated notable antifungal properties.[1] |
| 3-Pyridinyl Acetamide | Cytotoxic (Anticancer), Anti-HIV | Cytotoxic: A number of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] Pyridine (B92270) variants of benzoyl-phenoxy-acetamide have also shown glioblastoma toxicity, with some compounds having IC50 values ranging from 0.59 to 3.24 µM.[3][4] Anti-HIV: Novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have exhibited moderate inhibitory activities against the wild-type HIV-1 strain (IIIB), with EC50 values ranging from 8.18 μM to 41.52 μM.[5] |
| 4-Pyridinyl Acetamide | Carbonic Anhydrase Inhibition, Neuroprotective, Wnt Signaling Inhibition | Carbonic Anhydrase Inhibition: Derivatives of 4-pyridinyl acetamide have been investigated as inhibitors of carbonic anhydrase.[1] Neuroprotective: The potential for neuroprotective activity has been explored within this class of compounds.[1] Wnt Signaling Inhibition: Pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of Porcupine, a membrane-bound O-acyl transferase involved in Wnt signaling, which is an attractive therapeutic target in multiple cancers.[6][7] |
Theoretical Factors Influencing Biological Activity
The position of the acetamide group on the pyridine ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity.
Caption: Theoretical factors influencing the biological activity of pyridinyl acetamide isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research findings. Below are representative protocols for key biological assays mentioned in the literature for pyridinyl acetamide derivatives.
Insecticidal Activity Assay (against Cowpea Aphid)
This protocol is based on the leaf-dipping method used to evaluate the insecticidal activity of 2-pyridinyl acetamide derivatives.[2]
-
Preparation of Test Solutions: The synthesized compounds and a reference insecticide (e.g., acetamiprid) are dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to prepare a series of concentrations.
-
Treatment: Fresh plant leaves (e.g., cowpea leaves) are dipped into the test solutions for 10 seconds and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.
-
Insect Exposure: The treated leaves are placed in Petri dishes, and a set number of aphids (e.g., 20 nymphs of similar size) are transferred onto the leaves.
-
Incubation: The Petri dishes are maintained at controlled conditions (e.g., 22 ± 2 °C, 60 ± 5% relative humidity, and a 12:12 hour light/dark photoperiod).
-
Mortality Assessment: The number of dead aphids is recorded after 24 and 48 hours. Aphids that are unable to move in a coordinated manner when prodded are considered dead.
-
Data Analysis: The mortality rates are corrected using Abbott's formula. The median lethal concentration (LC50) values are then calculated using Probit analysis.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic (anticancer) activity of 3-pyridinyl acetamide derivatives on cancer cell lines.[3]
-
Cell Culture: Human cancer cells (e.g., glioblastoma cell line LN229) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted with the cell culture medium to various concentrations. The cells are then treated with these solutions, and a vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Anti-HIV Activity Assay in MT-4 Cells
This protocol is a representative method for evaluating the anti-HIV activity of 3-pyridinyl acetamide derivatives.[5]
-
Cell Culture: MT-4 cells are maintained in an appropriate culture medium.
-
Viral Infection: The cells are infected with a specific strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).
-
Viability Assessment: The viability of the cells is determined using a suitable method, such as the MTT assay described above.
-
Data Analysis: The effective concentration (EC50) is calculated, which is the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The cytotoxic concentration (CC50), which is the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the selectivity of the compound. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Generalized Workflow for Biological Screening
The screening of pyridinyl acetamide derivatives for biological activity typically follows a standardized workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bioactive Pyridinyl Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridinyl acetamide (B32628) derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The position of the acetamide group on the pyridine (B92270) ring—2, 3, or 4—fundamentally influences the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby dictating its interaction with biological targets. While direct comparative studies on the simplest isomers are scarce, extensive research on their more complex derivatives provides significant insights into their structure-activity relationships (SAR). This guide offers a comparative overview of the key biological activities, supported by experimental data and detailed protocols.
Cytotoxic (Anticancer) Activity
N-pyridinyl acetamide derivatives, particularly those incorporating an imidazo[2,1-b]thiazole (B1210989) moiety, have shown promising cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship Insights
The cytotoxic potency of these compounds is significantly influenced by the substituents on both the phenyl ring of the imidazo[2,1-b]thiazole core and the pyridine ring. For instance, the presence of a 4-chlorophenyl group on the imidazo[2,1-b]thiazole scaffold is a common feature in active compounds. On the pyridine moiety, substitutions at the 6-position with piperazine (B1678402) derivatives have been shown to enhance anticancer activity. Compound 5l , which features a 4-methoxybenzylpiperazin-1-yl group, demonstrated particularly potent and selective activity against the MDA-MB-231 breast cancer cell line.[1]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
| Compound | R | R' | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 5a | H | H | >40 | 11.2 ± 1.1 |
| 5b | H | 6-OCH3 | 31.5 ± 2.8 | 9.3 ± 0.8 |
| 5g | 4-Cl | 6-F | 25.3 ± 2.2 | 7.5 ± 0.6 |
| 5j | 4-Cl | 6-(4-methylpiperazin-1-yl) | 35.1 ± 3.1 | 6.8 ± 0.5 |
| 5l | 4-Cl | 6-(4-(4-methoxybenzyl)piperazin-1-yl) | 22.6 ± 2.1 | 1.4 ± 0.1 |
Data sourced from reference[1]. IC50 values are presented as mean ± standard deviation.
| Compound/Drug | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Compound 5l | 22.6 ± 2.1 [1] | 1.4 ± 0.1 [1] |
| Sorafenib (Standard) | 10.5 ± 1.1[2] | 5.2 ± 0.4[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MDA-MB-231)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (e.g., Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug for 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
IC50 Calculation: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curves.[2]
Logical Relationship: SAR of Cytotoxic Derivatives
Caption: SAR of N-pyridinyl-imidazo[2,1-b]thiazol-3-yl)acetamide derivatives.
Porcupine (PORCN) Inhibition for Wnt-Driven Cancers
Pyridinyl acetamide derivatives have been identified as potent inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.[2][3][4] Inhibiting PORCN disrupts the Wnt signaling pathway, which is often dysregulated in cancer.
Wnt Signaling Pathway and PORCN Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. The secretion of Wnt proteins requires palmitoylation, a process catalyzed by PORCN.[5] Pyridinyl acetamide inhibitors block this step, leading to the suppression of Wnt signaling and subsequent antitumor effects in Wnt-dependent cancers.[2][4]
Caption: Inhibition of Wnt signaling by Porcupine inhibitors.
Structure-Activity Relationship Insights
SAR studies on Porcupine inhibitors revealed that introducing a methyl group at the 2-position of the pyridine ring can ameliorate CYP inhibitory activity and increase in vitro potency.[2] Further optimization led to the discovery of GNF-6231, which demonstrated excellent pathway inhibition and antitumor efficacy.[2][3][4]
Comparative Activity of Porcupine Inhibitors
| Compound | Wnt Coculture RGA IC50 (nM) | hERG IC50 (µM) | Aqueous Solubility (µM) |
| 1 | 2.0 | >10 | - |
| 2 | 0.5 | >10 | - |
| 15 | 0.2 | 8.0 | 5 |
| 19 (GNF-6231) | 0.3 | >10 | 357 |
Data sourced from reference[2].
Diverse Biological Activities
Beyond cancer, pyridinyl acetamide derivatives have been investigated for a range of other biological activities.
Comparative Overview of Investigated Activities
| Isomer Position | Biological Activity | Key Findings |
| 2-Pyridinyl Acetamide | Insecticidal, Antifungal | Complex derivatives like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide show significant insecticidal activity.[6] Certain N-pyridin-2-yl substituted acetamides exhibit notable antifungal properties.[6] |
| 3-Pyridinyl Acetamide | Cytotoxic (Anticancer), Anti-HIV | N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives show cytotoxic effects.[6] Some 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives exhibit moderate anti-HIV-1 activity, with compound Ij being the most active (EC50 = 8.18 µM).[5][7] |
| 4-Pyridinyl Acetamide | Carbonic Anhydrase Inhibition, Neuroprotective | Derivatives have been investigated as inhibitors of carbonic anhydrase.[6] Potential for the treatment of neurodegenerative disorders is also being explored.[6] |
Experimental Workflow: General Synthesis and Bio-evaluation
The synthesis and evaluation of pyridinyl acetamide derivatives typically follow a standardized workflow.
Caption: General workflow for synthesis and evaluation.
Additional Bioactivities and Experimental Protocols
Urease Inhibition
Certain pyridinylpiperazine hybrid acetamide derivatives have been identified as potent urease inhibitors, with compounds 5b and 7e showing IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are more potent than the standard thiourea (B124793) (IC50 = 23.2 ± 11.0 µM).[8]
Carbonic Anhydrase Inhibition
Experimental Protocol: This assay is based on the esterase activity of carbonic anhydrase, monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the colored product, p-nitrophenol.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Carbonic anhydrase solution (e.g., 0.3 mg/mL)
-
p-NPA solution (3 mM in acetonitrile (B52724) or DMSO)
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
96-well plate and microplate reader
Procedure:
-
Plate Setup: Prepare wells for blank (no enzyme), maximum activity (no inhibitor), positive control (standard inhibitor), and test compounds.
-
Enzyme-Inhibitor Incubation: Add buffer, inhibitor/vehicle, and enzyme solution to the respective wells and incubate.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Anti-HIV Activity
Experimental Protocol (MT-4 Cells): This assay assesses the ability of compounds to protect MT-4 cells from HIV-induced cytopathogenicity.
Materials:
-
MT-4 cells
-
HIV-1 strain (e.g., IIIB)
-
Complete culture medium
-
Test compounds
-
MTT solution for cell viability determination
Procedure:
-
Infection: Inoculate MT-4 cells with HIV-1.
-
Treatment: Add serial dilutions of the test compounds to the infected cell cultures.
-
Incubation: Incubate the cultures for 4-5 days.
-
Viability Assessment: Determine the number of viable cells using the MTT method. The EC50 (50% effective concentration) is the compound concentration that protects 50% of the cells from viral cytopathogenicity.[5][7]
Conclusion
The pyridinyl acetamide scaffold is a privileged structure in drug discovery, offering a foundation for the development of potent and selective agents targeting a variety of diseases. The position of the acetamide substituent on the pyridine ring is a critical determinant of biological activity, guiding the exploration of derivatives for applications ranging from oncology to infectious diseases and beyond. The data and protocols presented in this guide provide a valuable resource for researchers aiming to further explore and optimize this promising class of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and inhibition of Porcupine-mediated Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Directing Groups: 2-Acetamidopyridine vs. 8-Aminoquinoline in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a directing group is a critical juncture in the design of efficient and selective C-H functionalization reactions. Among the plethora of options, 2-acetamidopyridine (B118701) and 8-aminoquinoline (B160924) have emerged as prominent contenders, each offering a unique set of advantages and limitations. This guide provides an objective, data-driven comparison of their performance in directing catalytic C-H activation, supported by experimental data and detailed protocols to inform your synthetic strategy.
At the heart of their utility lies the ability to form a stable chelate with a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby dictating the site of functionalization. While both this compound and 8-aminoquinoline facilitate this crucial interaction, their inherent structural and electronic differences significantly impact reaction outcomes, including efficiency, substrate scope, and the ease of directing group removal.
Performance in Palladium-Catalyzed C-H Arylation: A Quantitative Comparison
Palladium-catalyzed C-H arylation stands as a cornerstone of modern organic synthesis. The choice of directing group in these transformations can dramatically influence reaction yields and conditions. Below is a summary of representative data comparing the performance of this compound and 8-aminoquinoline in this key reaction.
| Directing Group | Substrate | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 8-Aminoquinoline | N-(quinolin-8-yl)benzamide | Iodobenzene | Pd(OAc)₂, Ag₂CO₃ | Toluene (B28343) | 120 | 12 | 85 | [1] |
| 8-Aminoquinoline | N-(quinolin-8-yl)pivalamide | 4-Iodoanisole | Pd(OAc)₂, AgOAc | DCE | 100 | 24 | 74 | [2][3] |
| 8-Aminoquinoline | N-(quinolin-8-yl)ferrocenecarboxamide | 4-Iodotoluene | Pd(OAc)₂, Cs₂CO₃ | Toluene | 120 | 16 | 83 | [1] |
| This compound | N-(pyridin-2-yl)benzamide | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | Not Found |
| This compound | 2-Anilino-N-acetylpyridine | Phenyliodonium diacetate | Pd(OAc)₂ | AcOH/Ac₂O | 100 | - | High | [4] |
Delving Deeper: A Comparative Analysis
8-Aminoquinoline: The Powerhouse of Bidentate Chelation
The 8-aminoquinoline moiety is a powerful bidentate directing group, forming a highly stable five-membered palladacycle during the C-H activation step. This strong chelation is often credited for its high efficiency and broad applicability in a variety of metal-catalyzed reactions, including those with palladium, rhodium, and copper.[5][6] Its effectiveness has been demonstrated in the functionalization of both C(sp²)-H and C(sp³)-H bonds.[5][7]
However, the very stability of the 8-aminoquinoline amide bond can present a significant challenge when it comes to its removal from the final product. Harsh conditions, such as strong acid or base at high temperatures, are often required, which can be incompatible with sensitive functional groups in the target molecule.[8]
This compound: A Versatile and Readily Modifiable Scaffold
The this compound directing group, while also effective, generally forms a less rigid chelate with the metal center compared to 8-aminoquinoline. This can sometimes translate to lower reactivity or the need for more forcing reaction conditions. However, a key advantage of the pyridine-based directing groups is the relative ease of their removal or modification post-functionalization.
Furthermore, the electronic properties of the pyridine (B92270) ring can be readily tuned by introducing substituents, which can influence the catalytic activity. Studies have shown that electron-withdrawing groups on the pyridine ring can accelerate the rate of C-H activation.[4]
Mechanistic Overview: The C-H Activation Pathway
The generalized mechanism for palladium-catalyzed C-H activation directed by both this compound and 8-aminoquinoline involves a series of key steps. The process is initiated by the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with the coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the desired product and regenerate the active palladium catalyst.
Caption: Generalized catalytic cycle for directed C-H functionalization.
Experimental Corner: Protocols for C-H Functionalization
General Procedure for Palladium-Catalyzed C-H Arylation using 8-Aminoquinoline Directing Group
This protocol is adapted from a procedure for the arylation of N-(quinolin-8-yl)ferrocenecarboxamide.[1]
-
Materials:
-
N-(quinolin-8-yl)carboxamide substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the N-(quinolin-8-yl)carboxamide substrate, aryl iodide, Pd(OAc)₂, and Cs₂CO₃.
-
Add dry, degassed toluene to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylated product.
-
General Procedure for Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative
This protocol is adapted from a procedure for the synthesis of multiply fused heteroaromatic compounds.[9]
-
Materials:
-
Amide precursor with a C-Br bond (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
N,N-Dimethylacetamide (DMA) (solvent)
-
-
Procedure:
-
To a screw-capped test tube, add the amide precursor, K₂CO₃, TBAB, Pd(OAc)₂, and PPh₃.
-
Add DMA to dissolve the mixture.
-
Seal the tube and stir the reaction mixture at 110 °C for 24 hours.
-
After cooling, add water to the reaction mixture and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by chromatography to obtain the cyclized product.
-
Logical Relationship: Choosing the Right Directing Group
The selection between this compound and 8-aminoquinoline is not a matter of one being definitively superior, but rather a strategic choice based on the specific requirements of the synthesis.
Caption: Decision workflow for selecting a directing group.
Conclusion
Both this compound and 8-aminoquinoline are valuable tools in the synthetic chemist's arsenal (B13267) for directing C-H functionalization. 8-Aminoquinoline often provides superior reactivity and a broader substrate scope due to its strong bidentate chelation. However, this comes at the cost of more challenging removal. Conversely, this compound, while potentially less reactive in some cases, offers the advantage of easier cleavage and the potential for electronic tuning. The optimal choice will ultimately depend on a careful consideration of the specific substrate, the desired transformation, and the overall synthetic strategy, with particular attention to the compatibility of downstream steps with the required directing group removal conditions. This guide serves as a starting point for navigating this decision-making process, empowering researchers to make informed choices for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
A Comparative Analysis of Catalysts for Pyyridine Derivative Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyridine (B92270) derivatives is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of prominent catalytic systems for pyridine derivative synthesis, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
This analysis focuses on a selection of widely employed and innovative catalytic strategies, including multicomponent reactions facilitated by nanocatalysts, and transition-metal-catalyzed cross-coupling and functionalization reactions.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of pyridine derivatives, offering a clear comparison of their efficacy under different reaction conditions.
| Catalyst System | Reaction Type | Substrate Example | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Nanocatalysts | ||||||
| AlCl₃@ZnO Nanoparticles | Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate (B1235776), Ammonium (B1175870) Acetate (B1210297) | Room Temperature, Solvent-Free, 2h | >90 | Not Specified | [1] |
| γ-Al₂O₃ Nanoparticles | Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | 90°C, Solvent-Free | High | Not Specified | [2] |
| Magnetic Nanoparticles (e.g., Fe₃O₄ based) | Multicomponent Reactions | Aldehydes, Malononitrile, Ammonium Acetate | 80-110°C, Solvent-Free or Ultrasonic Irradiation | High | Not Specified | [3] |
| Transition Metal Catalysts | ||||||
| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | 4-Pyridylboronic acid, 4-Bromoacetophenone | 80-110°C, Various Solvents and Bases | 88-95 | Not Specified | [4] |
| Photoredox (e.g., Ru(bpy)₃Cl₂) with Palladium | C-H Arylation | (6-phenylpyridin-2-yl)pyrimidine, Phenyldiazonium salt | Room Temperature, LED Irradiation | >60 | Regioselective | [5][6] |
| Nickel (e.g., Ni(COD)₂) | [2+2+2] Cycloaddition | Diyne, Nitrile | Room Temperature, Toluene (B28343) | Excellent | Regioselective | [7] |
| Nickel/Lewis Acid | C4-Alkylation of Pyridine | Pyridine, 1-Tridecene | 130°C, Toluene | 70 | C4-selective | [8] |
| Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Activation/Annulation | α,β-Unsaturated Ketoxime, Internal Alkyne | 60°C, MeOH | 86 | Regioselective | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the practical application of these catalytic systems.
Hantzsch Dihydropyridine Synthesis using AlCl₃@ZnO Nanocatalyst[1]
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (4.71 mmol), ethyl acetoacetate (9.42 mmol), and ammonium acetate (5.66 mmol).
-
Catalyst Addition: Add the nanocrystalline AlCl₃@ZnO catalyst (1.17 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours under solvent-free conditions.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 10 mL of chloroform (B151607) to the reaction mass to dissolve the product.
-
Isolation: Separate the catalyst by centrifugation. The organic layer can then be processed to isolate the 1,4-dihydropyridine (B1200194) product.
Palladium-Catalyzed Suzuki-Miyaura Coupling[4]
-
Reactants: 4-Pyridylboronic acid and 4-bromoacetophenone.
-
Procedure: To a reaction vessel under an inert atmosphere, add 4-pyridylboronic acid (1.2 eq.), 4-bromoacetophenone (1.0 eq.), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Base and Solvent: Add potassium phosphate (B84403) (K₃PO₄, 2.0 eq.) and a 4:1 mixture of toluene and water.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Nickel-Catalyzed Pyridine Synthesis from Diynes and Nitriles[7]
-
Reaction Setup: In a glovebox, to a vial, add Ni(COD)₂ (3 mol%) and the imidazolylidene ligand SIPr (6 mol%).
-
Solvent and Reagents: Add toluene to achieve a 0.1 M concentration of the diyne. Add the diyne and the nitrile (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature.
-
Monitoring: The reaction progress can be monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture can be filtered through a short plug of silica gel and the solvent removed under reduced pressure to yield the pyridine product.
Rhodium-Catalyzed Pyridine Synthesis via C-H Activation[9]
-
Reaction Setup: In a screw-capped vial, combine the α,β-unsaturated oxime (1.0 equiv), the internal alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and CsOPiv (30 mol%).
-
Solvent: Add methanol (B129727) (MeOH) as the solvent.
-
Reaction Conditions: Stir the mixture at 60°C under an air atmosphere.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then purified by column chromatography to isolate the substituted pyridine.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow, a representative reaction mechanism, and a decision-making flowchart for catalyst selection.
References
- 1. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validating the Structure of Synthesized 2-Acetamidopyridine: A Spectroscopic Comparison
A detailed guide for researchers on confirming the successful synthesis of 2-Acetamidopyridine through comprehensive spectroscopic analysis, with comparisons to its precursor and a structural isomer.
In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a synthesized compound's structure is a critical step. This guide provides a comprehensive framework for validating the structure of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) Spectroscopy. By comparing the obtained spectra with that of the starting material, 2-aminopyridine (B139424), and a structurally related isomer, 4-Acetamidopyridine, researchers can confidently verify the outcome of their synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. These values serve as benchmarks for the successful synthesis and purification of the target molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Pyridinyl Protons | NH Proton | Acetyl Protons |
| Synthesized this compound | ~8.3 (d), ~8.2 (d), ~7.7 (t), ~7.0 (t) | ~8.5 (s, broad) | ~2.2 (s) |
| 2-Aminopyridine (Precursor) | ~8.05 (d), ~7.38 (t), ~6.61 (d), ~6.47 (t)[1] | ~4.6 (s, broad) | N/A |
| 4-Acetamidopyridine (Isomer) | ~8.4 (d), ~7.6 (d) | ~9.9 (s, broad) | ~2.1 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Pyridinyl Carbons | Carbonyl Carbon | Acetyl Carbon |
| Synthesized this compound | ~152, ~148, ~138, ~119, ~114 | ~169 | ~24 |
| 2-Aminopyridine (Precursor) | ~158, ~148, ~137, ~113, ~108 | N/A | N/A |
| 4-Acetamidopyridine (Isomer) | ~150, ~144, ~113 | ~169 | ~24 |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | Aromatic C=C & C=N Stretch |
| Synthesized this compound | ~3300-3400 (secondary amide) | ~1680-1700 | ~1250-1300 | ~1400-1600 |
| 2-Aminopyridine (Precursor) | ~3300-3500 (primary amine, two bands)[2] | N/A | ~1330[2] | ~1440-1630[3] |
| 4-Acetamidopyridine (Isomer) | ~3300 (secondary amide) | ~1680 | ~1290 | ~1400-1600 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data are provided below.
Synthesis of this compound from 2-Aminopyridine
This procedure outlines the acetylation of 2-aminopyridine using acetic anhydride (B1165640).
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Pyridine (B92270) (as catalyst)
-
Dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-aminopyridine in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the mixture at room temperature with stirring.
-
Allow the reaction to proceed for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
The following are general procedures for obtaining the necessary spectroscopic data.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H), and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should typically be 0-200 ppm.
FT-IR Spectroscopy:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid, purified sample directly onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Workflow for Synthesis and Validation
The logical flow from starting material to validated product is illustrated in the following diagram.
By following this guide, researchers can systematically synthesize, purify, and, most importantly, validate the chemical structure of this compound, ensuring the integrity of their research and the reliability of their downstream applications.
References
A Comparative Guide to the Synthesis of 2-Aminopyridines: Established Methods vs. Novel Approaches
For researchers, scientists, and drug development professionals, the synthesis of 2-aminopyridines, a key scaffold in numerous pharmaceuticals, is a critical process. This guide provides an objective comparison of traditional and recently developed methods for 2-aminopyridine (B139424) synthesis, supported by experimental data to inform methodology selection.
Introduction
The 2-aminopyridine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its role in hydrogen bonding and as a versatile synthetic intermediate. The demand for efficient, scalable, and sustainable methods for its synthesis has driven the evolution of numerous synthetic strategies. This guide benchmarks new and emerging synthesis methods against established literature precedents, focusing on key performance indicators such as reaction yield, conditions, and substrate scope.
Comparison of Synthesis Methodologies
The following tables provide a quantitative comparison of established and novel methods for the synthesis of 2-aminopyridines.
Table 1: Established Synthesis Methods for 2-Aminopyridines
| Method | Typical Substrates | Reagents & Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Chichibabin Reaction | Pyridine (B92270), substituted pyridines | Sodium amide (NaNH₂) or Potassium amide (KNH₂) in toluene (B28343) or xylene | 110-150 | 4-8 | 50-80 | Atom economical, direct C-H amination | Harsh reaction conditions, limited substrate scope, formation of regioisomers |
| Buchwald-Hartwig Amination [1] | 2-Halopyridines (Cl, Br) | Primary/secondary amines, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., dppp), base (e.g., NaOtBu) in toluene | 80-110 | 12-24 | 55-98 | Broad substrate scope, high yields, good functional group tolerance | Expensive catalyst and ligands, potential for heavy metal contamination |
| Ullmann Condensation [2] | 2-Halopyridines (I, Br) | Amines, Copper catalyst (e.g., CuI), ligand (e.g., phenanthroline), base (e.g., K₂CO₃) in DMF or NMP | 100-210 | 12-48 | 60-90 | Good for electron-deficient pyridines, less expensive than palladium | High temperatures, long reaction times, often requires stoichiometric copper |
Table 2: Novel Synthesis Methods for 2-Aminopyridines
| Method | Typical Substrates | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Milder Chichibabin Reaction [3][4] | Pyridine, substituted pyridines | Primary amines, NaH, LiI in THF | 65-85 | 7-18 | up to 95 | Milder conditions, broader amine scope than classic Chichibabin |
| Multicomponent Reactions (MCRs) [5][6][7] | Acetophenones, malononitrile (B47326), aldehydes, ammonium (B1175870) carbonate | Solvent-free | Room Temp - 80 | 3-24 | up to 95 | High atom economy, operational simplicity, catalyst-free, green |
| From Pyridine N-Oxides [8][9][10][11] | Pyridine N-oxides, activated isocyanides | TMSOTf, MeCN/DMF, then HCl/THF | 105-150 (microwave) | 0.25-4 | up to 84 | Good for electron-withdrawing groups, avoids harsh reagents |
| Catalyst-Free from 2-Mercaptopyridine [12][13] | 2-Mercaptopyridine, 1,2-dibromoethane (B42909), amines | Two steps: 1) DMF, 2) Amine (neat or in DMSO) | Room Temp - 50 | 48 | 41-86 | Mild conditions, catalyst-free, regioselective |
| Flow Chemistry [14] | 2-Chloropyridines, secondary amines | NMP | 200-300 | < 1 (residence time) | Good to excellent | Rapid optimization, enhanced safety, scalable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Milder Chichibabin Reaction[4]
A sealed tube containing pyridine (0.5 mmol), a primary amine (1.0 mmol), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv) in anhydrous THF (0.5 mL) is heated at 85 °C. The reaction progress is monitored by TLC. After completion (typically 7-18 hours), the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine[1]
To a sealed tube are added 2-bromopyridine (B144113) (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp, 0.04 equiv). Anhydrous toluene is added, and the tube is sealed and heated to 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is purified by column chromatography.
Protocol 3: Four-Component Catalyst-Free Synthesis of 2-Aminopyridines[6]
A mixture of an acetophenone (B1666503) derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde (0.1 mol), and ammonium carbonate (0.1 mol) is stirred at room temperature under solvent-free conditions. Upon completion, the resulting solid is washed with diethyl ether to afford the purified 2-aminopyridine derivative.
Protocol 4: Synthesis from Pyridine N-Oxide and an Activated Isocyanide[8]
In a microwave reaction tube, the pyridine N-oxide (1.0 equiv), benzyl (B1604629) isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) are mixed in MeCN/DMF (3:1). The mixture is irradiated in a microwave reactor at 150 °C for 15 minutes. The solvent is evaporated, and 1 M HCl and THF are added. The mixture is stirred at 50 °C until the intermediate formamide (B127407) is fully hydrolyzed. The product is then extracted and purified.
Protocol 5: Catalyst-Free Synthesis from 2-Mercaptopyridine[12]
Step 1: 2-Mercaptopyridine is reacted with 1,2-dibromoethane in DMF to form the cyclic dihydrothiazolopyridinium salt. Step 2: The isolated salt (1.0 equiv) is dissolved in DMSO, and the desired amine (4.0 equiv) is added. The mixture is stirred at 50 °C for 48 hours. The reaction is then diluted with water and basified, followed by extraction with an organic solvent. The product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of 2-aminopyridines.
Conclusion
The synthesis of 2-aminopyridines has seen significant advancements, moving from classical, often harsh, methods to more sophisticated and milder protocols. While established methods like the Chichibabin, Buchwald-Hartwig, and Ullmann reactions remain relevant, newer approaches offer compelling advantages. Multicomponent reactions and catalyst-free methods, in particular, align with the principles of green chemistry by improving atom economy and reducing reliance on heavy metals. The use of pyridine N-oxides provides a valuable route for the synthesis of highly functionalized 2-aminopyridines. Furthermore, the application of flow chemistry presents a promising avenue for the safe, rapid, and scalable production of these important molecules. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary comparative data to aid researchers in making an informed decision.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - 2âAminopyridines via Reaction of Pyridine NâOxides and Activated Isocyanides - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Novel Pyridine Derivatives Showcase Promising Antimicrobial Activity in Preclinical Evaluations
A comprehensive in vitro analysis of newly synthesized pyridine (B92270) derivatives has revealed their significant potential as a new class of antimicrobial agents. Recent studies highlight the efficacy of these compounds against a broad spectrum of pathogenic bacteria and fungi, offering a promising avenue for the development of new drugs to combat antimicrobial resistance.
Newly developed pyridine and thienopyridine derivatives have demonstrated potent antimicrobial effects against various microbial strains, including Escherichia coli, Bacillus mycoides, and Candida albicans.[1][2] The evaluation of these compounds, alongside other novel series of pyridine-based molecules, indicates a strong structure-activity relationship, where specific chemical modifications to the pyridine ring significantly influence their antimicrobial potency.
The pyridine nucleus is a fundamental component of many natural products, including vitamins and alkaloids, and is a well-established scaffold in medicinal chemistry due to its role in improving water solubility.[3][4] Researchers have leveraged this "privileged nucleus" to synthesize a variety of derivatives, such as pyrazolo[3,4-b]pyridines, which have shown impressive antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 2-32 μg/mL.[5]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these novel pyridine derivatives has been rigorously tested using standardized in vitro assays. The quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition, are summarized below for a selection of newly synthesized compounds.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazolo[3,4-b]pyridines | 3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c | Various Bacteria & Fungi | 2-32 | - | - | [5] |
| Thienopyridines | 12a | E. coli | 19.5 | - | - | [1][2] |
| 12a | B. mycoides | <4.8 | - | 33 | [1][2] | |
| 12a | C. albicans | <4.8 | - | - | [1][2] | |
| 15 | E. coli | >4.8 | - | - | [1] | |
| 15 | B. mycoides | 9.8 | - | - | [1] | |
| 15 | C. albicans | 39 | - | 29 | [1] | |
| N-alkylated Pyridine Salts | 66 | S. aureus | 100 (56±0.5% inhibition) | - | - | [3] |
| 66 | E. coli | 100 (55±0.5% inhibition) | - | - | [3] | |
| Pyridine Nucleosides | Various | G(+) and G(-) bacteria | - | - | Better than control | [6] |
| Pyridine-Imidazo[2,1b]-1,3,4-thiadiazoles | 125a-125e | Various Bacteria & C. albicans | Promising | - | - | [3] |
Experimental Protocols
The evaluation of the antimicrobial properties of these novel pyridine derivatives followed established laboratory procedures. The primary methods employed were the paper disc diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
Paper Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar (B569324) Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Serial twofold dilutions of the pyridine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Synthesis and Evaluation Workflow
The development and assessment of these novel antimicrobial agents follow a structured workflow, from initial synthesis to the final evaluation of their biological activity.
Figure 1. General workflow for the synthesis and antimicrobial evaluation of novel pyridine and thienopyridine derivatives.
Structure-Activity Relationship
The relationship between the chemical structure of the synthesized compounds and their antimicrobial activity is a critical aspect of these studies. Analysis of the data reveals that the nature and position of substituents on the pyridine ring play a crucial role in determining the biological efficacy. For instance, the presence of specific functional groups can enhance the compound's ability to interact with microbial targets, leading to increased antimicrobial potency. This understanding is vital for the rational design of more effective antimicrobial agents in the future.
Figure 2. Logical relationship illustrating the influence of substituents on the antimicrobial activity of pyridine derivatives.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]
- 6. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of palladium versus copper catalysts in C-N cross-coupling
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the methodologies to forge these bonds, transition metal-catalyzed cross-coupling reactions have become indispensable tools for researchers.[1] Palladium and copper catalysts are the two frontrunners in this field, each presenting a unique set of advantages and limitations.[1][2] This guide offers a comparative study of these two catalytic systems, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions for their synthetic challenges.[1]
While palladium catalysis, particularly the Buchwald-Hartwig amination, is celebrated for its broad substrate scope and high reactivity, copper-catalyzed systems, rooted in the classical Ullmann condensation, offer a more economical and sustainable alternative for specific applications.[1] The choice between palladium and copper is often dictated by factors such as substrate complexity, cost considerations, and desired reaction conditions.
Performance Comparison: Palladium vs. Copper
The following tables summarize key performance indicators for representative palladium- and copper-catalyzed C-N cross-coupling reactions, offering a quantitative comparison to guide catalyst selection.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) / P(o-tolyl)₃ (2) | NaOt-Bu | Toluene | 100 | 3 | 95 | [3] |
| 2 | Bromobenzene | Aniline | Pd₂(dba)₃ (0.5) / BINAP (0.75) | NaOt-Bu | Toluene | 80 | 18 | 98 | Buchwald, S. L. et al. J. Am. Chem. Soc.1995 , 117, 5, 12641-12642 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | Hartwig, J. F. et al. J. Am. Chem. Soc.1996 , 118, 30, 7217-7218 |
| 4 | 4-Iodoacetophenone | Piperidine | PdCl₂(dppf) (3) | K₃PO₄ | DME | 80 | 5 | 92 | Marcoux, J.-F. et al. J. Am. Chem. Soc.1997 , 119, 43, 10539-10540 |
Table 2: Copper-Catalyzed Ullmann Condensation
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Aniline | CuI (10) / Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 | [4] |
| 2 | 2-Chlorobenzoic Acid | Aniline | CuI (10) / Phenanthroline (20) | KOH | NMP | 150 | 12 | 78 | [4] |
| 3 | 4-Bromobenzonitrile | Pyrrolidine | CuI (5) / L-proline (10) | K₂CO₃ | DMSO | 90 | 24 | 90 | Ma, D. et al. Org. Lett.2001 , 3, 21, 3321-3323 |
| 4 | 1-Iodonaphthalene | Indole | Cu₂O (10) | Cs₂CO₃ | DMA | 110 | 18 | 82 | [5] |
Mechanistic Overview
The catalytic cycles of palladium- and copper-catalyzed C-N cross-coupling reactions differ significantly, which underlies their distinct reactivity profiles.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle.[3][6][7] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][6][7]
Copper-Catalyzed Ullmann Condensation: The mechanism of the Ullmann reaction is more debated but is generally thought to involve a Cu(I) active species.[8] One proposed pathway involves the formation of a copper(I) amide, which then reacts with the aryl halide. This can proceed through various pathways, including oxidative addition-reductive elimination (involving a Cu(III) intermediate), σ-bond metathesis, or a radical pathway.[8][9]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in C-N cross-coupling reactions. Below are representative protocols for both palladium- and copper-catalyzed systems.
General Experimental Workflow
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the coupling of an aryl halide with an amine using a palladium catalyst.[10]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 1.2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and stir the mixture at the desired temperature (typically 80-120 °C). The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with an amine.
-
Reaction Setup: To a dry reaction vessel, add the copper catalyst (e.g., CuI, 5-20 mol%), the ligand (e.g., phenanthroline, L-proline, 10-40 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.0-2.0 equivalents).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP, DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring to the required temperature (often in excess of 100 °C).[4] Monitor the reaction by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Conclusion
Both palladium and copper catalysts are powerful tools for the construction of C-N bonds.[1] Palladium catalysis, through the Buchwald-Hartwig amination, offers remarkable efficiency and an exceptionally broad substrate scope, making it a preferred method for complex molecular synthesis.[1][7] Conversely, copper-catalyzed Ullmann-type reactions provide a more cost-effective and environmentally benign alternative, particularly for large-scale applications and with certain classes of substrates.[1][4] A thorough understanding of the strengths and weaknesses of each catalytic system is paramount for the rational design and successful execution of C-N cross-coupling reactions in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
2-Acetamidopyridine as a Versatile Intermediate in the Synthesis of Imatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-acetamidopyridine (B118701) and its derivatives as key intermediates in the synthesis of specific drug candidates, using the targeted cancer therapy drug Imatinib (Gleevec) as a case study. We present a comparative analysis of a synthetic route originating from a simple pyridine (B92270) precursor against a more traditional approach, offering objective performance metrics supported by experimental data. Detailed experimental protocols and visual representations of synthetic workflows and the relevant biological signaling pathway are included to support researchers in their drug development endeavors.
Introduction to Imatinib and its Synthesis
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutive activation of which is the hallmark of Chronic Myeloid Leukemia (CML). By blocking the ATP-binding site of this enzyme, Imatinib inhibits the phosphorylation of downstream substrates, thereby arresting the uncontrolled proliferation of cancer cells. The core of the Imatinib molecule features a 2-phenylaminopyrimidine scaffold, the synthesis of which is a critical aspect of the overall drug manufacturing process. This guide will compare two distinct synthetic strategies to construct a key precursor to Imatinib, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
Comparative Analysis of Synthetic Routes
The validation of an intermediate in pharmaceutical synthesis hinges on factors such as overall yield, purity of the final product, cost-effectiveness, and the safety profile of the reagents used. Below, we compare two synthetic pathways to a crucial Imatinib intermediate.
Route A: Synthesis Starting from a Pyridine Derivative (2-Acetylpyridine)
This approach leverages a readily available and simple pyridine-containing starting material to construct the pyrimidine (B1678525) ring.
Route B: A Common Alternative Synthesis (starting from 2-Methyl-5-nitroaniline)
This widely referenced method builds the pyrimidine ring by condensing a guanidine (B92328) derivative with an enaminone.
Data Presentation: Quantitative Comparison of Synthetic Routes
| Step | Parameter | Route A (from 2-Acetylpyridine) | Route B (from 2-Methyl-5-nitroaniline) |
| 1 | Key Reaction | Enamine formation | Guanidine formation |
| Starting Materials | 2-Acetylpyridine (B122185), N,N-dimethylformamide dimethyl acetal (B89532) | 2-Methyl-5-nitroaniline, Cyanamide (B42294), Nitric Acid | |
| Reported Yield | ~94% | ~87% | |
| 2 | Key Reaction | Pyrimidine ring formation & N-arylation | Pyrimidine ring formation |
| Key Reagents | Guanidine nitrate (B79036), Copper(I) iodide | 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, KOH | |
| Reported Yield | ~82% | ~87% | |
| 3 | Key Reaction | Nitro group reduction | Nitro group reduction |
| Reducing Agent | Hydrazine (B178648) hydrate, FeCl3, Activated Carbon | Pd/C, Ammonium (B1175870) formate (B1220265) | |
| Reported Yield | Good | >90% | |
| Reported Purity | - | >99.5% (HPLC) | |
| Overall | Total Reported Yield | ~46% (over 6 steps to Imatinib) | ~50% (over 4 steps to Imatinib) |
| Key Advantages | Utilizes a simple, commercially available pyridine starting material. | Well-established and high-yielding reduction step. | |
| Key Disadvantages | Involves the use of potentially explosive guanidine nitrate and toxic hydrazine. | Utilizes toxic cyanamide in the initial step. |
Experimental Protocols
Route A: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine starting from 2-Acetylpyridine
Step 1: Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one
-
A mixture of 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess N,N-dimethylformamide dimethyl acetal is removed under reduced pressure.
-
The crude product is cooled to induce crystallization.
-
The solid is collected by filtration, washed with ether, and dried to yield the enamine product.
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
The enamine from Step 1 is reacted with guanidine nitrate in the presence of a base to form the pyrimidine ring.
-
The resulting 2-aminopyrimidine (B69317) derivative is then subjected to a copper-catalyzed Ullmann-type reaction with a nitrotoluene fragment to generate the secondary amine.
Step 3: Reduction to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
The nitro compound from Step 2 is dissolved in a suitable solvent.
-
A mixture of hydrazine hydrate, ferric chloride, and activated carbon is added.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.
Route B: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine starting from 2-Methyl-5-nitroaniline
Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine nitrate
-
2-Methyl-5-nitroaniline is reacted with a 50% aqueous solution of cyanamide in ethanol.
-
The mixture is heated, and concentrated hydrochloric acid is added dropwise.
-
The reaction is refluxed for 3 hours.
-
After cooling, concentrated nitric acid is added, and the mixture is allowed to crystallize.
-
The solid product is collected by filtration, washed with ethanol, and dried.
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one is dissolved in ethanol.
-
2-Methyl-5-nitrophenylguanidine nitrate and potassium hydroxide (B78521) are added.
-
The mixture is refluxed for 18 hours.
-
After cooling, the product is collected by filtration, washed with isopropanol (B130326) and then water until neutral, and dried.
Step 3: Reduction to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
10g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is added to a flask with 0.2g of 10% Pd/C and 300ml of ethyl acetate.
-
7.2g of ammonium formate and 4.6g of anhydrous sodium sulfate (B86663) are added.
-
The mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is washed with water, and the organic layer is concentrated to dryness.
-
The crude product is recrystallized from an ethyl acetate/n-hexane mixture to yield the final product with a purity of over 99.5%[1].
Mandatory Visualizations
Signaling Pathway
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Acetamidopyridine
In the landscape of pharmaceutical research and development, the consistency and reliability of analytical results are fundamental. For a key intermediate like 2-Acetamidopyridine, ensuring that different laboratories can produce comparable data is crucial for seamless project progression and regulatory compliance. This guide provides a framework for the cross-validation of analytical results for this compound obtained from different laboratories, utilizing common chromatographic techniques.
The goal of a cross-validation study is to demonstrate that a specific analytical method, when employed by different laboratories, yields equivalent and reliable results.[1] This process is a critical component of a laboratory's quality assurance program, helping to validate methods, identify potential biases, and ensure data comparability across sites.
Comparative Analysis of Analytical Results
This section presents hypothetical data from a cross-validation study involving three independent laboratories: Lab A, Lab B, and Lab C. Each laboratory analyzed the same batch of this compound using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective was to assess the purity of the compound.
Table 1: Cross-Validation Results for the Analysis of this compound Purity (%)
| Laboratory | Analytical Method | n | Mean Purity (%) | Standard Deviation | Relative Standard Deviation (%RSD) |
| Lab A | HPLC-UV | 6 | 99.85 | 0.08 | 0.08 |
| Lab B | HPLC-UV | 6 | 99.79 | 0.10 | 0.10 |
| Lab C | HPLC-UV | 6 | 99.81 | 0.09 | 0.09 |
| Lab A | GC-MS | 6 | 99.88 | 0.07 | 0.07 |
| Lab B | GC-MS | 6 | 99.82 | 0.11 | 0.11 |
| Lab C | GC-MS | 6 | 99.85 | 0.09 | 0.09 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results indicate a high degree of concordance between the three laboratories for both analytical techniques. The low relative standard deviation (%RSD) values suggest good precision within each laboratory. The means are closely aligned, indicating that both methods are reproducible across different sites.
Experimental Protocols
Detailed and harmonized experimental protocols are essential for a successful inter-laboratory comparison. The following are representative protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in raw materials and process samples.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) in an isocratic elution of 70:30 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solutions in triplicate.
-
Quantify the purity of this compound by comparing the peak area of the sample to that of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high specificity and sensitivity for the analysis of this compound.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Electron Ionization (EI) in full scan mode (m/z 40-400)
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Dilute to a working concentration of 100 µg/mL with methanol.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in methanol. Dilute to a working concentration of 100 µg/mL with methanol.
-
-
Analysis:
-
Inject the standard solution to confirm the retention time and mass spectrum of this compound.
-
Inject the sample solutions.
-
Purity is determined by the area percentage of the this compound peak relative to all other peaks in the chromatogram.
-
Cross-Validation Workflow
A well-defined workflow is crucial for a successful cross-validation study. The following diagram illustrates the key steps involved.
Caption: Workflow for Inter-Laboratory Cross-Validation Study.
References
A Comparative Guide to the Efficacy of Acylating Agents for 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
The acylation of 2-aminopyridine (B139424) is a fundamental transformation in organic synthesis, yielding N-(pyridin-2-yl)amides, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of acylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this reaction. This guide provides an objective comparison of the efficacy of different acylating agents for the acylation of 2-aminopyridine, supported by experimental data and detailed protocols to aid in reagent selection and methods development.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data for the acylation of 2-aminopyridine with various acylating agents under different reaction conditions. This allows for a direct comparison of their performance in terms of reaction time and yield.
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetic Anhydride (B1165640) | None | Acetic Acid | Reflux | 1 h | 95 | [1] |
| 2 | Benzoyl Chloride | Pyridine (B92270) | Basic Alumina (B75360) | Microwave (300W) | Minutes | High | [2] |
| 3 | 4-Nitrobenzoyl Chloride | Triethylamine (B128534) (Et3N) | Not Specified | Not Specified | 24 h | 54 (Diacylated:Monoacylated 70:30) | [3] |
| 4 | 4-Nitrobenzoyl Chloride | Pyridine | Not Specified | Not Specified | 24 h | 68 (Monoacylated:Diacylated 90:10) | [3] |
| 5 | Acetyl Chloride | Triethylamine (Et3N) | Not Specified | Not Specified | - | Mainly Diacylated | [3] |
| 6 | Acetic Anhydride | None | Refluxing Acetic Anhydride | Reflux | - | Mainly Diacylated | [3] |
| 7 | Benzoyl Chloride | Fe2Ni-BDC | Dichloromethane (B109758) | 80 | 24 h | 82 | [4] |
Key Observations:
-
Acid Anhydrides vs. Acid Chlorides: Both acetic anhydride and acyl chlorides are effective acylating agents for 2-aminopyridine. Acetyl chloride, being more reactive, can lead to diacylation, especially in the presence of a strong base like triethylamine[3]. Acetic anhydride can also lead to diacylation under forcing conditions[3].
-
Influence of the Base: The choice of base is crucial for controlling the selectivity of the acylation. A strong base like triethylamine promotes the formation of the N,N-diacylated product. In contrast, a weaker base like pyridine favors the formation of the desired monoacylated product[3].
-
Catalytic Approaches: The use of catalysts, such as the bimetallic metal-organic framework Fe2Ni-BDC, can facilitate the acylation reaction, leading to high yields of the desired N-(pyridin-2-yl)benzamide[4].
-
Solvent-Free and Microwave-Assisted Conditions: Innovative techniques such as solvent-free reactions on a solid support (basic alumina) under microwave irradiation offer rapid and high-yielding benzoylation, presenting an environmentally friendly alternative to traditional methods[2].
Experimental Protocols
This section provides detailed methodologies for key acylation reactions of 2-aminopyridine.
Protocol 1: Acetylation of 2-Aminopyridine with Acetic Anhydride
This protocol is adapted from a procedure for the synthesis of 2-acetamido-5-aminopyridine[1].
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice-cold water
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2-aminopyridine, add acetic anhydride.
-
The reaction is exothermic; control the temperature to below 60 °C while stirring.
-
Allow the reaction to proceed for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Remove the ethyl acetate under reduced pressure to obtain 2-acetamidopyridine.
Protocol 2: Benzoylation of 2-Aminopyridine using Benzoyl Chloride and Pyridine on Basic Alumina (Microwave-Assisted, Solvent-Free)
This protocol is a general procedure for the benzoylation of amines[2].
Materials:
-
2-Aminopyridine
-
Benzoyl Chloride
-
Pyridine
-
Basic Alumina
-
Methylene (B1212753) chloride
-
Water
-
Sodium sulfate
Procedure:
-
In a 50 mL beaker, add 2-aminopyridine (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g).
-
Stir the mixture to obtain a free-flowing powder.
-
Irradiate the mixture in a microwave oven at 300 W. Monitor the reaction progress by TLC.
-
After cooling to room temperature, extract the product with methylene chloride (3 x 15 mL).
-
Wash the combined organic extracts with water and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization.
Protocol 3: Catalytic Benzoylation of 2-Aminopyridine using a Bimetallic Metal-Organic Framework
This protocol describes the amidation of trans-β-nitrostyrene and 2-aminopyridine using Fe2Ni-BDC as a catalyst to form N-(pyridin-2-yl)-benzamide[4]. While the acylating agent is generated in situ, this demonstrates a catalytic approach to the desired product.
Materials:
-
trans-β-nitrostyrene
-
2-Aminopyridine
-
Fe2Ni-BDC catalyst (10 mol%)
-
Dichloromethane (DCM)
Procedure:
-
In a pressure vessel, combine trans-β-nitrostyrene (0.2 mmol), 2-aminopyridine (0.2 mmol), and Fe2Ni-BDC catalyst in dichloromethane (1 mL).
-
Stir the reaction mixture at 80 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, isolate the product using column chromatography.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the acylation of 2-aminopyridine and a typical experimental workflow.
Caption: General mechanism for the acylation of 2-aminopyridine.
References
Substituent Effects on Pyridine-Ligated Complexes: A Comparative Guide to Catalytic Activity
For researchers, scientists, and drug development professionals, the targeted design of catalysts is paramount. This guide provides a comparative analysis of how substituents on pyridine (B92270) ligands modulate the catalytic activity of transition metal complexes. By understanding these electronic and steric influences, more efficient and selective catalysts can be developed.
The functionalization of pyridine ligands with electron-donating or electron-withdrawing groups significantly alters the electronic properties and, consequently, the catalytic behavior of the corresponding metal complexes.[1][2][3] These modifications provide a powerful tool for tuning the reactivity of catalysts for a wide range of organic transformations, including cross-coupling reactions, transfer hydrogenation, and water oxidation.
Comparative Analysis of Catalytic Performance
The catalytic activity of pyridine-ligated complexes is profoundly influenced by the electronic nature of the substituents on the pyridine ring. Generally, electron-donating groups (EDGs) increase the electron density on the metal center, which can enhance catalytic activity in certain reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center. The specific impact of these electronic effects is often dependent on the reaction mechanism and the rate-determining step.[4][5]
For instance, in the case of Cp*Ir-based transfer hydrogenation catalysts, a positive correlation is observed between the electron-donating ability of the pyridine substituent and the catalytic activity for imine reduction, as long as hydride donation is the rate-determining step.[4][5] However, a strongly electron-donating group can alter the rate-determining step, leading to a decrease in catalytic activity.[4] Similarly, for some ruthenium-based water oxidation catalysts, electron-donating groups on the pyridine ligand have been shown to increase the catalytic activity.[6]
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, Pd(II) complexes with substituted pyridine ligands have demonstrated high efficiency.[1][3][7] While a clear trend is not always universal and can be influenced by steric factors, the electronic properties of the substituents play a crucial role in the catalytic cycle.[1][7]
Below is a summary of quantitative data from various studies, illustrating the impact of pyridine substituents on catalytic performance.
| Metal Center | Catalytic Reaction | Substituent on Pyridine | Position | Performance Metric | Value | Reference |
| Pd(II) | Suzuki-Miyaura Coupling | -H | 4 | GC Yield (%) | >90 | [1] |
| Pd(II) | Suzuki-Miyaura Coupling | -CH3 | 4 | GC Yield (%) | >90 | [1] |
| Pd(II) | Suzuki-Miyaura Coupling | -OCH3 | 4 | GC Yield (%) | >90 | [1] |
| Pd(II) | Suzuki-Miyaura Coupling | -Cl | 4 | GC Yield (%) | >90 | [1] |
| Pd(II) | Heck Coupling | -H | 4 | GC Yield (%) | >90 | [1] |
| Pd(II) | Heck Coupling | -N(CH3)2 | 4 | GC Yield (%) | 75-79 | [1] |
| Ir(III) | Imine Transfer Hydrogenation | -H | 4 | kobs (10⁻³ s⁻¹) | ~1.5 | [4] |
| Ir(III) | Imine Transfer Hydrogenation | -CF3 (EWG) | 4 | kobs (10⁻³ s⁻¹) | ~0.5 | [4] |
| Ir(III) | Imine Transfer Hydrogenation | -OMe (EDG) | 4 | kobs (10⁻³ s⁻¹) | ~2.5 | [4] |
| Ir(III) | Imine Transfer Hydrogenation | -NMe2 (strong EDG) | 4 | kobs (10⁻³ s⁻¹) | ~1.0 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. The following sections outline typical experimental protocols for the synthesis of pyridine-ligated complexes and the evaluation of their catalytic activity.
General Synthesis of 4-Substituted Pyridine-Ligated Pd(II) Complexes
A general procedure for the synthesis of complexes of the type [PdL₂Cl₂], where L is a 4-substituted pyridine, involves the reaction of a palladium(II) precursor with the corresponding pyridine ligand.[1][7]
-
Preparation of the Palladium Precursor Solution: A solution of PdCl₂ is prepared in a suitable solvent, often with the addition of a coordinating solvent like acetonitrile (B52724) to facilitate the dissolution of the palladium salt.
-
Ligand Addition: The 4-substituted pyridine ligand (2 equivalents) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and added dropwise to the palladium precursor solution at room temperature.
-
Reaction and Precipitation: The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight. The formation of the desired complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: The precipitated complex is isolated by filtration, washed with a non-coordinating solvent to remove any unreacted starting materials, and dried under vacuum.
-
Characterization: The structure and purity of the synthesized complexes are confirmed by various analytical techniques, including ¹H NMR spectroscopy, mass spectrometry, and X-ray diffraction.[3]
Catalytic Activity Testing: Suzuki-Miyaura Cross-Coupling
The catalytic activity of the synthesized Pd(II) complexes is typically evaluated in a model cross-coupling reaction, such as the Suzuki-Miyaura reaction.[1][7]
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., bromobenzene), the boronic acid (e.g., phenylboronic acid), a base (e.g., K₂CO₃), and the palladium catalyst (typically in mol% loading) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a defined period. The progress of the reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Analysis: After the reaction is complete, the mixture is cooled to room temperature, and the organic phase is extracted. The product yield is determined by GC analysis using an internal standard.
Visualizing the Influence of Substituents
The following diagrams illustrate the key relationships and workflows in the study of substituent effects on pyridine-ligated catalysts.
Figure 1. Logical relationship of substituent effects on catalytic outcomes.
Figure 2. General experimental workflow for studying substituent effects.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential: A Comparative Analysis of 2-Acetamidopyridine Derivatives' Cytotoxicity
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, 2-acetamidopyridine (B118701) derivatives have emerged as a promising class of compounds. This guide offers a comparative overview of the cytotoxic effects of various this compound derivatives on a panel of human cancer cell lines, supported by experimental data from multiple studies. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the identification of potent and selective anticancer agents.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxic activity of a range of this compound and related heterocyclic derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented in the following table summarizes the IC50 values of selected compounds, offering a quantitative comparison of their anticancer efficacy.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | - | - |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | - | - |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | - | - |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | - | - |
| Imidazo[1,2-a]pyridine derivative 3a | A549 (Lung) | 5.988 ± 0.12 | - | - |
| 2-pyridone derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| 2-pyridone derivative 1 | MCF-7 (Breast) | 3.42 | - | - |
| 2-pyridone derivative 1 | A549 (Lung) | 5.97 | - | - |
| Imidazo[2,1-b]thiazole acetamide (B32628) 5l | MDA-MB-231 (Breast) | 1.4 | Sorafenib | 5.2 |
| Imidazo[2,1-b]thiazole acetamide 5l | HepG2 (Liver) | 22.6 | Sorafenib | - |
| Imidazo[2,1-b]thiazole acetamide 5a | MDA-MB-231 (Breast) | 27.1 | - | - |
| Imidazo[2,1-b]thiazole acetamide 5a | HepG2 (Liver) | 74.2 | - | - |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| Spiro-pyridine derivative 7 | HepG2 (Liver) | <10 | Doxorubicin | 4.50 ± 0.20 |
| Pyranopyridine derivative 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 (24h) | - | - |
| Pyranopyridine derivative 4-CP.P | MCF-7 (Breast) | 40 ± 7.0 (48h) | - | - |
| Pyranopyridine derivative 4-CP.P | MCF-7 (Breast) | 20 ± 3.0 (72h) | - | - |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of the cytotoxic and mechanistic properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Apoptosis Analysis by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]
Cell Cycle Analysis
Flow cytometry is also utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent the staining of RNA. The fluorescence intensity of the dye is directly proportional to the DNA content of the cells.[2]
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram displays the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[2]
Signaling Pathways
The cytotoxic effects of this compound derivatives are often mediated through the modulation of specific cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Several pyridine (B92270) derivatives have been shown to inhibit VEGFR-2.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
p53 and JNK Signaling Pathway in Apoptosis
The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) are key players in the induction of apoptosis, or programmed cell death. Some anticancer compounds exert their effects by upregulating these pathways.
Caption: Induction of apoptosis via p53 and JNK signaling pathways.
References
A Researcher's Guide to Confirming Regioselectivity in Reactions of Substituted Pyridines
For researchers, scientists, and drug development professionals, understanding and controlling the regioselectivity of reactions involving substituted pyridines is paramount for the efficient synthesis of targeted molecules. This guide provides a comparative overview of the regiochemical outcomes of common substitution reactions on the pyridine (B92270) nucleus, supported by experimental data and detailed protocols for both synthesis and analysis.
The inherent electronic properties of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictate its reactivity towards both electrophilic and nucleophilic reagents. The position of substituents on the ring further modulates this reactivity, leading to varying degrees of regioselectivity. This guide will delve into the directing effects of substituents in nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), and direct C-H functionalization reactions.
Comparative Analysis of Regioselectivity
The outcome of a substitution reaction on a substituted pyridine is a delicate interplay of electronic and steric factors. The following tables summarize the observed regioselectivity for various reaction types on differently substituted pyridines, providing a quantitative basis for comparison.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic attack on the pyridine ring is generally favored at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles.
| Substituted Pyridine | Nucleophile | Product Ratio (Regioisomers) | Reference |
| 3-Substituted 2,6-Dichloropyridines | 1-Methylpiperazine | With 3-carboxylate and 3-amide substituents, the 2-isomer is favored (9:1). With 3-cyano and 3-trifluoromethyl substituents, the 6-isomer is favored (9:1). | [1] |
| 2-Chloro-4-methyl-3-nitropyridine | Ammonia | Predominantly 2-amino-4-methyl-3-nitropyridine | [2] |
| 2-Chloro-4-methyl-3-nitropyridine | Sodium Methoxide (B1231860) | Predominantly 2-methoxy-4-methyl-3-nitropyridine | [2] |
Electrophilic Aromatic Substitution (SEAr)
Direct electrophilic attack on the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom and its propensity to coordinate with Lewis acids. When the reaction does proceed, substitution is generally directed to the C3 position. This is because the cationic intermediates formed from attack at the C2 and C4 positions are significantly destabilized by placing a positive charge on the carbon atom adjacent to the already electron-deficient nitrogen. Activating the pyridine ring, for instance by forming the N-oxide, can facilitate electrophilic substitution and may alter the regioselectivity.
| Substituted Pyridine | Electrophilic Reagent | Product(s) and Yield(s) | Reference |
| 3-Methylpyridine (3-Picoline) | HNO₃/H₂SO₄ | 3-Methyl-4-nitropyridine-1-oxide (from the N-oxide) | [3] |
| Pyridine | SO₃/H₂SO₄/HgSO₄ (220 °C) | Pyridine-3-sulfonic acid (70% yield) | [3] |
| 2-Phenylpyridine | N-Chlorosuccinimide (NCS) | meta-Chlorination of the pyridine ring | [1] |
| 2-Aryl Pyridines | N-Bromosuccinimide (NBS) / N-Iodosuccinimide (NIS) | meta-Bromination and meta-iodination at the δ-position of the pyridine ring | [1] |
C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of the pyridine ring, often overcoming the inherent reactivity patterns. The regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups.
| Substituted Pyridine | Reagent/Catalyst | Product and Regioisomeric Ratio | Reference |
| Various Substituted Pyridines | Triflic anhydride (B1165640) (Tf₂O), Sulfinate Salt | C4-Selective Sulfonylation | [2] |
| 2-, 3-, and 4-Substituted Pyridines | Electrochemical oxidation with sulfinates | meta-Selective Sulfonylation | [4] |
Experimental Protocols
Accurate determination of the regioselectivity of these reactions requires robust experimental procedures for both the reaction itself and the subsequent analysis of the product mixture.
General Procedure for Nucleophilic Aromatic Substitution of 2-Chloropyridine (B119429) with Sodium Methoxide
This protocol outlines a typical procedure for the reaction of a chloropyridine with a nucleophile.
Materials:
-
2-Chloropyridine derivative
-
Sodium methoxide
-
Methanol (B129727) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere.
-
The 2-chloropyridine derivative is added to the methoxide solution.
-
The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.
-
The crude product is purified by flash column chromatography.
-
The product regioisomers are quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
General Procedure for Electrophilic Nitration of 3-Methylpyridine
This protocol provides a general method for the nitration of a substituted pyridine, which often requires forcing conditions. The use of the corresponding N-oxide can facilitate the reaction.
Materials:
-
3-Methylpyridine-1-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
3-Methylpyridine-1-oxide is added cautiously to cold (0-5 °C) concentrated sulfuric acid in a round-bottom flask immersed in an ice-salt bath.
-
Fuming nitric acid is added dropwise to the mixture while maintaining the low temperature.
-
The reaction mixture is then heated, and the progress is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
-
The solution is neutralized with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate solution).
-
The product is extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
The ratio of nitrated isomers is determined by GC-MS or NMR spectroscopy.
Analysis of Product Regioisomers
Accurate quantification of the product mixture is crucial for determining the regioselectivity of a reaction. GC-MS and HPLC are powerful techniques for separating and quantifying isomeric products.
GC-MS Analysis Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A suitable temperature gradient is established to ensure separation of the isomers. For example, hold at 70 °C for 2 minutes, then ramp at 3 °C/minute to 150 °C, and then at 20 °C/minute to 250 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification: The relative peak areas of the isomers in the chromatogram are used to determine the product ratio.
HPLC Analysis Protocol:
-
Column: A reversed-phase column (e.g., C18) or a mixed-mode column can be used for the separation of pyridine isomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) is commonly employed. The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 255 nm or 275 nm).
-
Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL and filter through a 0.45 µm syringe filter.
-
Quantification: The product ratio is determined from the relative peak areas in the chromatogram.
Visualizing Reaction Pathways and Workflows
To further clarify the principles of regioselectivity and the experimental processes, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-Acetamidopyridine: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Acetamidopyridine, a crucial building block in the pharmaceutical industry, is synthesized through various published protocols. This guide provides an objective comparison of common methods, focusing on reproducibility, yield, and reaction conditions. The information presented here is a synthesis of data from published literature to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthetic Protocols
The synthesis of this compound predominantly involves the acetylation of 2-aminopyridine (B139424). Several methods have been reported, with variations in reagents, solvents, and reaction conditions that can impact yield and purity. Below is a summary of common protocols, with quantitative data presented for easy comparison.
| Method | Starting Material | Acetylating Agent | Solvent | Catalyst/Base | Reaction Conditions | Reported Yield (%) | Purity (%) | Reference |
| Acetic Anhydride Acetylation | 2-Aminopyridine | Acetic Anhydride | Acetic Acid | None | 30-60°C, 1 hour | 95 | 99.2 | [1] |
| Acetyl Chloride Acetylation | 2-Aminopyridine | Acetyl Chloride | Varies | Base | Optimized conditions | Not specified | - | [2] |
Note: The yield and purity of chemical reactions can be influenced by various factors including the scale of the reaction, the purity of the starting materials, and the experimental setup. The data presented here is based on published reports and may not be directly reproducible without careful optimization.
Experimental Protocols
Method 1: Acetylation of 2-Aminopyridine with Acetic Anhydride
This protocol is a widely cited and straightforward method for the synthesis of this compound.[1]
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Ethyl acetate (B1210297)
Procedure:
-
In a suitable reaction vessel, add 2-aminopyridine to acetic anhydride.
-
Stir the mixture while cooling to control the exothermic reaction, maintaining the temperature between 30-60°C.
-
Allow the reaction to proceed for 1 hour. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with ethyl acetate.
-
Remove the ethyl acetate under reduced pressure to obtain this compound.
Visualizing the Workflow
To better understand the general process of synthesizing this compound and its derivatives, the following experimental workflow diagram is provided.
Caption: General experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies for 2-Aminopyridine Precursors
The synthesis of the precursor, 2-aminopyridine, is a critical step that can influence the overall efficiency and cost of producing this compound. A variety of methods for the synthesis of 2-aminopyridine derivatives have been developed, offering alternatives to traditional approaches. These include:
-
Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to synthesizing complex molecules like 2-amino-3-cyanopyridine (B104079) derivatives in a one-pot procedure, often under solvent-free conditions.[3][4] This method is advantageous for its efficiency and reduced waste generation.
-
Catalyst-Free Synthesis: Some methods avoid the use of transition metal catalysts, which can be costly and require removal from the final product. For instance, 2-aminopyridines can be synthesized from a cyclic dihydrothiazolopyridinium salt by reaction with amines under mild conditions.[5] Another transition-metal-free approach involves the nucleophilic substitution of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride.[6]
-
From Pyridine N-Oxides: A general and mild one-pot procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has been reported as an alternative to traditional nucleophilic aromatic substitution (SNA) chemistry.[7][8]
The choice of synthetic route for the 2-aminopyridine precursor will depend on factors such as the availability of starting materials, desired scale of production, and cost considerations. Researchers are encouraged to evaluate these alternative methods to optimize their overall synthesis of this compound.
References
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Acetamidopyridine: A Guide for Laboratory Professionals
The proper disposal of 2-Acetamidopyridine, like other pyridine (B92270) derivatives, is a critical aspect of laboratory safety and environmental responsibility. This compound is considered hazardous waste and must be handled and disposed of following strict protocols to mitigate risks to personnel and the environment. Disposal down the drain or in regular trash is strictly prohibited.[1][2] The recommended method for the ultimate disposal of this compound is incineration at a licensed hazardous waste disposal facility.[1][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, and to wear appropriate personal protective equipment (PPE).[4]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) | Prevents skin contact and absorption.[1][4] |
| Body Protection | Fully-buttoned lab coat or chemical-resistant apron | Protects against contamination of personal clothing.[1][4] |
| Respiratory Protection | Use a certified laboratory chemical fume hood. A respirator may be necessary for large spills or in areas with inadequate ventilation. | Minimizes inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Container: Collect waste this compound in its original container or a clearly labeled, sealable, and chemically compatible waste container.[1][5] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any relevant hazard symbols.[1][4] A completed dangerous waste label should be attached when waste is first added to the container.[5]
-
Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[5]
2. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.[1]
3. Handling Spills:
-
In the event of a spill, evacuate the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4]
-
Carefully sweep up or collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4][5]
-
Ventilate the area of the spill.[1]
4. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[4]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Acetamidopyridine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Acetamidopyridine, including detailed operational and disposal plans to foster a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-(2-Pyridyl)acetamide
-
CAS Number: 5231-96-9[1]
-
Molecular Formula: C₇H₈N₂O[2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][3] It may also cause skin and respiratory irritation.[4][5] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6][7] | To protect against splashes and airborne particles that can cause serious eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][8] | To prevent skin contact, which can lead to irritation.[7] |
| Body Protection | Chemical-resistant lab coat or apron.[7][8] | To protect clothing and underlying skin from spills and splashes.[7] |
| Respiratory Protection | N95 mask or a respirator with appropriate cartridges.[5][7] | Recommended when handling the powder outside of a chemical fume hood or when vapors may be present.[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Solid Compound:
-
Preparing Solutions:
-
Post-Handling:
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][6] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, labeled waste container.[7] Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 10. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
